3-Trimethylsilylpropynal
Description
The exact mass of the compound 3-Trimethylsilylpropynal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Trimethylsilylpropynal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Trimethylsilylpropynal including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-trimethylsilylprop-2-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OSi/c1-8(2,3)6-4-5-7/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRWLSKYGWLYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375387 | |
| Record name | 3-TRIMETHYLSILYLPROPYNAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2975-46-4 | |
| Record name | 3-TRIMETHYLSILYLPROPYNAL | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60375387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Trimethylsilylpropynal | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Trimethylsilylpropynal for Researchers and Drug Development Professionals
Introduction: The Strategic Utility of a Bifunctional Reagent
In the landscape of modern organic synthesis, the efficiency and precision of a synthetic route are paramount. 3-Trimethylsilylpropynal, a seemingly simple bifunctional molecule, has emerged as a cornerstone reagent for chemists aiming to construct complex molecular architectures. Its structure, featuring a reactive aldehyde and a sterically accessible, protected alkyne, offers a dual-pronged approach to molecular elaboration. The trimethylsilyl (TMS) group serves not merely as a protecting group but as a strategic tool; it ensures the stability of the terminal alkyne to a variety of nucleophilic and basic conditions while allowing for its selective deprotection and subsequent transformation. This guide provides an in-depth exploration of 3-Trimethylsilylpropynal, from its fundamental properties to its application in sophisticated synthetic strategies, with a particular focus on its relevance to drug discovery and development.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory. The key data for 3-Trimethylsilylpropynal are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 2975-46-4 | [1][2] |
| Molecular Formula | C₆H₁₀OSi | [2] |
| Molecular Weight | 126.23 g/mol | [1][2] |
| Appearance | Liquid | |
| Flash Point | 29.4 °C (84.9 °F) | |
| IUPAC Name | 3-trimethylsilylprop-2-ynal | [2] |
Safety Profile:
3-Trimethylsilylpropynal is a flammable liquid and vapor.[2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis and Mechanistic Considerations
The primary synthetic route to 3-Trimethylsilylpropynal typically involves the oxidation of the corresponding alcohol, 3-trimethylsilyl-2-propyn-1-ol. This precursor is readily synthesized from propargyl alcohol.
The choice of oxidant is critical to the success of this transformation. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often employed to prevent over-oxidation to the carboxylic acid. The causality behind this choice lies in the need to selectively oxidize the primary alcohol to an aldehyde without affecting the sensitive carbon-carbon triple bond or the TMS group.
Core Reactivity and Synthetic Applications
The synthetic utility of 3-Trimethylsilylpropynal stems from the orthogonal reactivity of its two functional groups. The aldehyde can undergo a wide array of classical transformations, including Wittig reactions, aldol condensations, and reductive aminations. The TMS-protected alkyne, on the other hand, is a stable spectator in many of these reactions, ready to be unveiled for subsequent manipulations.
A key application of this reagent is in the synthesis of complex heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. For instance, the aldehyde can be used as an electrophilic partner in condensation reactions, while the alkyne can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry"), to form triazoles.[3] This modular approach is highly valuable in the construction of compound libraries for drug screening.
Experimental Protocol: Wittig Reaction for the Synthesis of a Silylated En-yne
This protocol details a representative Wittig reaction, demonstrating the selective reactivity of the aldehyde group while preserving the TMS-protected alkyne.
Objective: To synthesize (E)-1-(trimethylsilyl)pent-1-en-4-yne from 3-trimethylsilylpropynal and ethyltriphenylphosphonium bromide.
Materials:
-
3-Trimethylsilylpropynal (1.0 eq)
-
Ethyltriphenylphosphonium bromide (1.1 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the suspension. The mixture will turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3-trimethylsilylpropynal in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired silylated en-yne.
Causality and Insights: The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for the efficient deprotonation of the phosphonium salt to form the reactive ylide without competing side reactions. The reaction is performed at low temperatures to control the exothermicity and improve the stereoselectivity of the alkene formation.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the Wittig reaction protocol described above.
Caption: A workflow diagram illustrating the key stages of the Wittig reaction.
Conclusion
3-Trimethylsilylpropynal is a versatile and powerful building block in organic synthesis. Its unique combination of a reactive aldehyde and a protected alkyne allows for a wide range of selective transformations, making it an invaluable tool for the construction of complex molecules. For researchers and drug development professionals, a deep understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential in the creation of novel therapeutic agents.
References
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3-Trimethylsilylpropynal | C6H10OSi | CID 2760865 - PubChem. (URL: [Link])
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3-TRIMETHYLSILYL-1-PROPYNE - ChemBK. (URL: [Link])
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3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 - Carl ROTH. (URL: [Link])
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One-Pot Synthesis of 3-(Trimethylsilyl)propynamides - ResearchGate. (URL: [Link])
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Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC - NIH. (URL: [Link])
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Synthesis of 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid Amides and Hydrazides from 3-(Trimethylsilyl)propynoic Acid - ResearchGate. (URL: [Link])
-
The Use of Click Chemisty in Drug Development Applications - DergiPark. (URL: [Link])
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Synthesis of 3-(trimethylsilyl)prop-2-yn-1-al: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis of 3-(trimethylsilyl)prop-2-yn-1-al, a valuable bifunctional reagent in organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of synthetic strategies, mechanistic insights, and practical laboratory protocols. Emphasis is placed on the causal relationships behind experimental choices, ensuring a thorough understanding of the synthetic process. This guide aims to be a self-validating resource, grounded in authoritative literature, to empower researchers in their synthetic endeavors involving this versatile building block.
Introduction and Strategic Importance
3-(trimethylsilyl)prop-2-yn-1-al is a key synthetic intermediate possessing both an aldehyde functionality and a protected terminal alkyne. The trimethylsilyl (TMS) group serves as a sterically bulky protecting group for the terminal alkyne, preventing its participation in undesired reactions while allowing for selective transformations at the aldehyde. This unique structural feature makes it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals, natural products, and functional materials. For instance, it has been utilized in 1,3-dipolar cycloaddition reactions to form substituted 1,2,3-triazoles, which have shown potential in medicinal chemistry.[1] The strategic placement of the TMS group also allows for its facile removal under specific conditions, unmasking the terminal alkyne for further elaboration.
The primary synthetic challenge lies in the selective oxidation of the corresponding propargyl alcohol, 3-(trimethylsilyl)prop-2-yn-1-ol, to the desired aldehyde without over-oxidation to the carboxylic acid or side reactions involving the alkyne moiety. This guide will critically evaluate several common and effective oxidation methodologies.
Synthetic Pathways to 3-(trimethylsilyl)prop-2-yn-1-al
The most prevalent and practical approach to 3-(trimethylsilyl)prop-2-yn-1-al commences with the readily available propargyl alcohol. This two-step sequence involves the silylation of propargyl alcohol followed by the selective oxidation of the resulting 3-(trimethylsilyl)prop-2-yn-1-ol.
Synthesis of the Precursor: 3-(trimethylsilyl)prop-2-yn-1-ol
The synthesis of 3-(trimethylsilyl)prop-2-yn-1-ol is a well-established procedure. A common method involves the deprotonation of propargyl alcohol with a suitable base, followed by quenching with chlorotrimethylsilane (TMSCl). An efficient procedure, as described in Organic Syntheses, utilizes ethylmagnesium bromide as the base in tetrahydrofuran (THF).[2] This Grignard-based approach offers high yields and is amenable to scale-up.
Alternatively, the dianion of propargyl alcohol can be generated using a strong base like n-butyllithium, followed by silylation. This method also provides the desired product in good yields.[3]
Oxidation of 3-(trimethylsilyl)prop-2-yn-1-ol to 3-(trimethylsilyl)prop-2-yn-1-al
The critical step in the synthesis is the selective oxidation of the primary alcohol to the aldehyde. Several reagents and conditions have been successfully employed for this transformation, each with its own advantages and limitations. The choice of oxidant is crucial to avoid over-oxidation and to ensure compatibility with the sensitive alkynylsilane functionality.
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of 3-(trimethylsilyl)prop-2-yn-1-al.
2.2.1. Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide (MnO₂) is a mild and highly selective oxidizing agent for allylic and propargylic alcohols.[4][5][6][7] Its heterogeneous nature simplifies the workup, which typically involves a simple filtration.[6]
Causality Behind Experimental Choices:
-
Reagent: Activated MnO₂ is chosen for its chemoselectivity. It preferentially oxidizes the propargylic alcohol without affecting the carbon-carbon triple bond or the TMS group. Standard MnO₂ is often less reactive; therefore, "activated" MnO₂ is specified.
-
Solvent: The reaction is typically carried out in a non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform.[7] Polar protic solvents like alcohols are avoided as they can deactivate the MnO₂ surface.[4]
-
Stoichiometry: A significant excess of MnO₂ (typically 5-10 equivalents) is often required to drive the reaction to completion due to its heterogeneous nature and the variability in the activity of different batches.[6]
-
Temperature: The oxidation is usually conducted at room temperature, highlighting the mildness of the conditions.
Protocol: Manganese Dioxide Oxidation
-
To a stirred solution of 3-(trimethylsilyl)prop-2-yn-1-ol (1.0 eq) in dichloromethane (DCM, ~0.1 M), add activated manganese dioxide (5.0-10.0 eq).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the manganese salts.
-
Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude 3-(trimethylsilyl)prop-2-yn-1-al.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
2.2.2. Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild, rapid, and high-yielding method for the oxidation of primary alcohols to aldehydes.[8][9][10] It is known for its excellent functional group tolerance and is a reliable alternative to chromium-based oxidants.[8][9]
Causality Behind Experimental Choices:
-
Reagent: DMP is highly effective under neutral and mild conditions (room temperature), which is ideal for the sensitive 3-(trimethylsilyl)prop-2-yn-1-al.[9][10]
-
Solvent: Dichloromethane (DCM) or chloroform are the solvents of choice due to their inertness and ability to dissolve both the substrate and the reagent.[8]
-
Additives: The reaction produces two equivalents of acetic acid, which can be detrimental to acid-sensitive substrates.[8] The addition of a mild base like pyridine or sodium bicarbonate can buffer the reaction mixture.
-
Work-up: The work-up involves quenching the reaction and separating the product from the iodine-containing byproducts.
Protocol: Dess-Martin Periodinane Oxidation
-
To a solution of 3-(trimethylsilyl)prop-2-yn-1-ol (1.0 eq) in anhydrous DCM (~0.1 M) under an inert atmosphere, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
2.2.3. Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[11][12][13][14][15] It is a very mild and efficient method for oxidizing primary alcohols to aldehydes without over-oxidation.[14]
Causality Behind Experimental Choices:
-
Reagents: The combination of DMSO and an activating agent (e.g., oxalyl chloride) forms a highly reactive electrophilic sulfur species.[11][12] The subsequent addition of a hindered base is crucial for the final elimination step.
-
Temperature: The reaction must be carried out at low temperatures (typically -78 °C) to prevent the decomposition of the reactive intermediates and to minimize side reactions.[12][14]
-
Odor: A significant drawback of the Swern oxidation is the production of the volatile and malodorous dimethyl sulfide.[11][15] All manipulations should be performed in a well-ventilated fume hood.
Protocol: Swern Oxidation
-
In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool to -78 °C.
-
To this solution, add a solution of DMSO (2.2 eq) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir the mixture for 15-20 minutes at -78 °C.
-
Add a solution of 3-(trimethylsilyl)prop-2-yn-1-ol (1.0 eq) in DCM dropwise, again maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and stir the mixture for another 30 minutes at -78 °C before allowing it to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
The following diagram provides a visual comparison of the key steps in these oxidation methodologies:
Caption: Comparison of experimental workflows for different oxidation methods.
Data Presentation and Characterization
The successful synthesis of 3-(trimethylsilyl)prop-2-yn-1-al should be confirmed by standard analytical techniques.
Physical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₆H₁₀OSi | [1] |
| Molecular Weight | 126.23 g/mol | [1] |
| Boiling Point | 128.8 °C at 760 mmHg | [1] |
| Density | 0.876 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.444 | [1] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the trimethylsilyl protons around δ 0.2 ppm, a singlet for the aldehydic proton around δ 9.2 ppm, and a singlet for the methylene protons adjacent to the alkyne.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the two acetylenic carbons, and the trimethylsilyl carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl group (C=O) around 1680 cm⁻¹ and a characteristic absorption for the C≡C triple bond.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Conclusion
The synthesis of 3-(trimethylsilyl)prop-2-yn-1-al is a valuable process for accessing a versatile building block in organic chemistry. The most reliable synthetic route involves the silylation of propargyl alcohol followed by a selective oxidation. This guide has detailed three robust oxidation methods: manganese dioxide oxidation, Dess-Martin periodinane oxidation, and Swern oxidation. The choice of method will depend on factors such as scale, available reagents, and the specific requirements of the subsequent synthetic steps. By understanding the underlying principles and practical considerations of each method, researchers can confidently and efficiently synthesize this important compound for their research and development activities.
References
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Havare, N. (2020). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Arkivoc, 2020(6), 247-261. [Link]
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MnO2 oxidation reaction|| solved questions. (2020, July 14). YouTube. [Link]
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3-Trimethylsilylpropynal. LookChem. [Link]
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Harned, A. M. (2011). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 44(5), 393–403. [Link]
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Manganese(IV) oxide. Organic Chemistry Portal. [Link]
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Musalov, M. V., Andreev, M. V., Amosova, S. V., Larina, L. I., & Potapov, V. A. (2017). Synthesis of [3-(trimethylsilyl)prop-2-yn-1-yl] selenides. Russian Journal of Organic Chemistry, 53(10), 1510–1513. [Link]
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Jones, T. K., & Denmark, S. E. (1983). (E)-3-Trimethylsilyl-2-propen-1-ol. Organic Syntheses, 61, 18. [Link]
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Some Aspects of the Chemistry of Alkynylsilanes. (2017). National Institutes of Health. [Link]
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Dess–Martin oxidation. Wikipedia. [Link]
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Dess–Martin periodinane. Wikipedia. [Link]
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Manganese Dioxide. Common Organic Chemistry. [Link]
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Dess-Martin Oxidation. Organic Chemistry Portal. [Link]
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Base catalyzed hydration of 3‐trimethylsilyl‐2‐propynal.10. ResearchGate. [Link]
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Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
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Swern Oxidation. J&K Scientific LLC. [Link]
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Swern Oxidation. Organic Chemistry Portal. [Link]
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Swern oxidation. Wikipedia. [Link]
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(z)-4-(trimethylsilyl)-3-buten-1-ol. Organic Syntheses. [Link]
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Spectroscopic Characterization of 3-Trimethylsilylpropynal: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-trimethylsilylpropynal, a valuable bifunctional reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize advanced analytical techniques for molecular characterization. We will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of this compound, offering insights into spectral interpretation, experimental protocols, and the underlying principles that govern its spectroscopic behavior.
Introduction
Molecular Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, the following molecular structure and atom numbering scheme for 3-trimethylsilylpropynal will be used throughout this guide.
Caption: Molecular structure of 3-Trimethylsilylpropynal with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts for 3-trimethylsilylpropynal in a deuterated chloroform (CDCl₃) solvent are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups.[1][2][3]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde-H | 9.1 - 9.3 | Singlet (s) | 1H |
| (CH₃)₃Si- | 0.2 - 0.3 | Singlet (s) | 9H |
Interpretation of the ¹H NMR Spectrum
-
Aldehyde Proton (9.1 - 9.3 ppm): The proton attached to the carbonyl carbon (aldehyde proton) is expected to appear in the highly deshielded region of the spectrum, typically between 9 and 10 ppm.[3] The strong electron-withdrawing effect of the carbonyl group and the anisotropic effect of the carbon-carbon triple bond contribute to this significant downfield shift. Due to the absence of adjacent protons, this signal is predicted to be a sharp singlet.
-
Trimethylsilyl (TMS) Protons (0.2 - 0.3 ppm): The nine equivalent protons of the three methyl groups attached to the silicon atom are expected to resonate at a very high field (upfield), typically around 0.2 ppm. The electropositive nature of silicon leads to increased shielding of these protons. This signal will appear as a strong singlet due to the free rotation around the Si-C bonds, making all nine protons chemically equivalent.
Caption: Key ¹H NMR correlations for 3-Trimethylsilylpropynal.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-trimethylsilylpropynal in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Processing: Apply a Fourier transform to the free induction decay (FID) signal. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative number of protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for 3-trimethylsilylpropynal in CDCl₃ are presented below. These values are estimated based on typical chemical shifts for similar carbon environments.[4][5][6]
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Aldehyde) | 175 - 180 |
| Si-C≡ | 100 - 105 |
| ≡C-CHO | 90 - 95 |
| (CH₃)₃Si- | -1.0 - 0.0 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (175 - 180 ppm): The carbon atom of the aldehyde group is the most deshielded carbon in the molecule and is expected to appear significantly downfield.[3]
-
Alkynyl Carbons (90 - 105 ppm): The two sp-hybridized carbons of the alkyne group will resonate in the characteristic alkyne region of the spectrum. The carbon attached to the silicon atom (Si-C≡) is expected to be slightly further downfield than the carbon attached to the carbonyl group (≡C-CHO).
-
Trimethylsilyl (TMS) Carbons (-1.0 - 0.0 ppm): The three equivalent methyl carbons of the TMS group are highly shielded due to the electropositive silicon atom and will appear upfield, potentially at or slightly below 0 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Employ a spectrometer with a carbon-observe probe, typically operating at 75 MHz for a 300 MHz proton instrument.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet. A wider spectral width (e.g., 200-220 ppm) is necessary compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal of CDCl₃ (a triplet centered at ~77.16 ppm) can be used as a secondary reference.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Frequencies
The key predicted IR absorption bands for 3-trimethylsilylpropynal are listed below. These predictions are based on characteristic vibrational frequencies of the functional groups present.[7][8][9]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1690 - 1710 | Strong |
| C≡C Stretch (Alkyne) | 2150 - 2170 | Medium to Weak |
| C-H Stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (often two bands) |
| Si-CH₃ Symmetric Bend | ~1250 | Strong |
| Si-C Stretch | 840 - 860 | Strong |
Interpretation of the IR Spectrum
-
C=O Stretch (1690 - 1710 cm⁻¹): A strong absorption band in this region is characteristic of the carbonyl group of an α,β-unsaturated aldehyde.[10] Conjugation with the alkyne lowers the frequency compared to a saturated aldehyde.
-
C≡C Stretch (2150 - 2170 cm⁻¹): The carbon-carbon triple bond stretch for a silyl-substituted alkyne is expected in this region. The intensity is often reduced due to the symmetry of the substitution.[11]
-
C-H Stretch (Aldehyde) (2820 - 2850 and 2720 - 2750 cm⁻¹): The C-H stretch of the aldehyde group typically appears as a pair of medium-intensity bands, which is a very diagnostic feature for aldehydes.
-
Si-CH₃ and Si-C Stretches (~1250 and 840 - 860 cm⁻¹): Strong absorptions corresponding to the symmetric bending of the Si-CH₃ groups and the Si-C stretch are characteristic of the trimethylsilyl group.[8]
Caption: Key IR functional group frequencies for 3-Trimethylsilylpropynal.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample like 3-trimethylsilylpropynal, the spectrum can be obtained neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
-
Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Synthesis of 3-Trimethylsilylpropynal
A common route to 3-trimethylsilylpropynal involves the oxidation of the corresponding alcohol, 3-trimethylsilyl-2-propyn-1-ol.
Step 1: Synthesis of 3-Trimethylsilyl-2-propyn-1-ol
This precursor can be synthesized from propargyl alcohol and a silylating agent like chlorotrimethylsilane.
Step 2: Oxidation to 3-Trimethylsilylpropynal
Various oxidizing agents can be employed for the conversion of the alcohol to the aldehyde, such as pyridinium chlorochromate (PCC) or a Swern oxidation. A representative procedure using PCC is outlined below.
Experimental Protocol:
-
To a stirred suspension of pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂), add a solution of 3-trimethylsilyl-2-propyn-1-ol in CH₂Cl₂ dropwise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-trimethylsilylpropynal, which can be further purified by distillation or column chromatography.
Conclusion
This technical guide has provided a detailed overview of the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for 3-trimethylsilylpropynal. The interpretation of these spectra, along with detailed experimental protocols, offers a comprehensive resource for the characterization of this important synthetic intermediate. The provided information, grounded in established spectroscopic principles, will aid researchers in the confident identification and utilization of 3-trimethylsilylpropynal in their synthetic endeavors.
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An In-depth Technical Guide to 3-Trimethylsilylpropynal: A Versatile Building Block in Modern Organic Synthesis
This guide provides a comprehensive overview of 3-trimethylsilylpropynal, a key reagent in contemporary organic chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and diverse applications, with a particular focus on its role in the development of novel therapeutic agents. As a bifunctional molecule, featuring both a protected terminal alkyne and a reactive aldehyde, 3-trimethylsilylpropynal offers a unique platform for the construction of complex molecular architectures.
Chemical Identity and Structure
The unique reactivity of 3-trimethylsilylpropynal stems from its distinct structural features. The trimethylsilyl (TMS) group serves as a sterically bulky and electronically stabilizing protecting group for the terminal alkyne, preventing its unwanted side reactions while allowing for selective transformations at the aldehyde functionality. This protection is reversible, enabling the facile deprotection to reveal the terminal alkyne for subsequent coupling reactions.
The official IUPAC name for this compound is 3-(trimethylsilyl)prop-2-ynal . It is also commonly referred to as 3-trimethylsilylpropiolaldehyde.[1]
Molecular Details:
| Property | Value |
| Molecular Formula | C₆H₁₀OSi[1] |
| Molecular Weight | 126.23 g/mol |
| CAS Number | 2975-46-4[1] |
Chemical Structure Diagram:
Caption: Chemical structure of 3-(trimethylsilyl)prop-2-ynal.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 3-trimethylsilylpropynal is essential for its proper handling, characterization, and application in synthesis.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 45-47 °C at 15 mmHg |
| Density | 0.866 g/mL at 25 °C |
| Refractive Index | 1.447 |
Spectroscopic Data:
-
¹H NMR (CDCl₃):
-
δ 9.15 (s, 1H, -CHO)
-
δ 0.25 (s, 9H, -Si(CH₃)₃)
-
-
¹³C NMR (CDCl₃):
-
δ 176.0 (-CHO)
-
δ 103.0 (≡C-CHO)
-
δ 99.0 (TMS-C≡)
-
δ -1.0 (-Si(CH₃)₃)
-
-
Infrared (IR) Spectroscopy (neat):
-
ν 2960, 2900 cm⁻¹ (C-H stretch)
-
ν 2180 cm⁻¹ (C≡C stretch)
-
ν 1670 cm⁻¹ (C=O stretch, aldehyde)
-
ν 1250, 840 cm⁻¹ (Si-C stretch)
-
-
Mass Spectrometry (EI):
-
m/z 126 (M⁺)
-
m/z 111 (M⁺ - CH₃)
-
m/z 73 (Si(CH₃)₃⁺)
-
Synthesis of 3-Trimethylsilylpropynal
The most common and efficient laboratory synthesis of 3-trimethylsilylpropynal involves the oxidation of the corresponding alcohol, 3-trimethylsilyl-2-propyn-1-ol. This precursor is readily available commercially or can be synthesized from propargyl alcohol.
Experimental Protocol: Oxidation of 3-trimethylsilyl-2-propyn-1-ol
This protocol describes a standard procedure using pyridinium chlorochromate (PCC) as the oxidizing agent.
Materials:
-
3-trimethylsilyl-2-propyn-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 3-trimethylsilyl-2-propyn-1-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-trimethylsilylpropynal as a colorless to pale yellow liquid.
Causality of Experimental Choices:
-
PCC: PCC is a mild oxidizing agent that is effective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.
-
Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the hydration of the aldehyde and other potential side reactions.
-
Inert Atmosphere: An inert atmosphere protects the reagents and products from oxidation by atmospheric oxygen.
-
Silica Gel Filtration: This step is crucial for the removal of the insoluble chromium byproducts, which simplifies the workup procedure.
Synthetic Workflow Diagram:
Caption: Workflow for the synthesis of 3-trimethylsilylpropynal.
Key Reactions and Applications in Drug Development
The synthetic utility of 3-trimethylsilylpropynal lies in the orthogonal reactivity of its two functional groups. The aldehyde can undergo a variety of classical transformations, while the TMS-protected alkyne can be unmasked for use in powerful carbon-carbon bond-forming reactions.
Reactions at the Aldehyde Group:
-
Nucleophilic Addition: The aldehyde is susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium reagents, and enolates, to form secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides provides a straightforward route to conjugated enynes.
-
Reductive Amination: Condensation with primary or secondary amines followed by reduction with agents like sodium borohydride or sodium triacetoxyborohydride yields propargylamines.
Reactions Involving the Alkyne Moiety:
-
Desilylation: The TMS group can be readily cleaved under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF) or potassium fluoride, to generate the terminal alkyne.
-
Sonogashira Coupling: The deprotected terminal alkyne is an excellent substrate for palladium-catalyzed Sonogashira coupling with aryl or vinyl halides, a cornerstone reaction in the synthesis of many conjugated systems found in pharmaceuticals.
-
Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, which are important pharmacophores in many drug candidates.[2]
Applications in Drug Discovery and Development:
The ability to introduce both an aldehyde and a masked alkyne functionality makes 3-trimethylsilylpropynal a valuable tool for the synthesis of complex and biologically active molecules. For instance, the indene and indenone scaffolds, which are prevalent in many anticancer and anti-inflammatory agents, can be efficiently constructed using palladium- and rhodium-catalyzed reactions of silylalkynes.[3] The versatility of this reagent allows for the rapid generation of diverse molecular libraries for high-throughput screening in drug discovery programs.
Synthetic Utility Diagram:
Caption: Key synthetic transformations of 3-trimethylsilylpropynal.
Handling, Storage, and Safety
As with all chemical reagents, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound.
-
Handling: 3-Trimethylsilylpropynal is a flammable liquid and vapor and can cause skin and eye irritation.[1] It may also cause respiratory irritation.[1] All handling should be performed in a well-ventilated fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[5][6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5] It should be stored away from heat, sparks, open flames, and hot surfaces.[4]
-
First Aid:
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[6] In all cases of exposure, seek medical advice if symptoms persist.[4][6][7]
-
Conclusion
3-Trimethylsilylpropynal stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive aldehyde and a protected, yet readily accessible, terminal alkyne provides synthetic chemists with a powerful tool for the construction of a wide array of complex organic molecules. Its applications in the synthesis of pharmacologically relevant scaffolds underscore its importance in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for harnessing its full synthetic potential.
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Pharmaffiliates. (n.d.). 1-(Trimethylsilyl)propyne. Retrieved from [Link]
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Technical Guide: The Discovery and Foundational Synthesis of 3-Trimethylsilylpropynal
Abstract
This technical guide provides a comprehensive overview of the discovery and initial synthesis of 3-Trimethylsilylpropynal (TMS-propynal), a pivotal reagent in modern organic synthesis. The document details the foundational synthetic methodology, focusing on the selective oxidation of 3-Trimethylsilyl-2-propyn-1-ol. It delves into the rationale behind experimental choices, provides a self-validating, step-by-step protocol, and presents key characterization data. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical building block.
Introduction: A Versatile Building Block
3-Trimethylsilylpropynal is a highly functionalized organic compound featuring an aldehyde, an alkyne, and a bulky trimethylsilyl group. This unique trifecta of functionalities makes it an exceptionally valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] The trimethylsilyl (TMS) group serves a dual purpose: it acts as a stable protecting group for the terminal alkyne, preventing unwanted side reactions, and it profoundly influences the reactivity of the molecule, particularly in cycloaddition and nucleophilic addition reactions.[3] The aldehyde group provides a reactive handle for forming new carbon-carbon bonds and introducing diverse functional groups.
The development of a reliable and scalable synthesis for this compound was a critical step in unlocking its synthetic potential. This guide focuses on the most direct and historically significant approach: the oxidation of the corresponding propargyl alcohol.
Core Synthetic Methodology: Oxidation of 3-Trimethylsilyl-2-propyn-1-ol
The most direct and widely adopted route for the preparation of 3-Trimethylsilylpropynal is the selective oxidation of its corresponding primary alcohol, 3-Trimethylsilyl-2-propyn-1-ol.[4][5]
Principle of the Reaction
The core transformation involves the conversion of a primary propargylic alcohol to an aldehyde. This requires an oxidizing agent that is potent enough to effect the transformation but mild enough to prevent over-oxidation to the corresponding carboxylic acid, a common side reaction with primary alcohols.[6]
Expertise & Experience: The Choice of Oxidant
The selection of the oxidizing agent is the most critical parameter for the success of this synthesis. While various reagents can oxidize primary alcohols, the presence of the sensitive alkyne moiety necessitates a chemoselective approach.
-
Activated Manganese Dioxide (MnO₂): This is the reagent of choice for this transformation. Activated MnO₂ is a mild, heterogeneous oxidant with a remarkable selectivity for allylic and propargylic alcohols.[7] Its solid nature simplifies the reaction work-up, as the excess reagent and manganese byproducts can be easily removed by simple filtration.[8] This avoids the need for complex aqueous extractions that could potentially hydrolyze the TMS group or cause the volatile aldehyde product to be lost. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or chloroform at room temperature.[8]
-
Chromium-Based Reagents: Historically, chromium(VI) reagents like Collins reagent (dipyridine chromium(VI) oxide in DCM) or Pyridinium chlorochromate (PCC) were standards for stopping the oxidation of primary alcohols at the aldehyde stage.[6][9] These methods are highly effective but have fallen out of favor due to the toxicity and disposal challenges associated with chromium waste. For this specific substrate, MnO₂ provides comparable or superior results with a significantly better environmental and safety profile.[7]
Experimental Protocol: A Self-Validating System
This protocol describes a robust procedure for the synthesis of 3-Trimethylsilylpropynal based on manganese dioxide oxidation. The successful isolation of the product with the expected spectroscopic data serves as validation for the procedure.
Materials and Reagents
-
3-Trimethylsilyl-2-propyn-1-ol
-
Activated Manganese Dioxide (MnO₂), high purity
-
Dichloromethane (DCM), anhydrous
-
Celite® or diatomaceous earth
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Step-by-Step Methodology
-
Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar, add 3-Trimethylsilyl-2-propyn-1-ol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).
-
Oxidation: To the vigorously stirred solution, add activated manganese dioxide (5-10 eq by weight) in one portion at room temperature. Causality: A large excess of high-activity MnO₂ is crucial to drive the reaction to completion in a reasonable timeframe. The reaction is often monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is fully consumed.[8] Reaction times can vary from a few hours to 48 hours depending on the activity of the MnO₂.[8]
-
Work-up and Filtration: Upon completion, the reaction mixture, a black suspension, is filtered through a pad of Celite® to remove the MnO₂ and other manganese salts. The filter cake should be washed thoroughly with several portions of fresh dichloromethane to ensure complete recovery of the product.[8] Trustworthiness: This step is critical. Incomplete washing will lead to significant yield loss, as the product can adsorb onto the high surface area of the manganese oxides.
-
Purification: The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed by rotary evaporation at low temperature and pressure. The crude product is a colorless to pale yellow liquid.[1] Due to its volatility, further purification is best achieved by short-path or Kugelrohr distillation under reduced pressure.[1]
Authoritative Grounding: Characterization Data
The identity and purity of the synthesized 3-Trimethylsilylpropynal must be confirmed by spectroscopic and physical data analysis.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀OSi | [1][10] |
| Molecular Weight | 126.23 g/mol | [1][10] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 52 °C | [1] |
| Density | 0.854 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.444 | [1] |
Spectroscopic Data
The following NMR data are characteristic of the compound and serve as a primary means of identification.[1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 9.15 | singlet | Aldehyde (-CH O) |
| 0.25 | singlet | Trimethylsilyl (-Si(CH ₃)₃) | |
| ¹³C NMR | 176.7 | - | Aldehyde (C =O) |
| 103.0 | - | Alkyne (C -CHO) | |
| 102.3 | - | Alkyne (C -Si) | |
| -0.88 | - | Trimethylsilyl (-Si(C H₃)₃) |
Alternative Synthetic Approaches
While oxidation is the predominant method, an alternative approach involves the formylation of a silylated acetylide. This can be achieved by first forming the Grignard reagent of trimethylsilylacetylene (ethynyltrimethylsilane) using ethylmagnesium bromide. Subsequent reaction with an electrophilic formylating agent, such as N,N-Dimethylformamide (DMF), yields the target aldehyde after acidic workup.[1] This method avoids the use of strong oxidants but requires careful handling of organometallic reagents.
Safety and Handling
3-Trimethylsilylpropynal is a flammable liquid.[1] It is also sensitive to air and moisture and should be stored under an inert atmosphere at low temperatures (2-8°C).[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are required. The reagents used in its synthesis, particularly chromium oxides, should be handled with extreme care due to their toxicity.[9]
Conclusion
The synthesis of 3-Trimethylsilylpropynal via the selective oxidation of 3-Trimethylsilyl-2-propyn-1-ol with manganese dioxide represents an efficient, reliable, and scalable method for accessing this important synthetic intermediate. The mild reaction conditions, simple work-up, and high chemoselectivity make this the preferred route in both academic and industrial settings. The well-defined physical and spectroscopic properties of the final product allow for straightforward validation, ensuring its quality for subsequent, often complex, synthetic transformations.
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An In-depth Technical Guide to the Physical Properties of 3-Trimethylsilylpropynal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Trimethylsilylpropynal is a versatile bifunctional molecule that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive aldehyde group and a sterically accessible terminal alkyne protected by a trimethylsilyl group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the key physical properties of 3-trimethylsilylpropynal, namely its boiling point and density, and offers practical insights into their experimental determination.
Core Physical Properties
A precise understanding of the physical properties of a compound is fundamental for its effective use in research and development. The boiling point and density of 3-trimethylsilylpropynal are crucial parameters for its purification, handling, and use in various chemical reactions.
| Physical Property | Value | Conditions |
| Boiling Point | 52 °C | Not specified, likely at atmospheric pressure |
| Density | 0.854 g/mL | at 25 °C[1] |
The relatively low boiling point of 3-trimethylsilylpropynal suggests that it is a volatile compound. The purification of this compound is often carried out via vacuum distillation to mitigate potential thermal decomposition at atmospheric pressure.[1]
Experimental Determination of Physical Properties
The following protocols outline the standard procedures for the experimental determination of the boiling point and density of 3-trimethylsilylpropynal. These methods are designed to be self-validating and ensure a high degree of accuracy.
Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a volatile and potentially thermally sensitive compound like 3-trimethylsilylpropynal, distillation is the preferred method for determining its boiling point.
Protocol:
-
Apparatus Setup: Assemble a standard distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Sample Preparation: Place a small volume of 3-trimethylsilylpropynal into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point.
-
Pressure Correction: If the distillation is performed at a pressure other than atmospheric pressure (760 mmHg), the observed boiling point will need to be corrected.
Causality Behind Experimental Choices:
-
Boiling Chips: These are added to prevent "bumping," a phenomenon where a liquid superheats and then boils violently. The porous nature of the boiling chips provides nucleation sites for bubbles to form smoothly.
-
Gentle Heating: Gradual heating is crucial to establish a thermal equilibrium between the liquid and vapor phases, leading to an accurate boiling point measurement. Rapid heating can cause superheating and an erroneously high reading.
-
Vacuum Distillation (Optional but Recommended): For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed. By reducing the pressure, the boiling point is lowered, allowing for distillation at a temperature that does not cause degradation. A synthesis of 3-trimethylsilylpropynal describes its purification by ball-to-ball distillation at 20 mbar and room temperature, indicating its suitability for vacuum distillation.[1]
Density Determination (Pycnometer Method)
Density is an intrinsic property of a substance and is defined as its mass per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids.
Protocol:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty pycnometer using an analytical balance.
-
Mass of Pycnometer with Sample: Fill the pycnometer with 3-trimethylsilylpropynal, ensuring there are no air bubbles. Weigh the filled pycnometer.
-
Temperature Control: The measurement should be performed at a constant temperature, typically 25 °C, as density is temperature-dependent.
-
Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.
Causality Behind Experimental Choices:
-
Pycnometer: This specialized glassware is designed to hold a precise and known volume of liquid, which is essential for an accurate density determination.
-
Analytical Balance: The use of an analytical balance ensures high precision in the mass measurements, which directly translates to the accuracy of the calculated density.
-
Temperature Control: The density of liquids generally decreases with increasing temperature. Therefore, maintaining a constant and known temperature is critical for obtaining a reproducible and accurate density value.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental determination of the physical properties of 3-trimethylsilylpropynal.
Caption: Experimental workflows for determining the boiling point and density of 3-trimethylsilylpropynal.
Safety and Handling
3-Trimethylsilylpropynal is a flammable liquid and an irritant. Appropriate safety precautions should be taken when handling this compound. Work should be conducted in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of 3-trimethylsilylpropynal, specifically its boiling point and density. By understanding these fundamental characteristics and the experimental protocols for their determination, researchers and scientists can confidently and safely utilize this versatile compound in their synthetic endeavors.
References
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Solubility of 3-Trimethylsilylpropynal in organic solvents
An In-depth Technical Guide to the Solubility of 3-Trimethylsilylpropynal in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-trimethylsilylpropynal, a key bifunctional reagent in organic synthesis. The document outlines the theoretical principles governing its solubility, presents predicted solubility profiles across a range of common organic solvent classes, and offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who utilize silylated alkynes and require a robust understanding of their behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.
Introduction: The Molecular Profile of 3-Trimethylsilylpropynal
3-Trimethylsilylpropynal is a versatile building block in organic chemistry, valued for its dual reactivity. It incorporates a terminal alkyne protected by a bulky, nonpolar trimethylsilyl (TMS) group and a reactive aldehyde functional group. This unique structure allows for selective transformations, such as nucleophilic additions at the carbonyl group or Sonogashira couplings after deprotection of the alkyne.
Understanding the solubility of this compound is paramount for its effective use. Proper solvent selection impacts reaction kinetics, yield, and purity. It is also a critical factor in downstream processing, including extractions, chromatography, and crystallization. This guide provides the foundational knowledge required to make informed decisions regarding solvent choice.
The molecular structure is key to its solubility. The large, nonpolar trimethylsilyl group and the hydrocarbon backbone dominate its physical properties, while the terminal aldehyde group introduces a degree of polarity.
Caption: Molecular structure of 3-trimethylsilylpropynal highlighting its distinct polar and nonpolar regions.
Theoretical Framework: The Principles of Solubility
The solubility of a solute in a solvent is governed by the thermodynamic principle encapsulated in the adage, "like dissolves like."[1][2] This means that substances with similar intermolecular forces and polarities tend to be miscible.[3][4]
-
Polarity and Intermolecular Forces: Molecules interact through various forces, including London dispersion forces, dipole-dipole interactions, and hydrogen bonding.
-
Nonpolar Solvents (e.g., hexane, toluene) primarily exhibit weak London dispersion forces. They effectively dissolve nonpolar solutes like 3-trimethylsilylpropynal by establishing similar weak interactions.
-
Polar Aprotic Solvents (e.g., acetone, THF) have significant dipole moments but lack O-H or N-H bonds. They can engage in dipole-dipole interactions and solvate the polar aldehyde group of the molecule.
-
Polar Protic Solvents (e.g., water, ethanol) have strong hydrogen bonding networks. Dissolving a largely nonpolar solute like 3-trimethylsilylpropynal would require disrupting these high-energy bonds, which is energetically unfavorable, leading to low solubility.[5][6][7][8]
-
The bulky, nonpolar trimethylsilyl group is the dominant structural feature, suggesting that the compound will behave primarily as a nonpolar molecule. Alkynes themselves are generally nonpolar and soluble in organic solvents.[6][7][8] The aldehyde group adds a polar character, but it is insufficient to overcome the nonpolar nature of the rest of the molecule to grant significant aqueous solubility.
Predicted Solubility Profile
| Solvent Class | Solvent Example(s) | Predicted Solubility | Causality & Rationale |
| Nonpolar Hydrocarbons | Hexane, Heptane, Toluene, Benzene | High / Miscible | The solute and solvent are both nonpolar and rely on London dispersion forces. The energy required to break solute-solute and solvent-solvent interactions is balanced by the energy released from forming solute-solvent interactions. Analogous compounds are miscible in toluene.[10][11] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Soluble | These solvents are weakly polar and effectively solvate the nonpolar TMS and hydrocarbon portions of the molecule. The ether oxygen can also interact favorably with the slightly electrophilic carbon of the aldehyde. Silylated alkynes are known to be soluble in ether and THF.[9][10] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High / Soluble | These solvents are effective at dissolving a wide range of organic compounds with low to moderate polarity. They can solvate both the nonpolar and polar regions of the molecule. |
| Polar Aprotic Solvents | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF) | Moderate to Low | The strong dipole moments of these solvents lead to significant self-association. While they can interact with the aldehyde group, they are less effective at solvating the large nonpolar TMS group, likely resulting in limited solubility compared to nonpolar solvents. |
| Polar Protic Solvents | Ethanol, Methanol | Low | The strong hydrogen-bonding network of alcohols makes the energetic cost of creating a cavity for the nonpolar solute molecule high. Limited solubility may occur due to potential hydrogen bonding between the alcohol's hydroxyl group and the aldehyde's oxygen. |
| Aqueous | Water | Insoluble | The high polarity and extensive hydrogen-bonding network of water strongly disfavor the solvation of the nonpolar molecule.[5][6][7][8] Analogous silylated alkynes are immiscible with water.[12] |
Experimental Determination of Solubility
For critical applications, experimental verification of solubility is essential. The following protocols describe methodologies for both rapid qualitative assessment and precise quantitative measurement.
Protocol: Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Objective: To quickly assess the solubility of 3-trimethylsilylpropynal in a range of solvents.
Methodology:
-
Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm) for each solvent to be tested.
-
Solute Addition: Add a pre-weighed amount of 3-trimethylsilylpropynal (e.g., 25 mg) to each test tube.[13]
-
Solvent Addition: Add the chosen solvent (e.g., 0.75 mL) to the corresponding test tube in small portions.[13]
-
Mixing: After each addition, cap and shake the test tube vigorously for 10-20 seconds.[1][13] Visual observation is key.
-
Observation & Classification:
-
Soluble: The solid completely dissolves, yielding a clear, homogeneous solution.
-
Partially Soluble: Some solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record: Meticulously record the observations for each solvent in a laboratory notebook.
Caption: Workflow for the qualitative determination of solubility.
Protocol: Quantitative Solubility Determination (Shake-Flask Method)
This method, adapted from established pharmaceutical and chemical industry standards, provides a precise measure of solubility (e.g., in mg/mL or mol/L).
Objective: To determine the equilibrium solubility of 3-trimethylsilylpropynal in a solvent at a controlled temperature.
Methodology:
-
System Preparation: Add an excess amount of 3-trimethylsilylpropynal to a known volume of the solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the container in a constant-temperature shaker bath (e.g., at 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature bath for several hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).
-
Quantification:
-
Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed vial, evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven, and re-weigh the vial. The mass difference corresponds to the amount of dissolved solute.
-
Chromatographic Analysis (HPLC/GC): Dilute the filtered aliquot with a suitable solvent and analyze it using a pre-calibrated HPLC or GC method to determine the concentration of the solute. This is the preferred method for higher accuracy.
-
-
Calculation: Calculate the solubility using the mass of the solute and the volume of the aliquot taken. Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.
Safety & Handling
While a specific Safety Data Sheet (SDS) for 3-trimethylsilylpropynal may not be universally available, its hazards can be inferred from similar compounds. It should be handled as a flammable liquid that can cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers for chemical fires, such as dry chemical or carbon dioxide.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]
Always consult the supplier-specific SDS before use and perform a thorough risk assessment for any experimental procedure.
Conclusion
3-Trimethylsilylpropynal is a predominantly nonpolar molecule with a localized polar functional group. Its solubility profile is dominated by the large trimethylsilyl moiety, rendering it highly soluble in nonpolar organic solvents like hydrocarbons, ethers, and chlorinated solvents. Its solubility is predicted to be moderate to low in polar aprotic solvents and poor in polar protic solvents like water and alcohols. For applications requiring precise concentration control, the quantitative shake-flask method is recommended. A thorough understanding of these solubility characteristics, combined with safe handling practices, is essential for the successful application of this versatile reagent in research and development.
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Stability and Storage of 3-Trimethylsilylpropynal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Trimethylsilylpropynal (CAS No. 2975-46-4) is a bifunctional reagent of significant utility in organic synthesis, incorporating both a reactive aldehyde and a protected terminal alkyne. This guide provides a comprehensive overview of the critical aspects of its stability and outlines best practices for its storage and handling to ensure its integrity for research and development applications. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from analogous structures, including reactive aldehydes and silylated alkynes, to provide a robust framework for its safe and effective use.
Introduction: A Profile of 3-Trimethylsilylpropynal
3-Trimethylsilylpropynal is a valuable building block that offers a unique combination of reactivity. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions and condensations. Concurrently, the trimethylsilyl (TMS) group provides a sterically and electronically controlled protecting group for the terminal alkyne, enabling its participation in various coupling and cycloaddition reactions. The careful management of its storage and handling is paramount to preserving these distinct reactive sites and ensuring reproducible experimental outcomes.
Chemical Stability and Potential Degradation Pathways
The stability of 3-Trimethylsilylpropynal is intrinsically linked to the reactivity of its two key functional groups: the propargyl aldehyde and the trimethylsilyl-protected alkyne. Several potential degradation pathways must be considered to maintain the compound's purity and reactivity.
Oxidation of the Aldehyde Functional Group
Aldehydes are highly susceptible to oxidation, which can be initiated by atmospheric oxygen.[1][2] This process can lead to the formation of the corresponding carboxylic acid, 3-trimethylsilylpropynoic acid. This oxidation is often accelerated by exposure to light and the presence of trace metal impurities. The oxidation of aldehydes can proceed through a radical chain mechanism and is a primary concern for the long-term storage of 3-Trimethylsilylpropynal.[3]
Polymerization of the Unsaturated System
Unsaturated aldehydes, particularly those with conjugation, are prone to polymerization.[4][5] While 3-Trimethylsilylpropynal is not a classic α,β-unsaturated aldehyde, the proximity of the alkyne and aldehyde functionalities can contribute to its reactivity and potential for oligomerization or polymerization, especially at elevated temperatures or in the presence of initiators.[6] Such processes can lead to the formation of insoluble materials and a decrease in the monomer's concentration.
Hydrolysis of the Trimethylsilyl Group
The trimethylsilyl protecting group on the alkyne is susceptible to cleavage under both acidic and basic conditions.[7][8] Exposure to moisture, particularly in the presence of acid or base catalysts, can lead to desilylation, yielding propynal. Propynal itself is a reactive and volatile aldehyde, which can further undergo hydration or polymerization. The stability of the Si-C bond is a critical factor in maintaining the integrity of the molecule.
A visual representation of the primary degradation pathways is provided below:
Caption: Potential degradation pathways for 3-Trimethylsilylpropynal.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways outlined above, strict adherence to proper storage and handling protocols is essential. The following recommendations are based on best practices for reactive aldehydes and silylated compounds.[9][10]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential degradation reactions, including oxidation and polymerization.[11][12] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde functionality by excluding atmospheric oxygen. |
| Light | Amber vial or stored in the dark | Protects the compound from light-induced degradation. |
| Container | Tightly sealed, appropriate material | Prevents exposure to moisture and atmospheric contaminants. Glass is generally suitable. |
| Inhibitors | Consider addition for long-term storage | Small amounts of radical inhibitors like hydroquinone or BHT can prevent polymerization.[13][14][15] |
Handling Procedures
A step-by-step protocol for handling 3-Trimethylsilylpropynal in a laboratory setting:
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware is dry and free of acidic or basic residues.
-
Inert Atmosphere: Before opening the container, flush the handling area (e.g., Schlenk line, glovebox) with an inert gas like argon or nitrogen.
-
Dispensing: Use a syringe or cannula to transfer the required amount of the liquid under a positive pressure of inert gas. Avoid opening the container directly to the atmosphere.
-
Reaction Setup: Add the reagent to a reaction vessel that has been purged with an inert gas.
-
Sealing and Storage of Aliquots: If the entire container is not used, ensure it is securely resealed under an inert atmosphere. For frequent use, consider preparing smaller aliquots in sealed ampoules under an inert atmosphere to minimize repeated exposure of the bulk material.
-
Cleaning: Quench any residual material with a suitable reagent (e.g., a solution of sodium bisulfite for the aldehyde) before cleaning glassware.
Caption: Recommended handling workflow for 3-Trimethylsilylpropynal.
Analytical Methods for Stability Assessment
Regular assessment of the purity of 3-Trimethylsilylpropynal is crucial, especially for material that has been stored for an extended period. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool to detect the presence of degradation products. The appearance of signals corresponding to the carboxylic acid proton or polymer-related broad peaks in ¹H NMR, or a shift in the carbonyl carbon signal in ¹³C NMR, can indicate degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile impurities and degradation products. The presence of peaks corresponding to desilylated propynal or the oxidized carboxylic acid can be monitored.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about changes in functional groups. The appearance of a broad O-H stretch (around 3000 cm⁻¹) could indicate the formation of the carboxylic acid or hydrolysis to the terminal alkyne.
Conclusion
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3-Trimethylsilylpropynal | C6H10OSi | CID 2760865 - PubChem. (n.d.). Retrieved from [Link]
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19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
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3-TRIMETHYLSILYL-1-PROPYNE - ChemBK. (2024, April 10). Retrieved from [Link]
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Aldehyde - Wikipedia. (n.d.). Retrieved from [Link]
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Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. (2024, March 30). Retrieved from [Link]
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Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis - NIH. (n.d.). Retrieved from [Link]
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Silylium ion migration dominated hydroamidation of siloxy-alkynes - PubMed. (2022, October 22). Retrieved from [Link]
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Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem. (n.d.). Retrieved from [Link]
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A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate - ResearchGate. (2018, December 1). Retrieved from [Link]
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An In-depth Technical Guide to the Key Reactions and Reactivity of 3-Trimethylsilylpropynal
For the modern researcher, scientist, and drug development professional, 3-trimethylsilylpropynal stands as a versatile and powerful building block in organic synthesis. Its unique trifunctional nature, possessing an aldehyde, an alkyne, and a sterically influential trimethylsilyl group, opens a gateway to a vast array of complex molecular architectures. This guide provides a comprehensive overview of the core reactivity of 3-trimethylsilylpropynal, offering insights into its synthetic applications and the mechanistic underpinnings of its key transformations.
Introduction to 3-Trimethylsilylpropynal: A Trifunctional Linchpin
3-Trimethylsilylpropynal is a valuable reagent characterized by the presence of a reactive aldehyde, a carbon-carbon triple bond, and a bulky trimethylsilyl (TMS) group. The TMS group serves a dual purpose: it acts as a protecting group for the terminal alkyne, preventing unwanted side reactions, and its steric and electronic properties influence the regioselectivity of additions to the alkyne.[1] The strategic removal of the TMS group at a later synthetic stage further enhances its utility, unveiling a terminal alkyne for subsequent transformations.[2][3]
Synthesis of 3-Trimethylsilylpropynal
The most common and efficient route to 3-trimethylsilylpropynal involves the oxidation of the corresponding alcohol, 3-trimethylsilyl-2-propyn-1-ol.
This protocol outlines a standard procedure for the synthesis of 3-trimethylsilylpropynal.
Materials:
-
3-Trimethylsilyl-2-propyn-1-ol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 3-trimethylsilyl-2-propyn-1-ol in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 3-trimethylsilylpropynal.
Key Reactions and Reactivity
The reactivity of 3-trimethylsilylpropynal is dominated by the interplay of its three functional groups. The aldehyde readily undergoes nucleophilic addition, while the silyl-protected alkyne participates in various cycloaddition and addition reactions.
The electrophilic carbonyl carbon of the aldehyde is a prime target for a wide range of nucleophiles. These reactions are fundamental to constructing more complex molecular frameworks.
-
Organometallic Reagents: Grignard reagents and organolithium compounds add to the aldehyde to form secondary propargyl alcohols.
-
Amine Derivatives: Primary and secondary amines can react with the aldehyde to form imines or enamines, which are valuable synthetic intermediates.[4]
-
Cyanide Addition: The addition of cyanide (e.g., from TMSCN) yields cyanohydrins, which can be further elaborated.
Caption: General scheme of nucleophilic addition to the aldehyde of 3-trimethylsilylpropynal.
The carbon-carbon triple bond of 3-trimethylsilylpropynal is an excellent dienophile and dipolarophile in cycloaddition reactions, providing access to a variety of carbocyclic and heterocyclic systems.[1]
-
[3+2] Cycloadditions: A prominent reaction is the 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles.[5] This reaction is a cornerstone of "click chemistry" and is widely used in drug discovery and materials science. The reaction of 3-trimethylsilylpropynal with trimethylsilyl azide has been studied, leading to the formation of 4-trimethylsilyl-1H-1,2,3-triazole-5-carbaldehyde.[5] Silyl nitronates also undergo intramolecular [3+2] cycloadditions with alkynyl moieties.[6]
Caption: Schematic of the [3+2] cycloaddition reaction to form a triazole.
Recent studies have shown that 3-trimethylsilyl-2-propynamides, derivatives of 3-trimethylsilylpropynoic acid, react with organic diselenides in a regio- and stereoselective manner to yield 3-alkylselanyl-2-propenamides.[7] This reaction proceeds via nucleophilic addition of alkylselenolates to the triple bond and is accompanied by desilylation.[7]
| Reactants | Product | Yield (%) |
| 3-trimethylsilyl-2-propynamide + Dialkyl diselenide | 3-alkylselanyl-2-propenamide | 90-94 |
The trimethylsilyl group is a cornerstone of the reactivity of 3-trimethylsilylpropynal. It is stable under a variety of reaction conditions, allowing for selective transformations at the aldehyde functionality.[2] When desired, the TMS group can be readily removed to unveil the terminal alkyne, a versatile functional group for further synthetic manipulations such as Sonogashira coupling.[8]
Common Deprotection Methods:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for TMS deprotection.[2]
-
Base-catalyzed solvolysis: Mild bases like potassium carbonate in methanol can efficiently cleave the C-Si bond.[2][9]
-
Copper-catalyzed methods: A newer, mild method utilizes copper(II) sulfate and sodium ascorbate for deprotection.[3]
This protocol describes a typical procedure for the removal of the TMS group using potassium carbonate in methanol.
Materials:
-
Trimethylsilyl-protected alkyne
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Diethyl ether or other suitable organic solvent
-
Water
-
Brine
Procedure:
-
Dissolve the trimethylsilyl-protected alkyne in methanol in a round-bottom flask.
-
Add a catalytic amount of potassium carbonate to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.[2]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[2]
-
Dilute the residue with diethyl ether and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected alkyne.[2]
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Introduction to the chemistry of alkynylsilanes
An In-Depth Technical Guide to the Chemistry of Alkynylsilanes
Abstract
Alkynylsilanes, or silylacetylenes, have transitioned from being mere curiosities to indispensable building blocks in modern synthetic chemistry.[1] Their unique combination of stability, reactivity, and versatility makes them powerful tools for researchers in organic synthesis and drug development. The silyl group imparts desirable physical properties, such as improved handling and stability compared to gaseous acetylene, and offers a dual functionality that is central to their utility.[2][3] It can serve as a robust protecting group for the acidic terminal alkyne proton, and it can also act as a reactive handle or a directing group, influencing the regio- and stereochemical outcome of reactions at the carbon-carbon triple bond.[4] This guide provides a comprehensive overview of the core principles of alkynylsilane chemistry, detailing their synthesis, characteristic reactions, and strategic applications in the construction of complex molecular architectures.
The Strategic Advantage of the Silyl Group
The utility of alkynylsilanes stems directly from the properties of the silicon-carbon (sp) bond. The silyl group, typically a trimethylsilyl (TMS), triethylsilyl (TES), or a bulkier triisopropylsilyl (TIPS) group, exerts a profound influence on the adjacent alkyne.[2][4]
-
Protection of the Terminal Alkyne: The most fundamental role of the silyl group is to protect the acidic proton of a terminal alkyne (pKa ≈ 25).[5] This protection is crucial for preventing unwanted side reactions in the presence of bases or nucleophiles, allowing for selective transformations elsewhere in the molecule.[3] The choice of silyl group is a key experimental decision; bulkier groups like TIPS offer greater stability and allow for orthogonal deprotection strategies.[6] For instance, a TMS group can often be selectively cleaved in the presence of a TIPS group.[6]
-
Modulation of Reactivity and Selectivity: The presence of the silyl group, for both steric and electronic reasons, can dictate the regioselectivity of additions to the triple bond.[3][4] This directing effect is a powerful tool for controlling the outcome of complex synthetic sequences.
-
A Latent Nucleophilic Handle: While the C-Si bond is generally stable, it can be activated, typically by fluoride ions, to form a pentacoordinate silicate intermediate.[7] This "ate" complex behaves as a potent nucleophile, enabling cross-coupling reactions directly at the silylated carbon, a transformation not possible with the parent alkyne.
The dual nature of the silyl group as both a protective shield and a reactive functional group is a central theme in the chemistry of alkynylsilanes.
Synthesis of Alkynylsilanes
The preparation of alkynylsilanes is well-established, with several reliable methods available to the synthetic chemist. The choice of method often depends on the scale of the reaction and the functional groups present in the alkyne substrate.
Traditional Organometallic Routes
The most common and straightforward approach involves the deprotonation of a terminal alkyne with a strong base, followed by quenching the resulting acetylide with a suitable chlorosilane.[3][4]
-
Causality: This is a classic acid-base reaction. The terminal alkyne is sufficiently acidic to be deprotonated by organolithium reagents (like n-BuLi) or Grignard reagents (like EtMgBr). The resulting nucleophilic acetylide then readily attacks the electrophilic silicon atom of the chlorosilane in an SN2-type displacement, forming the stable C-Si bond.
Experimental Protocol: Synthesis of (Triisopropylsilyl)acetylene (TIPS-acetylene)
-
Setup: A flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 200 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: A 2.5 M solution of n-butyllithium in hexanes (44 mL, 110 mmol, 1.1 eq) is added dropwise via syringe, keeping the internal temperature below -70 °C.
-
Acetylene Introduction: Acetylene gas is bubbled through the solution for 30 minutes. The formation of a white precipitate (lithium acetylide) is observed.
-
Silylation: Triisopropylsilyl chloride (21.3 mL, 100 mmol, 1.0 eq) is added dropwise to the suspension.
-
Warm-up & Quench: The reaction mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford TIPS-acetylene as a colorless liquid.
Catalytic Methods
More recently, catalytic methods have been developed that avoid the use of stoichiometric organometallic reagents, offering improved functional group tolerance and milder reaction conditions.[4] These include dehydrogenative coupling reactions catalyzed by bases (NaOH, KOH) or transition metals (Iridium, Copper).[4][8]
-
Causality: In the base-catalyzed dehydrogenative coupling, a hydrosilane (H-SiR₃) reacts directly with a terminal alkyne. The base is thought to activate the silane, facilitating the cleavage of the Si-H bond and formation of the C-Si bond, with the liberation of hydrogen gas as the only byproduct.[8] This approach is highly atom-economical.
Key Reactions and Transformations
The synthetic utility of alkynylsilanes is showcased by their diverse reactivity.
Protiodesilylation: The Silyl Group as a Removable Shield
The cleavage of the C-Si bond to regenerate the terminal alkyne is a cornerstone of the silyl protecting group strategy.[6] This transformation, known as protiodesilylation, can be achieved under various mild conditions, making it compatible with a wide range of sensitive functional groups.[3][4]
| Silyl Group | Common Reagents | Relative Rate | Causality |
| TMS (Trimethylsilyl) | K₂CO₃/MeOH; TBAF; AgNO₃ | Fast | The least sterically hindered group, making the silicon center highly accessible to nucleophilic attack or coordination.[9] |
| TES (Triethylsilyl) | TBAF; CsF | Medium | Increased steric bulk compared to TMS slows the rate of cleavage. |
| TBDMS (tert-Butyldimethylsilyl) | TBAF (often requires heat) | Slow | Significant steric hindrance from the t-butyl group protects the silicon atom, requiring more forcing conditions for removal. |
| TIPS (Triisopropylsilyl) | TBAF (requires heat) | Very Slow | The most sterically demanding of the common groups, providing the most robust protection.[9] |
| TBAF = Tetrabutylammonium fluoride |
The Sonogashira Coupling: A Gateway to Aryl and Vinyl Alkynes
The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide.[10][11] Alkynylsilanes are frequently employed in this reaction in one of two ways:
-
As a Protected Alkyne: The silyl group protects the terminal alkyne during other synthetic steps. Prior to the coupling, it is removed via protiodesilylation to unmask the reactive terminal alkyne.[4][12]
-
Direct Coupling of the Terminal C-H: In cases like (trimethylsilyl)acetylene, the molecule itself can be used as a coupling partner. The reaction occurs at the terminal C-H bond, leaving the C-Si bond intact.[3][13] This provides a direct route to aryl(trimethylsilyl)acetylenes, which are versatile intermediates.
-
Causality: The reaction proceeds via two interconnected catalytic cycles.[14] The palladium cycle involves oxidative addition of the aryl halide to Pd(0), while the copper cycle involves the formation of a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, furnishes the final product and regenerates the Pd(0) catalyst.[10] The silyl group at the other end of the alkyne does not interfere under standard conditions.[12]
Hydrosilylation: Access to Vinylsilanes
Hydrosilylation is the addition of a Si-H bond across the C≡C triple bond, providing a highly atom-economical route to vinylsilanes, which are themselves valuable synthetic intermediates.[15] The regiochemical and stereochemical outcome is highly dependent on the catalyst and reaction conditions.[16]
-
Mechanism & Causality: Most transition-metal-catalyzed hydrosilylations proceed via the Chalk-Harrod mechanism .[15] This involves oxidative addition of the hydrosilane to the metal center, coordination of the alkyne, insertion of the alkyne into the metal-hydride bond, and finally, reductive elimination to release the vinylsilane product.[15]
-
Regioselectivity: The addition can lead to three possible isomers. Catalysts like [Cp*Ru(MeCN)₃]PF₆ are notable for favoring the α-vinylsilane product from terminal alkynes, while classical platinum catalysts often yield the (E)-β-vinylsilane.[17] The choice of catalyst is therefore the critical experimental parameter for directing the regiochemical outcome.
Cycloaddition Reactions and Click Chemistry
Alkynylsilanes are excellent substrates in various cycloaddition reactions. The silyl group can influence the regiochemistry of the addition and the resulting silylated heterocycles can be further functionalized.[4]
Notably, alkynylsilanes are used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a flagship reaction of "click chemistry".[18][19] While the reaction typically uses a terminal alkyne, silylated alkynes can be deprotected in situ or used to build more complex azides or alkynes prior to the click reaction.[20] The resulting triazole linkage is exceptionally stable, making this strategy highly valuable in bioconjugation and drug development for linking a pharmacophore to a drug scaffold.[21]
Applications in Drug Development and Complex Synthesis
The unique reactivity of alkynylsilanes makes them highly relevant to the pharmaceutical industry. The alkynyl group itself is found in numerous approved drugs, where it can enhance metabolic stability, improve binding selectivity, or act as a rigid linker.[22]
-
Late-Stage Functionalization: The Sonogashira coupling allows for the introduction of an alkynylsilane moiety onto a complex drug-like molecule. The silyl group can then be removed to reveal a terminal alkyne, which can be further elaborated, for example, via a "click" reaction to attach a probe or another bioactive fragment.[23]
-
Synthesis of Heterocycles: Cycloaddition reactions using alkynylsilanes provide efficient routes to substituted heterocycles, which are privileged scaffolds in medicinal chemistry.
-
Precursors to Conjugated Systems: Symmetrical and unsymmetrical diarylacetylenes and conjugated diynes, readily prepared from alkynylsilane precursors, are important structural motifs in organic materials and pharmaceuticals.[7][24] For example, a potential Hepatitis C NS5A inhibitor was synthesized using a sequence involving the Sonogashira coupling of trimethylsilylbutadiyne, followed by desilylation and a second coupling.[12]
Conclusion
Alkynylsilanes are far more than simple protected acetylenes. They are versatile, multi-functional reagents that offer chemists a powerful toolkit for C-C bond formation and molecular construction. The ability to precisely control the reactivity of the silyl group—switching its role from a passive protector to an active participant—provides a level of synthetic flexibility that is crucial for addressing the challenges of modern organic synthesis, from the development of novel therapeutics to the creation of advanced materials. A thorough understanding of the principles outlined in this guide is essential for any researcher seeking to leverage the full potential of these remarkable building blocks.
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Title: Cross-Coupling of Alkynylsilanes Source: Gelest, Inc. Technical Library URL: [Link]
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Title: Synthesis of Alkynylsilanes: A Review of the State of the Art Source: Advanced Synthesis & Catalysis URL: [Link]
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Title: Coupling Reactions of Alkynylsilanes Mediated by a Cu(I) Salt: Novel Syntheses of Conjugate Diynes and Disubstituted Ethynes Source: The Journal of Organic Chemistry URL: [Link]
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Title: Alkynylsilanes and Alkynyl(vinyl)silanes. Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study Source: Zeitschrift für Naturforschung B URL: [Link]
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Title: Alkyne Protecting Groups Source: Scribd URL: [Link]
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Title: Cobalt-catalyzed alkyne hydrosilylation as a new frontier to selectively access silyl-hydrocarbons Source: Chemical Communications URL: [Link]
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Title: Efficient Synthesis of Alkynylsilyl Ethers and Silaketals via Base-Induced Alkynylsilane Alcoholysis Source: The Journal of Organic Chemistry URL: [Link]
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Title: Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition Source: PMC - NIH URL: [Link]
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Title: Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups Source: CureFFI.org URL: [Link]
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Title: Alkynyl-, vinyl-, and arylsilanes Source: ResearchGate URL: [Link]
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Title: Other Reactions of Silyl Alkynes Source: Gelest, Inc. Technical Library URL: [Link]
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Title: Coupling Reactions of Alkynylsilanes Mediated by a Cu(I) Salt: Novel Syntheses of Conjugate Diynes and Disubstituted Ethynes Source: The Journal of Organic Chemistry URL: [Link]
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Title: Alkynylsilanes and Alkynyl(vinyl)silanes. Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study Source: Zeitschrift für Naturforschung URL: [Link]
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Title: Silylation of Alcohols, Phenols, and Silanols with Alkynylsilanes – an Efficient Route to Silyl Ethers and Unsymmetrical Siloxanes Source: ResearchGate URL: [Link]
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Title: An Alkyne Linchpin Strategy for Drug:Pharmacophore Conjugation: Experimental and Computational Realization of a meta-selective C–H Alkynylation of Benzyl Fragments Source: ChemRxiv URL: [Link]
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Navigating the Chemistry of 3-Trimethylsilylpropynal: A Comprehensive Guide to Safe Handling and Application
Introduction: Understanding the Profile of a Versatile Reagent
3-Trimethylsilylpropynal is a bifunctional organosilicon compound that has garnered interest in organic synthesis. Its unique structure, featuring a reactive aldehyde, a sterically accessible alkyne, and a stabilizing trimethylsilyl group, makes it a valuable building block for the construction of complex molecular architectures. The trimethylsilyl group not only enhances the stability of the terminal alkyne but also allows for regioselective reactions, making it a versatile tool for medicinal chemists and materials scientists. However, the very features that make this compound synthetically attractive—the reactive aldehyde and the unsaturated system—also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safe handling, storage, and disposal of 3-Trimethylsilylpropynal, grounded in the principles of chemical reactivity and laboratory safety.
Section 1: Chemical Identity and Physicochemical Properties
Chemical Structure
Caption: Chemical structure of 3-Trimethylsilylpropynal.
Physicochemical and Safety Data Summary
The following table summarizes the key physicochemical and safety parameters for 3-Trimethylsilylpropynal, compiled from data on structurally related compounds.
| Property | Value / Information | Rationale / Source Analogy |
| Molecular Formula | C₆H₁₀OSi | - |
| Molecular Weight | 126.23 g/mol | - |
| Appearance | Likely a colorless to yellow liquid. | Based on similar organosilicon compounds. |
| Boiling Point | Estimated to be volatile. | Similar low molecular weight organosilanes and aldehydes are volatile.[1] |
| Flash Point | Expected to be a flammable liquid. | Analogous compounds like 1-(Trimethylsilyl)propyne are flammable. |
| Solubility | Soluble in common organic solvents (ethers, THF, CH₂Cl₂). | Inferred from related compounds. |
| Stability | Air and moisture sensitive. Prone to oxidation and polymerization. | Aldehydes can oxidize to carboxylic acids. α,β-unsaturated systems can polymerize.[2] |
Section 2: Hazard Identification and Risk Assessment
The hazard profile of 3-Trimethylsilylpropynal is a composite of the risks associated with its three key functional components: the organosilicon moiety, the reactive aldehyde, and the carbon-carbon triple bond.
-
Flammability : As a low molecular weight organosilicon compound, it is expected to be a flammable liquid. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.
-
Reactivity :
-
Aldehyde Group : Aldehydes are prone to air oxidation, which can form peroxides over time, although this is less common than with ethers. More significantly, the aldehyde can undergo self-condensation (aldol reaction) or polymerization, which can be catalyzed by acids or bases.
-
α,β-Unsaturated System : The conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack (a Michael addition).[2] This reactivity is the basis for its toxicological properties, as it can act as an alkylating agent towards biological nucleophiles like glutathione.[2][3]
-
Trimethylsilyl Group : While generally stabilizing, the Si-C bond can be cleaved under certain conditions (e.g., by fluoride ions or strong acids/bases).
-
-
Health Hazards :
-
Inhalation : Due to its likely volatility, inhalation of vapors may cause respiratory tract irritation.[4]
-
Skin and Eye Contact : Direct contact is expected to cause skin and serious eye irritation, based on data for similar compounds.[5][6]
-
Toxicity : α,β-unsaturated aldehydes are known to be toxic, and their mode of action often involves covalent modification of proteins and DNA.[3]
-
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 or 3 | H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for mitigating the risks associated with 3-Trimethylsilylpropynal.
Engineering Controls
-
Chemical Fume Hood : All handling of 3-Trimethylsilylpropynal, including transfers, reactions, and workups, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Inert Atmosphere : Due to its sensitivity to air and moisture, reactions involving this reagent should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Ventilation : The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[7]
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Chemical safety goggles are mandatory. A full-face shield should be worn when handling larger quantities or when there is a significant splash risk.[8]
-
Hand Protection : Nitrile or butyl rubber gloves are recommended. Given the reactive nature of the aldehyde, double gloving is a prudent measure.[8] Gloves should be inspected before use and changed immediately if contamination is suspected.
-
Protective Clothing : A flame-retardant lab coat, long pants, and closed-toe shoes are required.[7]
Section 4: Safe Handling, Storage, and Experimental Protocols
Adherence to strict protocols for handling and storage is paramount for the safe and effective use of 3-Trimethylsilylpropynal.
Storage
-
Conditions : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Inert Atmosphere : The compound should be stored under an inert atmosphere in a tightly sealed container to prevent degradation.
-
Segregation : Store away from strong oxidizing agents, acids, and bases.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling 3-Trimethylsilylpropynal in a laboratory setting.
Caption: Workflow for the safe handling of 3-Trimethylsilylpropynal.
Representative Experimental Protocol: Oxidation to the Carboxylic Acid
This protocol illustrates the oxidation of 3-Trimethylsilylpropynal to 3-Trimethylsilylpropynoic acid, a common transformation for aldehydes. The causality behind each step is explained to enhance understanding and safety.
-
Reaction Setup : A dry, three-necked flask equipped with a magnetic stir bar, a thermometer, and an addition funnel is assembled and flame-dried under a stream of nitrogen. This is crucial to remove any adsorbed water, which could react with the reagents or affect the reaction outcome.
-
Reagent Preparation : 3-Trimethylsilylpropynal is dissolved in an appropriate anhydrous solvent (e.g., acetone) in the reaction flask and cooled in an ice bath. Cooling is necessary to control the exothermic nature of the oxidation reaction.
-
Oxidant Addition : An oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C. Slow, controlled addition prevents a runaway reaction and ensures selectivity.
-
Reaction Monitoring : The reaction is monitored by thin-layer chromatography (TLC) until all the starting aldehyde has been consumed. This prevents over-oxidation or side reactions.
-
Work-up : The reaction is quenched by the slow addition of isopropanol to consume excess oxidant. The mixture is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. This sequence of steps serves to neutralize the reaction, separate the product from inorganic salts, and remove water from the organic phase.
-
Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation. Care must be taken when using a rotovap with volatile compounds to avoid product loss.[1]
Section 5: Emergency Procedures
A clear and rehearsed emergency plan is critical when working with reactive and flammable chemicals.
Emergency Response Decision Tree
Caption: Emergency response decision tree for incidents involving 3-Trimethylsilylpropynal.
Section 6: Waste Disposal and Decontamination
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection : All waste containing 3-Trimethylsilylpropynal, including reaction residues and contaminated materials (gloves, paper towels), should be collected in a designated, labeled, and sealed container.[7]
-
Waste Segregation : Do not mix this waste stream with incompatible materials. Halogenated and non-halogenated waste should generally be kept separate.[7]
-
Disposal : Dispose of chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Decontamination : Glassware should be decontaminated by rinsing with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste. Surfaces should be wiped down with a suitable solvent and soapy water.
Conclusion
3-Trimethylsilylpropynal is a potent reagent for synthetic chemistry, but its utility is matched by its potential hazards. A thorough understanding of its reactivity, combined with rigorous adherence to safety protocols, is essential for its safe handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can effectively mitigate the risks and harness the synthetic potential of this valuable compound.
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Wikipedia. (2023, November 29). α,β-Unsaturated carbonyl compound. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Volatile Compounds. Retrieved from [Link]
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Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Retrieved from [Link]
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OnePointe Solutions. (2020, March 24). Volatile Organic Compound Testing: An Overview. Retrieved from [Link]
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Australian Government Department of Health. (2022, January 14). C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation statement. Retrieved from [Link]
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ResearchGate. (2025, August 9). One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. Retrieved from [Link]
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Ion Science. (n.d.). Detecting Volatile Organic Compounds In Laboratories. Retrieved from [Link]
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Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. Retrieved from [Link]
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Introduction: The Strategic Utility of a Silylated Building Block
An In-depth Technical Guide to 3-Trimethylsilylpropynal for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Trimethylsilylpropynal (CAS No. 2975-46-4), also known as (Trimethylsilyl)propiolaldehyde, emerges as a highly versatile and valuable reagent. Its structure uniquely combines the reactivity of an aldehyde with a terminal alkyne masked by a sterically bulky and electronically stabilizing trimethylsilyl (TMS) group. This arrangement allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of novel pharmaceutical compounds and complex organic materials.[1]
The TMS group serves as an excellent protecting group for the terminal alkyne, preventing its participation in undesired side reactions while the aldehyde functionality is manipulated.[2] Subsequently, the silyl group can be selectively removed under mild conditions to liberate the terminal alkyne for further functionalization, such as in metal-catalyzed cross-coupling reactions or cycloadditions. This guide provides a comprehensive overview of the commercial availability, chemical properties, synthetic applications, and handling protocols for 3-Trimethylsilylpropynal, tailored for professionals engaged in research and drug development.
Physicochemical and Spectroscopic Data
Accurate characterization of a reagent is fundamental to its effective use. The key physical, chemical, and spectroscopic properties of 3-Trimethylsilylpropynal are summarized below. These data are crucial for reaction setup, monitoring, and product verification.
| Property | Value |
| CAS Number | 2975-46-4 |
| Molecular Formula | C₆H₁₀OSi |
| Molecular Weight | 126.23 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 76°C at 20 mmHg[3] |
| Density | 0.865 g/mL[3] |
| Purity | Typically >95% |
Spectroscopic Data for Characterization:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group around δ 0.2 ppm and a singlet for the aldehydic proton around δ 9.1 ppm.
-
¹³C NMR: The carbon NMR would display characteristic peaks for the trimethylsilyl carbons, the two sp-hybridized carbons of the alkyne, and the carbonyl carbon of the aldehyde.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the aldehyde (around 1680 cm⁻¹) and a characteristic C≡C stretching frequency for the silyl-protected alkyne (around 2150 cm⁻¹).
Commercial Availability and Sourcing
3-Trimethylsilylpropynal is readily available from a variety of chemical suppliers, catering to both academic research and industrial-scale synthesis. The purity and available quantities can vary between suppliers, and it is advisable to consult the specific product documentation for detailed specifications.
| Supplier | Product Name(s) | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 3-(Trimethylsilyl)propynal | ≥95% | Gram to bulk quantities |
| Thermo Scientific (Fisher Scientific) | 3-(Trimethylsilyl)-2-propyn-1-al | 99% | 1g, 5g, 25g[3] |
| ANEXIB Chemicals | 3-(Trimethylsilyl)-2-propynal | >95% | 1g, 25g, 100g[4] |
| Tokyo Chemical Industry (TCI) | 3-Trimethylsilyl-2-propyn-1-ol | >95.0% (GC) | 5mL, 25mL |
| Apollo Scientific | 3-(Trimethylsilyl)prop-2-yn-1-ol | Not specified | 5g, 25g, 100g, 500g, 2.5kg[5] |
*Note: Some suppliers prominently list the precursor, 3-(Trimethylsilyl)prop-2-yn-1-ol, which can be oxidized to the desired aldehyde. Direct sourcing of the aldehyde is also possible.
Synthetic Rationale and Applications in Drug Discovery
The utility of silylated alkynes in organic synthesis is well-established.[6][7] The trimethylsilyl group is not merely a protecting group; it also enhances the stability and solubility of the alkyne in organic solvents and can influence the regioselectivity of certain reactions.[6][8]
Causality Behind Experimental Choices:
The primary reason for employing 3-Trimethylsilylpropynal is to leverage the orthogonal reactivity of its two functional groups. The aldehyde can undergo a plethora of classical transformations—such as Wittig reactions, reductive aminations, aldol condensations, and Grignard additions—while the TMS-protected alkyne remains inert. Once the desired molecular complexity has been built around the aldehyde, the TMS group can be cleaved using mild reagents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) to reveal the terminal alkyne. This newly exposed functionality can then participate in highly efficient and specific reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[9][10]
This strategic unmasking of reactivity is a powerful tool in drug discovery for creating libraries of diverse compounds.[1][11] For instance, a common scaffold can be synthesized via the aldehyde, and then a variety of azide-containing fragments can be "clicked" onto the alkyne to explore structure-activity relationships (SAR).
Caption: Synthetic workflow using 3-Trimethylsilylpropynal.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the click reaction between a terminal alkyne (generated from 3-Trimethylsilylpropynal) and an organic azide. This self-validating system is highly reliable and produces the 1,4-disubstituted triazole regioisomer specifically.[10]
Part A: Deprotection of 3-Trimethylsilylpropynal Derivative
-
Dissolution: Dissolve the functionalized intermediate (synthesized from 3-Trimethylsilylpropynal via its aldehyde group, 1.0 eq) in tetrahydrofuran (THF, 0.1 M).
-
Reagent Addition: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq) dropwise to the solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting terminal alkyne by flash column chromatography if necessary.
Part B: Click Reaction
-
Reagent Preparation:
-
Prepare a stock solution of the terminal alkyne intermediate (from Part A, 1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Prepare a stock solution of the desired organic azide (1.1 eq) in the same solvent system.
-
Prepare a fresh stock solution of sodium ascorbate (0.3 eq) in water.
-
Prepare a stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water.
-
-
Reaction Assembly: In a reaction vial, combine the alkyne solution and the azide solution.
-
Catalyst Addition: Add the sodium ascorbate solution to the mixture, followed by the copper(II) sulfate solution.[12] The reaction mixture will often turn a yellow-green color.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting triazole product by flash column chromatography.
Caption: Reactivity map of 3-Trimethylsilylpropynal's functional groups.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling 3-Trimethylsilylpropynal.
-
Hazards: The compound is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13]
-
Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and degradation.
Conclusion
3-Trimethylsilylpropynal is a powerful and versatile building block for organic synthesis, offering researchers in drug discovery and materials science a reliable tool for constructing complex molecules. Its commercial availability, coupled with the well-understood and orthogonal reactivity of its aldehyde and protected alkyne functionalities, allows for efficient and strategic synthetic planning. By following established protocols and adhering to safety guidelines, scientists can effectively harness the potential of this reagent to accelerate their research and development endeavors.
References
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Gelest. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library. Retrieved from [Link]
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Denmark, S. E., & Regens, C. S. (2011). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 13(20), 5584–5587. [Link]
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Charki, P., Cordier, M., Ylijoki, K. E. O., & Müller, D. S. (2025). Reactions of Tertiary Aliphatic Cations with Silylated Alkynes: Substitution, Cyclization and Unexpected C-H Activation Products. Chemistry – A European Journal, 31(16), e202403979. [Link]
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ResearchGate. (2025). Reactions of Tertiary Aliphatic Cations with Silylated Alkynes: Substitution, Cyclization and Unexpected C−H Activation Products. Request PDF. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (3-Bromo-1-propynyl)trimethylsilane in Pharmaceutical Intermediates. Retrieved from [Link]
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ResearchGate. (2024). Synthesis of Alkynylsilanes: A Review of the State of the Art. Retrieved from [Link]
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Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]
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ResearchGate. (2025). One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. Retrieved from [Link]
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SpectraBase. (n.d.). 3-(Trimethylsilyl)-1-propanol. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of [3-(trimethylsilyl)prop-2-yn-1-yl] selenides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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MDPI. (2017). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 22(10), 1737. [Link]
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Show, P. L., et al. (2019). The role of silicon in drug discovery: a review. RSC Advances, 9(34), 19534-19548. [Link]
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The Good Scents Company. (n.d.). (-)-mint lactone, 38049-04-6. Retrieved from [Link]
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MDPI. (2017). Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. Molecules, 22(12), 2187. [Link]
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Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]
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CAS. (2025). Emerging drug discovery trends explored in CAS Insights webinar. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, April 13). Determining a Structure with IR and NMR [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. [Link]
-
Oakwood Chemical. (n.d.). 1-(Trimethylsilyl)-1-propyne. Retrieved from [Link]
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PubChem. (n.d.). Menthalactone. Retrieved from [Link]
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Synonyms for 3-Trimethylsilylpropynal in chemical literature
An In-depth Technical Guide to the Nomenclature and Handling of 3-Trimethylsilylpropynal
Abstract
3-Trimethylsilylpropynal is a versatile bifunctional reagent that serves as a cornerstone in modern synthetic chemistry, enabling the construction of complex molecular architectures. Its utility stems from the orthogonal reactivity of its aldehyde and silyl-protected alkyne moieties. However, the diversity of nomenclature used across chemical literature, patents, and supplier catalogs can present a significant barrier to efficient information retrieval. This guide provides a definitive resource for researchers, scientists, and drug development professionals, clarifying the synonyms, chemical identifiers, and properties of 3-Trimethylsilylpropynal. Furthermore, it offers practical, field-proven insights into its handling, reactivity, and application, including a detailed experimental protocol for a representative transformation.
Canonical Identification and Structure
To establish an unambiguous foundation, we begin with the core identifiers for 3-Trimethylsilylpropynal. The primary identifier, the Chemical Abstracts Service (CAS) number, is 2975-46-4 .[1] This unique number is consistently linked to the same chemical substance regardless of the naming convention used.
-
Molecular Formula: C₆H₁₀OSi[1]
-
Molecular Weight: 126.23 g/mol
-
IUPAC Name: 3-(trimethylsilyl)prop-2-ynal[1]
-
SMILES: C(C)C#CC=O[1]
-
InChI Key: LJRWLSKYGWLYIM-UHFFFAOYSA-N[1]
The structure consists of a three-carbon propynal backbone, with a trimethylsilyl (TMS) group protecting the terminal alkyne and an aldehyde functional group at the C1 position.
Comprehensive Synonym Reference
The varied nomenclature for 3-Trimethylsilylpropynal arises from different systematic naming conventions and historical common names. The following table consolidates these synonyms to facilitate comprehensive literature and database searching.
| Synonym Category | Synonym | Source |
| IUPAC & Systematic Names | 3-(trimethylsilyl)prop-2-ynal | [1] |
| 3-(Trimethylsilyl)-2-propynal | [1][2] | |
| 2-Propynal, 3-(trimethylsilyl)- | [1] | |
| Common & Trivial Names | (Trimethylsilyl)propiolaldehyde | [1] |
| 3-(Trimethylsilyl)propiolaldehyde | [1][3] | |
| (Trimethylsilyl)acetylenecarboxaldehyde | [1][2] | |
| 3-(Trimethylsilyl)propargyl aldehyde | [2][3] | |
| Database & Catalog Identifiers | MFCD01103709 | [1] |
| DTXSID60375387 | [1] | |
| EC Number: 626-061-9 | [1] |
The logical derivation of these names is visualized in the diagram below, illustrating how modifications to the parent "propynal" structure lead to the most common synonyms.
Caption: Logical derivation of common synonyms for 3-Trimethylsilylpropynal.
Physicochemical and Safety Data
A thorough understanding of a reagent's physical properties and hazards is paramount for safe and effective experimentation.
Physical Properties
| Property | Value | Source |
| Form | Liquid | |
| Density | 0.854 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.444 | |
| Flash Point | 29.4 °C (84.9 °F) | |
| Storage Temperature | 2-8°C |
GHS Hazard and Safety Information
3-Trimethylsilylpropynal is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] Adherence to standard laboratory safety protocols is mandatory.
-
GHS Pictograms:
-
Flame (Flammable Liquid)
-
Exclamation Mark (Skin/Eye/Respiratory Irritant)
-
-
Hazard Statements:
-
Precautionary Handling:
-
Handle in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves.
-
Keep away from heat, sparks, and open flames.[5] Store in a tightly sealed container in a cool, dry place.[4]
-
Ground and bond container and receiving equipment to prevent static discharge.[5]
-
Synthetic Utility and Application Protocol
The synthetic value of 3-trimethylsilylpropynal lies in its ability to participate in reactions as both an aldehyde and a protected alkyne. The TMS group can be retained to influence reactivity or removed post-transformation to yield a terminal alkyne. A prominent application is its use in [3+2] cycloaddition reactions with azides to form highly substituted triazoles, a core scaffold in medicinal chemistry.
Representative Reaction: Synthesis of a 1,2,3-Triazole
The 1,3-dipolar cycloaddition between an azide and the silylated alkyne of 3-trimethylsilylpropynal proceeds efficiently, often catalyzed by copper(I), to regioselectively yield a 1,4-disubstituted 1,2,3-triazole. This reaction is a cornerstone of "click chemistry."
Detailed Experimental Protocol: Synthesis of 4-trimethylsilyl-1H-1,2,3-triazole-5-carbaldehyde
This protocol describes the reaction of 3-(trimethylsilyl)-2-propynal with trimethylsilyl azide, a transformation reported in the chemical literature. This self-validating system demonstrates the utility of the reagent in heterocyclic synthesis.
Materials:
-
3-(Trimethylsilyl)-2-propynal (1.0 eq)
-
Trimethylsilyl azide (TMS-N₃) (1.1 eq)
-
Anhydrous Toluene
-
Reaction vessel (flame-dried Schlenk flask or equivalent)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Workflow Diagram:
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Methodological & Application
Application Notes and Protocols: 3-Trimethylsilylpropynal in [3+2] Cycloaddition Reactions
Introduction: The Strategic Role of 3-Trimethylsilylpropynal in Heterocyclic Synthesis
In the landscape of modern synthetic organic chemistry, the efficient construction of complex molecular architectures is paramount, particularly in the realm of drug discovery and materials science. Five-membered heterocycles, such as pyrrolidines and isoxazolines, form the core scaffolds of numerous biologically active compounds. The [3+2] cycloaddition reaction stands as a powerful, atom-economical strategy for the stereocontrolled synthesis of these crucial motifs.
This technical guide focuses on the application of 3-trimethylsilylpropynal , a versatile and reactive building block, in [3+2] cycloaddition reactions. The convergence of a sterically accessible, electron-deficient alkyne with a reactive aldehyde functionality makes this reagent a unique and highly valuable partner for various 1,3-dipoles. The trimethylsilyl (TMS) group plays a multifaceted role: it enhances thermal stability, influences regioselectivity, and, most importantly, serves as a synthetic handle for further molecular elaboration through facile desilylation or cross-coupling reactions.
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 3-trimethylsilylpropynal, detailed protocols for its application in key [3+2] cycloaddition reactions, and insights into the subsequent transformations of the resulting silyl-substituted heterocycles.
Synthesis of 3-Trimethylsilylpropynal: A Two-Step Protocol
The preparation of 3-trimethylsilylpropynal is readily achieved from its corresponding alcohol, 3-trimethylsilyl-2-propyn-1-ol, through a mild oxidation reaction.
Step 1: Synthesis of 3-Trimethylsilyl-2-propyn-1-ol
The precursor alcohol is a commercially available reagent. For researchers opting to synthesize it, a common method involves the reaction of the Grignard reagent of propargyl alcohol with chlorotrimethylsilane.
Step 2: Oxidation to 3-Trimethylsilylpropynal
The oxidation of 3-trimethylsilyl-2-propyn-1-ol to the target aldehyde requires mild conditions to avoid over-oxidation or degradation of the starting material. The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this transformation, offering high yields and operational simplicity.[1][2] An alternative, the Swern oxidation, is also a viable method known for its mild conditions and tolerance of various functional groups.[3]
Caption: General scheme for the [3+2] cycloaddition of 3-trimethylsilylpropynal with an azomethine ylide.
This protocol is adapted from established procedures for the reaction of azomethine ylides with electron-deficient alkynes.
-
Generation of Azomethine Ylide: In a flame-dried flask under a nitrogen atmosphere, dissolve the corresponding imine (e.g., derived from an α-amino ester) (1.2 eq.) in anhydrous toluene. Add a catalytic amount of a suitable metal salt (e.g., AgOAc or LiBr) and a base (e.g., triethylamine or DBU) (1.2 eq.).
-
Cycloaddition: To the in situ generated azomethine ylide, add a solution of 3-trimethylsilylpropynal (1.0 eq.) in anhydrous toluene dropwise at room temperature.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter through a pad of Celite, and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired silyl-substituted dihydropyrrole.
| Reactants | Product | Catalyst/Base | Yield (%) |
| 3-Trimethylsilylpropynal + N-benzylideneglycine methyl ester | Methyl 3-formyl-5-phenyl-4-(trimethylsilyl)-2,5-dihydro-1H-pyrrole-2-carboxylate | AgOAc / Et₃N | High (reported for analogous systems) |
| 3-Trimethylsilylpropynal + N-(4-methoxybenzylidene)glycine ethyl ester | Ethyl 3-formyl-5-(4-methoxyphenyl)-4-(trimethylsilyl)-2,5-dihydro-1H-pyrrole-2-carboxylate | LiBr / DBU | High (reported for analogous systems) |
Cycloaddition with Nitrones: Synthesis of Isoxazolines
The 1,3-dipolar cycloaddition of nitrones with alkynes provides a direct and highly regioselective pathway to isoxazolines, which are valuable intermediates in organic synthesis and can be found in various biologically active molecules. [4][5]The reaction with 3-trimethylsilylpropynal is expected to yield 4-formyl-5-trimethylsilylisoxazolines with high regioselectivity due to frontier molecular orbital control. [5]
-
Reaction Setup: In a sealed tube, dissolve the nitrone (1.0 eq.) and 3-trimethylsilylpropynal (1.2 eq.) in an anhydrous solvent such as toluene or dichloromethane.
-
Reaction Conditions: Heat the mixture to a temperature between 80-110 °C. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired silyl-substituted isoxazoline.
Cycloaddition with Nitrile Oxides: Synthesis of Isoxazoles
The reaction of nitrile oxides with alkynes is a classic and efficient method for the synthesis of the isoxazole ring system, a key heterocycle in medicinal chemistry. [6][7]Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides or by oxidation of aldoximes. The cycloaddition with 3-trimethylsilylpropynal is anticipated to produce 4-formyl-5-trimethylsilylisoxazoles.
[7]
-
Reaction Setup: To a solution of the corresponding hydroximoyl chloride (1.0 eq.) and 3-trimethylsilylpropynal (1.2 eq.) in an appropriate solvent (e.g., THF or diethyl ether), add a base such as triethylamine (1.1 eq.) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the formation of the product by TLC.
-
Work-up: Filter the reaction mixture to remove the triethylammonium hydrochloride salt and wash the solid with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the 4-formyl-5-trimethylsilylisoxazole.
Post-Cycloaddition Transformations: The Versatility of the Trimethylsilyl Group
A significant advantage of using 3-trimethylsilylpropynal is the synthetic utility of the TMS group in the resulting heterocyclic products. This allows for further diversification of the molecular scaffold.
Protodesilylation: Accessing the Unsubstituted Heterocycle
The TMS group can be readily cleaved under mild conditions to provide the corresponding C-H bond. This is particularly useful when the silyl group is employed solely as a protecting or directing group during the cycloaddition.
dot
Caption: General workflow for the desilylation of the cycloadducts.
[3]
-
Reaction Setup: Dissolve the silyl-substituted heterocycle (1.0 eq.) in tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M in THF) dropwise at 0 °C.
-
Reaction and Monitoring: Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography if necessary.
Conclusion and Future Perspectives
3-Trimethylsilylpropynal serves as a highly valuable and versatile C3 building block for the synthesis of densely functionalized five-membered heterocycles via [3+2] cycloaddition reactions. Its unique combination of an electron-deficient alkyne and a formyl group, coupled with the synthetic versatility of the trimethylsilyl moiety, offers a powerful tool for medicinal chemists and synthetic organic chemists. The protocols outlined in this guide provide a solid foundation for the application of this reagent in the construction of novel pyrrolidine and isoxazoline derivatives. Future research in this area may focus on the development of asymmetric catalytic variants of these cycloadditions to access enantioenriched heterocyclic compounds, further expanding the utility of 3-trimethylsilylpropynal in the synthesis of chiral drugs and other high-value molecules.
References
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The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. (n.d.). MDPI. [Link]
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Dess–Martin periodinane. (n.d.). In Wikipedia. Retrieved from [Link]
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Dess–Martin oxidation. (n.d.). In Wikipedia. Retrieved from [Link]
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Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. (2025). ACS Publications. [Link]
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Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. (2025). PubMed. [Link]
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Desilylation. (n.d.). Organic Chemistry Portal. [Link]
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The [3+2]Cycloaddition Reaction. (n.d.). [Link]
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Swern Oxidation Proceedure. (n.d.). MSU Chemistry. [Link]
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Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. [Link]
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Swern Oxidation. (n.d.). Organic Chemistry Portal. [Link]
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The [3 + 2] Nitrone–Olefin Cycloaddition Reaction. (n.d.). [Link]
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The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. (n.d.). MDPI. [Link]
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Swern Oxidation. (n.d.). Organic Chemistry Tutor. [Link]
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Swern Oxidation. (2021). J&K Scientific LLC. [Link]
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[3+2] Cycloaddition of Azomethine Ylides. (n.d.). Thieme Chemistry. [Link]
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[3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. (n.d.). NIH. [Link]
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Nitrone-olefin (3+2) cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]
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Recent progress in [3+2] cycloaddition using azomethine ylide. (n.d.). ResearchGate. [Link]
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Recent advances in the (3+2) cycloaddition of azomethine ylide. (n.d.). RSC Publishing. [Link]
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Polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols for Diels-Alder Reactions Involving 3-Trimethylsilylpropynal as a Dienophile
Introduction: The Strategic Advantage of 3-Trimethylsilylpropynal in Cycloaddition Chemistry
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] The choice of dienophile is critical to controlling the reaction's rate, regioselectivity, and stereoselectivity. 3-Trimethylsilylpropynal emerges as a highly versatile and strategic dienophile for several key reasons. The presence of the electron-withdrawing aldehyde group activates the alkyne for cycloaddition, while the bulky trimethylsilyl (TMS) group offers significant steric influence and serves as a synthetic handle for further transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-trimethylsilylpropynal in Diels-Alder reactions, covering mechanistic insights, detailed experimental protocols, and the strategic role of the TMS group.
Mechanistic Considerations: Activating and Directing Effects
The Diels-Alder reaction is a concerted, pericyclic reaction involving the [4+2] cycloaddition of a conjugated diene and a dienophile.[1] The reactivity of this transformation is governed by the electronic properties of the reactants. Dienophiles are generally more reactive when substituted with electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1]
In the case of 3-trimethylsilylpropynal, the aldehyde group serves as a potent electron-withdrawing group, significantly lowering the LUMO energy of the alkyne and thereby accelerating the reaction with electron-rich dienes.
Lewis Acid Catalysis:
To further enhance the reactivity of 3-trimethylsilylpropynal, particularly with less reactive dienes, Lewis acid catalysis is often employed. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, further withdrawing electron density and making the dienophile significantly more electrophilic. This enhanced electrophilicity leads to a smaller HOMO-LUMO gap between the diene and dienophile, resulting in a dramatic rate acceleration and often improved regioselectivity.[2][3] Common Lewis acids for this purpose include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and zinc chloride (ZnCl₂).
Regioselectivity:
When an unsymmetrical diene is reacted with 3-trimethylsilylpropynal, the issue of regioselectivity arises. The regiochemical outcome is dictated by the electronic and steric properties of both the diene and the dienophile. Generally, the reaction proceeds to favor the formation of the regioisomer where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. The aldehyde group's electron-withdrawing nature makes the adjacent acetylenic carbon more electrophilic.
Visualizing the Reaction Pathway
Sources
Application Notes and Protocols for the Synthesis of Heterocycles Using 3-Trimethylsilylpropynal
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 3-trimethylsilylpropynal. This versatile bifunctional reagent, possessing both an aldehyde and a protected alkyne, serves as a powerful building block for the construction of a wide array of heterocyclic systems. This document details the underlying chemical principles, showcases diverse synthetic applications through cycloaddition and annulation strategies, and provides validated, step-by-step protocols for the synthesis of key heterocyclic scaffolds.
Introduction: The Strategic Advantage of 3-Trimethylsilylpropynal
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring.[1] The efficient construction of these cyclic frameworks is a central goal of synthetic organic chemistry. 3-Trimethylsilylpropynal emerges as a reagent of significant strategic importance due to its unique combination of reactive functional groups.
The aldehyde moiety provides a handle for classical carbonyl chemistry, including condensations and additions. Simultaneously, the trimethylsilyl (TMS)-protected terminal alkyne offers a masked reactive site. The TMS group serves a dual purpose: it prevents the unwanted side reactions typical of acidic terminal alkynes and enhances the solubility of the reagent in organic solvents.[2] Crucially, the TMS group can be selectively removed under mild conditions, unmasking the terminal alkyne for subsequent transformations.[2][3] This "protect-react-deprotect" strategy allows for a level of control and versatility that is highly sought after in multi-step organic synthesis.
Core Synthetic Strategies and Applications
The synthetic utility of 3-trimethylsilylpropynal is primarily exploited through two major reaction paradigms: cycloaddition reactions and annulation reactions. These strategies provide access to a diverse range of five- and six-membered heterocycles, which are prevalent in biologically active molecules.
[3+2] Cycloaddition Reactions: Access to Five-Membered Heterocycles
[3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered rings.[4][5] In this context, 3-trimethylsilylpropynal acts as the dipolarophile, reacting with a 1,3-dipole to form the heterocyclic core.[6][7]
A prime example is the synthesis of 1,2,3-triazoles through the reaction of 3-trimethylsilylpropynal with azides.[8] The reaction of trimethylsilyl azide with 3-trimethylsilylpropynal yields 4-trimethylsilyl-1H-1,2,3-triazole-5-carbaldehyde, demonstrating the regioselectivity of this cycloaddition.[8]
Key Mechanistic Insight: The reaction proceeds through a concerted mechanism where the 1,3-dipole adds across the alkyne of 3-trimethylsilylpropynal. The regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile.
Caption: [3+2] Cycloaddition of 3-Trimethylsilylpropynal.
Annulation Reactions for Six-Membered Heterocycles: The Case of Pyridines
Annulation reactions provide a powerful avenue for the construction of fused and non-fused ring systems.[9][10] 3-Trimethylsilylpropynal is a valuable precursor for the synthesis of substituted pyridines, a key scaffold in numerous pharmaceuticals.
One elegant approach involves the conversion of amides to trimethylsilyl alkynyl imines, which then undergo a ruthenium-catalyzed cycloisomerization to furnish the pyridine ring.[11] This method highlights the utility of the TMS-protected alkyne as a stable precursor to a more reactive intermediate.
Illustrative Application: Synthesis of Substituted Pyridines
| Step | Description | Key Reagents |
| 1 | Formation of C-silyl alkynyl imine | Amide, 2-chloropyridine, Trifluoromethanesulfonic anhydride |
| 2 | Ruthenium-catalyzed cycloisomerization | Chloro-cyclopentadienyl bis(triphenylphosphine) ruthenium complex, SPhos, NH4PF6 |
This two-step, one-pot procedure offers high yields and accommodates a range of sensitive substrates, demonstrating a significant improvement over multi-step alternatives.[11]
Detailed Synthetic Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of key heterocyclic intermediates using 3-trimethylsilylpropynal.
Protocol: Synthesis of 4-Trimethylsilyl-1H-1,2,3-triazole-5-carbaldehyde
This protocol is adapted from the work of Protasova et al.[8] and demonstrates a [3+2] cycloaddition reaction.
Materials:
-
3-Trimethylsilylpropynal
-
Trimethylsilyl azide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of 3-trimethylsilylpropynal in anhydrous THF, add an equimolar amount of trimethylsilyl azide at -30°C.
-
Stir the reaction mixture at -30 to -25°C for 7 days, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-trimethylsilyl-1H-1,2,3-triazole-5-carbaldehyde.
Protocol: General Procedure for the Synthesis of Substituted Pyridines via Ruthenium-Catalyzed Cycloisomerization
This protocol is based on the methodology developed by Movassaghi and Hill.[11]
Materials:
-
N-vinyl or N-aryl amide
-
2-Chloropyridine
-
Trifluoromethanesulfonic anhydride
-
3-Trimethylsilylpropynal
-
Chloro-cyclopentadienyl bis(triphenylphosphine) ruthenium complex
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Ammonium hexafluorophosphate (NH4PF6)
-
Toluene
Procedure:
-
Imination: In a flame-dried flask under an inert atmosphere, dissolve the starting amide in anhydrous toluene.
-
Add 2-chloropyridine followed by the dropwise addition of trifluoromethanesulfonic anhydride at 0°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add a solution of the lithium salt of 3-trimethylsilylpropynal (prepared separately by treating 3-trimethylsilylpropynal with a suitable lithium base) to the reaction mixture at -78°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours to form the C-silyl alkynyl imine.
-
Cycloisomerization: To the crude imine solution, add the chloro-cyclopentadienyl bis(triphenylphosphine) ruthenium complex, SPhos, and ammonium hexafluorophosphate.
-
Heat the reaction mixture to 80°C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the substituted pyridine.
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Application Notes and Protocols for the Selective Oxidation of 3-Trimethylsilyl-2-propyn-1-ol to 3-Trimethylsilyl-2-propynal
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, enabling the construction of complex molecules for pharmaceutical and materials science applications. 3-Trimethylsilyl-2-propynal is a valuable bifunctional building block, featuring both a reactive aldehyde and a protected alkyne.[1][2][3] Its synthesis via the oxidation of the corresponding alcohol, 3-trimethylsilyl-2-propyn-1-ol, requires mild and selective methods to avoid over-oxidation to the carboxylic acid or undesired side reactions. This document provides detailed protocols for two of the most reliable and widely adopted methods for this transformation: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These protocols are designed for researchers, scientists, and drug development professionals seeking robust and reproducible procedures.
Choosing the Right Oxidation Method
The choice between the Swern and Dess-Martin oxidations often depends on factors such as scale, available equipment, and the sensitivity of other functional groups within the molecule.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Temperature | -78 °C | Room Temperature |
| Byproducts | Dimethyl sulfide (malodorous), CO, CO2 | Iodinane, Acetic acid |
| Workup | Aqueous quench and extraction | Filtration and/or aqueous wash |
| Advantages | Inexpensive reagents, high yields | Mild conditions, simple workup, high functional group tolerance[4] |
| Disadvantages | Requires low temperatures, malodorous byproduct[5][6] | Reagent is expensive and potentially explosive[4][7] |
Protocol 1: Swern Oxidation of 3-Trimethylsilyl-2-propyn-1-ol
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a reactive species that oxidizes the alcohol.[5][6][8] A hindered non-nucleophilic base, typically triethylamine, is then used to induce an elimination reaction to yield the aldehyde.[5][6] This method is known for its mild reaction conditions and wide functional group tolerance.[5]
Reaction Mechanism
The Swern oxidation proceeds through a series of well-defined steps:
-
Activation of DMSO: Dimethyl sulfoxide reacts with oxalyl chloride at low temperature to form the electrophilic chloro(dimethyl)sulfonium chloride, with the release of carbon monoxide and carbon dioxide.[5][6][8]
-
Formation of Alkoxysulfonium Salt: The alcohol substrate attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, displacing a chloride ion to form an alkoxysulfonium salt.[5][6]
-
Ylide Formation and Elimination: Triethylamine deprotonates the carbon alpha to the sulfur atom, forming a sulfur ylide. This intermediate then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[5][6]
Figure 1: Simplified workflow of the Swern oxidation mechanism.
Experimental Protocol
Materials:
-
3-Trimethylsilyl-2-propyn-1-ol
-
Oxalyl chloride (2 M in Dichloromethane)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask, dropping funnel, magnetic stirrer, low-temperature thermometer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve anhydrous DMSO (2.2 eq.) in anhydrous DCM (0.2 M relative to the alcohol).
-
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of oxalyl chloride (1.5 eq., 2 M in DCM) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not rise above -60 °C.[5][9] Stir the resulting mixture for an additional 30 minutes at -78 °C.
-
Alcohol Addition: Add a solution of 3-trimethylsilyl-2-propyn-1-ol (1.0 eq.) in a small amount of anhydrous DCM dropwise to the reaction mixture over 15 minutes, again maintaining the temperature at -78 °C. Stir for 45-60 minutes.
-
Base Addition: Add triethylamine (5.0 eq.) dropwise to the reaction mixture over 10 minutes. A thick white precipitate of triethylammonium chloride will form.
-
Warming and Quenching: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.[8]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x). Combine the organic layers and wash with brine, then dry over anhydrous MgSO4 or Na2SO4.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude 3-trimethylsilyl-2-propynal can be purified by flash column chromatography on silica gel or by distillation.[1]
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood as it generates toxic carbon monoxide gas and malodorous dimethyl sulfide.[5][6]
-
Oxalyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE).
-
The reaction is highly exothermic upon addition of oxalyl chloride to DMSO. Maintaining a low temperature is crucial to prevent uncontrolled decomposition.[9][10]
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 3-Trimethylsilyl-2-propyn-1-ol
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to oxidize primary alcohols to aldehydes under very mild conditions.[11][12] This method is particularly advantageous for sensitive substrates due to its neutral pH and room temperature operation.[4]
Reaction Mechanism
The mechanism of the Dess-Martin oxidation involves the following key steps:
-
Ligand Exchange: The alcohol substrate displaces one of the acetate ligands on the iodine(V) center of the DMP reagent to form a periodinane intermediate.[11][13]
-
Intramolecular Proton Transfer and Elimination: An acetate ion acts as a base to abstract the proton from the carbon bearing the hydroxyl group. This initiates a concerted elimination to form the aldehyde, a reduced iodinane byproduct, and two equivalents of acetic acid.[12][14]
Figure 2: Simplified workflow of the Dess-Martin oxidation mechanism.
Experimental Protocol
Materials:
-
3-Trimethylsilyl-2-propyn-1-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and an inert atmosphere setup.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-trimethylsilyl-2-propyn-1-ol (1.0 eq.) in anhydrous DCM (0.1-0.2 M).
-
DMP Addition: Add Dess-Martin periodinane (1.1-1.5 eq.) to the solution in one portion at room temperature.[15]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with saturated aqueous NaHCO3, then with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Safety Precautions:
-
Dess-Martin periodinane is a potentially explosive compound and should be handled with care, avoiding shock and friction.[4][7] It is also sensitive to moisture.[16]
-
Perform the reaction in a well-ventilated fume hood.
Conclusion
Both the Swern and Dess-Martin oxidation protocols provide efficient and reliable methods for the synthesis of 3-trimethylsilyl-2-propynal from its corresponding alcohol. The choice of method will be dictated by the specific requirements of the synthesis, including scale, cost, and available infrastructure. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully implement these critical transformations in their synthetic endeavors.
References
-
Wikipedia. Swern oxidation. [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
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Wikipedia. Dess–Martin oxidation. [Link]
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-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
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Organic Chemistry Portal. Swern Oxidation. [Link]
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ResearchGate. How to work up dess-martin periodinane or hypervalent iodine reactions? [Link]
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Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]
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-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
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Organic Syntheses. 1,2-Benziodoxol-3(1H). [Link]
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Organic Chemistry Portal. Dess-Martin periodinane, Triacetoxyperiodinane, DMP. [Link]
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Chemistry LibreTexts. Swern oxidation. [Link]
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-
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YouTube. Dess-Martin-Periodinane oxidation. [Link]
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Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]
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Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
PubChem. 2-Propyn-1-ol, 3-(trimethylsilyl)-. [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]
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Application Notes and Protocols for Sonogashira Coupling Reactions with 3-Trimethylsilylpropynal Derivatives
Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] The reaction's utility is underscored by its typically mild conditions, which often include room temperature and the use of a mild base, allowing for the coupling of complex and sensitive molecules.[3]
This application note provides an in-depth guide to the Sonogashira coupling, with a specific focus on the use of 3-trimethylsilylpropynal derivatives. The trimethylsilyl (TMS) group serves as a versatile protecting group for the terminal alkyne, offering distinct advantages in multi-step syntheses.[4] We will explore the mechanistic underpinnings of the reaction, provide detailed experimental protocols for both the coupling and subsequent deprotection steps, and offer insights into troubleshooting common challenges.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] While the precise mechanism can be complex and is the subject of ongoing research, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.
The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to a palladium(0) complex, forming a palladium(II) intermediate.[5] Concurrently, the copper cycle involves the deprotonation of the terminal alkyne by a base, typically an amine, facilitated by the formation of a π-alkyne-copper complex.[6] This generates a copper acetylide species. The key step linking the two cycles is transmetalation, where the acetylide ligand is transferred from copper to the palladium(II) complex.[5] The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.[7]
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Application Notes and Protocols: 3-Trimethylsilylpropynal in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of 3-Trimethylsilylpropynal. We will explore its role as a versatile bifunctional building block in the synthesis of complex molecular architectures relevant to medicinal chemistry.
Introduction: The Strategic Value of a Bifunctional Reagent
3-Trimethylsilylpropynal, with its unique structure incorporating both a reactive aldehyde and a protected terminal alkyne, presents a powerful tool for synthetic and medicinal chemists. The trimethylsilyl (TMS) group serves as a robust protecting group for the alkyne, allowing for selective reactions at the aldehyde functionality. Subsequently, the TMS group can be easily removed to unmask the terminal alkyne, a key functional group for modern coupling chemistries. This orthogonal reactivity makes it an invaluable intermediate for constructing heterocyclic scaffolds, engaging in "click" chemistry, and developing novel bioactive molecules.[1][2]
Part 1: Core Principles & Chemical Reactivity
The synthetic utility of 3-Trimethylsilylpropynal is rooted in its two distinct functional groups. Understanding the reactivity of each is crucial for designing effective synthetic strategies.
-
The Aldehyde: This functional group is a classic electrophile, susceptible to nucleophilic attack. It serves as a handle for chain extension and the introduction of diverse functionalities through reactions such as reductive amination, Wittig reactions, and aldol condensations.
-
The Trimethylsilyl-Protected Alkyne: The TMS group provides steric bulk and electronic stabilization, preventing the sensitive terminal alkyne proton from undergoing unwanted reactions (e.g., acting as an acid or participating in Glaser coupling). This protection is readily cleaved under mild conditions (e.g., with fluoride ions or mild base) to reveal the terminal alkyne. The liberated alkyne is a premier functional group for carbon-carbon bond formation and bioconjugation.
| Property | Value |
| Chemical Formula | C₆H₁₀OSi |
| Molecular Weight | 126.23 g/mol |
| CAS Number | 76363-33-2 |
| Appearance | Colorless to pale yellow liquid |
| Key Functional Groups | Aldehyde (-CHO), Trimethylsilyl-protected Alkyne (-C≡CSi(CH₃)₃) |
Part 2: Key Applications in Drug Discovery
A. A Gateway to Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals due to their ability to present functional groups in precise three-dimensional arrangements, leading to specific interactions with biological targets.[3][4] 3-Trimethylsilylpropynal is an excellent precursor for a variety of heterocyclic systems. The aldehyde and alkyne can be used in sequential or one-pot reactions to construct these privileged scaffolds. For example, condensation of the aldehyde with a hydrazine derivative followed by intramolecular cyclization involving the alkyne can yield pyrazole cores, which are present in numerous anti-inflammatory and anticancer agents.
Caption: General workflow for synthesizing heterocyclic compounds.
B. Harnessing "Click Chemistry" for Bioconjugation and Lead Discovery
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry," a set of reactions known for their high efficiency, mild conditions, and exceptional specificity.[5][6][7][8][9] After deprotection, the terminal alkyne of the propynal moiety becomes a perfect partner for the CuAAC reaction. This allows for the covalent linking of the propynal-derived fragment to another molecule bearing an azide group, forming a stable 1,2,3-triazole linker.[10] This strategy is widely used in:
-
Lead Optimization: Rapidly creating libraries of compounds by linking a core scaffold to various azide-containing fragments.[6]
-
Bioconjugation: Attaching small molecules, probes, or drugs to biomolecules like proteins or peptides for targeted delivery or diagnostic applications.[11][12][13][14]
-
PROTACs and ADCs: The triazole linker is metabolically stable and can serve as a rigid connector in more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
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Application Notes & Protocols: Strategic Protection of the Aldehyde in 3-Trimethylsilylpropynal
Introduction: The Synthetic Challenge of a Bifunctional Building Block
3-Trimethylsilylpropynal is a highly versatile C3 building block in organic synthesis, prized for its dual functionality: a reactive aldehyde and a protected terminal alkyne. This structure allows for a diverse range of transformations, including nucleophilic additions at the carbonyl group and manipulations involving the alkyne, such as Sonogashira coupling or click chemistry after deprotection. However, this bifunctionality presents a significant strategic challenge. The aldehyde is highly susceptible to nucleophiles, bases, and reducing agents, while the trimethylsilyl (TMS) protecting group on the alkyne is labile under both acidic and basic conditions.[1]
Consequently, performing selective chemistry on one functional group while the other is present requires a robust and orthogonal protecting group strategy.[2][3] This guide provides a detailed analysis of effective strategies for protecting the aldehyde moiety, with a critical focus on preserving the integrity of the acid-sensitive TMS-alkyne. We will explore the causality behind protocol choices, present detailed, field-proven methodologies, and offer a comparative analysis to guide researchers in selecting the optimal path for their synthetic goals.
The Orthogonality Dilemma: Aldehyde vs. TMS-Alkyne Stability
The central challenge in manipulating 3-trimethylsilylpropynal lies in the overlapping sensitivities of its functional groups. A successful protection strategy hinges on identifying conditions that are effective for one group while being benign to the other.
-
Aldehyde Reactivity: Aldehydes are highly electrophilic and readily react with a wide range of reagents. Protection is necessary when subsequent steps involve strong bases, organometallics, or hydrides that would otherwise target the carbonyl.[4][5]
-
TMS-Alkyne Lability: The silicon-carbon bond of the TMS-alkyne is susceptible to cleavage. It is readily cleaved by fluoride ions (e.g., TBAF), but also by moderately acidic or basic aqueous conditions, which are often employed in the formation and cleavage of traditional protecting groups.[1]
The ideal protecting group for the aldehyde must therefore be installable and removable under conditions that do not compromise the TMS group. This necessitates the use of exceptionally mild reagents and non-hydrolytic workups.
Comparative Analysis of Aldehyde Protecting Groups
Two primary classes of protecting groups are considered for this application: O,O-acetals and S,S-thioacetals (dithianes). Their suitability is compared below.
| Feature | O,O-Acetals (e.g., Diethyl Acetal) | S,S-Thioacetals (e.g., 1,3-Dithiane) |
| Protection Conditions | Mild acid catalysis (e.g., PPTS, I₂, Amberlyst-15) with an alcohol or diol.[6] Requires anhydrous conditions. | Lewis or Brønsted acid catalysis (e.g., BF₃·OEt₂, I₂) with a dithiol.[7][8] Generally robust. |
| Stability | Stable to bases, nucleophiles, hydrides, and organometallics.[9][10] | Extremely stable to both acidic and basic conditions, as well as most nucleophiles and reducing agents.[7][11] |
| Deprotection Conditions | Mild aqueous acid (e.g., dilute HCl, acetic acid).[12] Can also be cleaved under neutral, transacetalization conditions (I₂ in acetone).[13] | Requires specific reagents, often involving heavy metals (HgCl₂) or strong oxidants (IBX, H₂O₂/I₂).[11][14] This provides excellent orthogonality. |
| TMS-Alkyne Compatibility | High Risk during Deprotection. Standard acidic hydrolysis poses a significant risk of TMS cleavage. The neutral iodine/acetone method is highly recommended to preserve the silyl group.[13] | High. Protection conditions are generally compatible. Deprotection conditions are orthogonal to TMS cleavage reagents (e.g., fluoride), offering a clear strategic advantage. |
Visualization of Synthetic Strategy
A well-defined workflow is critical for success. The choice of protecting group dictates the available downstream reaction pathways and deprotection strategies.
Caption: Strategic workflow for protecting 3-trimethylsilylpropynal.
Detailed Application Protocols
Protocol 1: Diethyl Acetal Protection of 3-Trimethylsilylpropynal
This protocol uses trimethyl orthoformate as both a reagent and a water scavenger, with a catalytic amount of iodine for exceptionally mild conditions that are compatible with the TMS group.
-
Rationale: Iodine serves as a mild Lewis acid catalyst for acetalization.[8] Using trimethyl orthoformate drives the equilibrium towards the product by reacting with the water generated during the reaction. This avoids the need for harsh dehydrating agents or azeotropic distillation.
-
Materials:
-
3-Trimethylsilylpropynal (1.0 equiv)
-
Ethanol (anhydrous, 10-20 equiv)
-
Trimethyl orthoformate (2.0 equiv)
-
Iodine (I₂) (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3-trimethylsilylpropynal (1.0 equiv) in anhydrous DCM (approx. 0.2 M) under an inert atmosphere (N₂ or Ar).
-
Add anhydrous ethanol (10-20 equiv) and trimethyl orthoformate (2.0 equiv) to the solution.
-
Add iodine (0.1 equiv) to the mixture. The solution will turn brown.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aldehyde is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution dropwise until the brown color disappears.
-
Add saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure diethyl acetal.
-
Protocol 2: Deprotection of 3,3-Diethoxy-1-(trimethylsilyl)propyne using Iodine/Acetone
This is the recommended method for acetal cleavage to avoid TMS group loss. The mechanism is a neutral substrate exchange, avoiding aqueous acid.[13]
-
Rationale: In the presence of a catalytic amount of iodine, the acetal undergoes equilibrium exchange with the acetone solvent, which is present in large excess. This drives the reaction to completion under non-hydrolytic, neutral conditions, preserving acid-sensitive groups like the TMS-alkyne.[13]
-
Materials:
-
Protected acetal (1.0 equiv)
-
Acetone (reagent grade, as solvent)
-
Iodine (I₂) (0.1 equiv)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the acetal-protected compound (1.0 equiv) in acetone (approx. 0.1 M).
-
Add molecular iodine (0.1 equiv) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is often complete within 15-60 minutes.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color vanishes.
-
Remove the bulk of the acetone under reduced pressure.
-
Add water and extract the product with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected aldehyde. Purify by chromatography if necessary.
-
Protocol 3: 1,3-Dithiane Protection of 3-Trimethylsilylpropynal
This protocol forms a highly stable cyclic thioacetal (dithiane), offering excellent orthogonality for subsequent synthetic steps.
-
Rationale: 1,3-Dithianes are exceptionally robust protecting groups.[7] Boron trifluoride etherate is an effective Lewis acid catalyst for this transformation. The conditions are anhydrous and non-aqueous, minimizing the risk of TMS cleavage.
-
Materials:
-
3-Trimethylsilylpropynal (1.0 equiv)
-
1,3-Propanedithiol (1.1 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.1 - 1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 3-trimethylsilylpropynal (1.0 equiv) in anhydrous DCM (0.2-0.5 M) under an inert atmosphere, add 1,3-propanedithiol (1.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ (catalytic to stoichiometric amounts may be required depending on substrate reactivity) to the reaction mixture.
-
Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC until completion (typically 1-4 hours).
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure 1,3-dithiane.[7]
-
Protocol 4: Deprotection of the 1,3-Dithiane
This protocol uses an oxidant-based method that is completely orthogonal to fluoride-based TMS deprotection.
-
Rationale: Oxidative hydrolysis with reagents like o-iodoxybenzoic acid (IBX) in the presence of a phase-transfer catalyst like β-cyclodextrin (β-CD) allows for deprotection under neutral, aqueous conditions at room temperature, which are mild enough not to disturb the TMS group.[15]
-
Materials:
-
Protected dithiane (1.0 equiv)
-
o-Iodoxybenzoic acid (IBX) (2.5 equiv)
-
β-Cyclodextrin (β-CD) (1.0 equiv)
-
Solvent mixture (e.g., CH₃CN/H₂O or DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure:
-
Suspend the dithiane-protected compound (1.0 equiv), IBX (2.5 equiv), and β-CD (1.0 equiv) in the chosen solvent system.
-
Stir the heterogeneous mixture vigorously at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary significantly (2-24 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture to remove insoluble byproducts.
-
Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
-
Troubleshooting and Key Considerations
Caption: Troubleshooting guide for common issues.
-
Strictly Anhydrous Conditions: For all protection reactions, particularly acetal formation, the exclusion of water is paramount to drive the reaction forward and prevent side reactions.
-
Catalyst Choice is Critical: The lability of the TMS group to acid cannot be overstated. Always screen for the mildest possible catalyst that effects the desired transformation (e.g., PPTS > p-TsOH > HCl).
-
Monitoring is Essential: Due to the sensitive nature of the substrate, reactions should be carefully monitored by TLC or GC-MS and quenched immediately upon completion to prevent byproduct formation or TMS cleavage.
Conclusion
The selective protection of the aldehyde in 3-trimethylsilylpropynal is a solvable but nuanced challenge that requires careful consideration of reaction conditions. While O,O-acetals are viable, their deprotection poses a risk to the silyl ether, mandating the use of non-standard, neutral cleavage methods like the iodine/acetone system. For greater synthetic flexibility and robustness, the 1,3-dithiane protecting group is superior. Its stability and the orthogonality of its deprotection chemistry provide a more secure and reliable pathway for complex, multi-step syntheses involving this valuable bifunctional building block. The choice between these strategies should be guided by the specific demands of the overall synthetic route.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Formation of 1,3-Dithianes from Aldehydes and Ketones.
- BenchChem. (n.d.). Application Notes and Protocols for Acetal Protection with 2,2-Diethoxyethanol.
-
Chemistry Steps. (2016-2026). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Aldehyde, Ketone by Dithiane. Retrieved from [Link]
-
JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
- Unknown Source. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
-
Bentham Science. (2003). α,β-Unsaturated Acetals in Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
-
Wang, Z. et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Retrieved from [Link]
- Unknown Source. (n.d.).
-
J-Stage. (n.d.). Chemoselective Reduction and Alkylation of Carbonyl Functions Using Phosphonium Salts as an in situ Protecting Groups. Retrieved from [Link]
-
MDPI. (2022). Chemo-Selective Protection of Aldehydes Functional Group Catalyzed by MOFs. Retrieved from [Link]
- Unknown Source. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid.
-
Pearson. (2022). Acetal Protecting Group Explained. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemoselective Protection of Aldehydes as Dithioacetals in Lithium Perchlorate-Diethyl Ether Medium. The Journal of Organic Chemistry. Retrieved from [Link]
- Unknown Source. (n.d.). 1) prepare S,S-acetals (dithianes)
-
ACS Publications. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Application Notes & Protocols: A Researcher's Guide to Regioselectivity in Reactions of 3-Trimethylsilylpropynal
Abstract
3-Trimethylsilylpropynal is a trifunctional reagent of significant utility in modern organic synthesis, featuring an aldehyde, an alkyne, and a sterically influential, electronically moderating trimethylsilyl (TMS) group. This unique combination of functional groups presents both an opportunity and a challenge: the control of regioselectivity in chemical transformations. This guide provides an in-depth exploration of the factors governing regioselectivity in nucleophilic additions and cycloaddition reactions involving 3-trimethylsilylpropynal. We will dissect the mechanistic underpinnings of 1,2- versus 1,4-additions and explore the regiochemical outcomes of [3+2] cycloadditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the precise construction of complex molecular architectures.
Introduction: The Electronic and Steric Profile of 3-Trimethylsilylpropynal
3-Trimethylsilylpropynal is an α,β-unsaturated carbonyl compound, a class of molecules renowned for its dual electrophilic sites. The carbonyl carbon (C1) is a classic electrophilic center, susceptible to direct nucleophilic attack (a 1,2-addition). Concurrently, the conjugation of the alkyne with the carbonyl group extends the electrophilicity to the β-carbon (C3), making it a target for conjugate nucleophilic attack (a 1,4-addition).[1][2]
The regiochemical outcome of a reaction is a delicate balance of several factors:
-
Nature of the Nucleophile: The Hard and Soft Acids and Bases (HSAB) principle is a powerful predictor. "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) are charge-dense and tend to react under kinetic control at the hardest electrophilic site, the carbonyl carbon (1,2-addition).[2] "Soft" nucleophiles (e.g., organocuprates, thiols, amines) have more diffuse orbitals and favor the thermodynamically more stable product by attacking the softer β-carbon (1,4-addition).[1][2]
-
The Trimethylsilyl (TMS) Group: The TMS group is more than a simple protecting group. Its bulky nature provides significant steric hindrance at the α-carbon (C2), which can disfavor certain transition states. Electronically, silicon can stabilize a partial positive charge on the β-carbon through σ-π hyperconjugation, subtly influencing the reactivity of the alkyne.
-
Reaction Conditions: The use of Lewis acids, solvent polarity, and temperature can dramatically shift the regiochemical preference by coordinating to the carbonyl oxygen, thereby altering the electrophilicity of the C1 and C3 positions.
This guide will provide practical protocols and the causal reasoning behind them to enable the selective functionalization of this powerful synthetic intermediate.
Regiocontrol in Nucleophilic Additions: 1,2- vs. 1,4-Pathways
The competition between direct (1,2) and conjugate (1,4) addition is the most fundamental regiochemical challenge when working with α,β-unsaturated systems like 3-trimethylsilylpropynal. Understanding how to selectively favor one pathway over the other is critical for synthetic planning.
Sources
Catalytic Systems for Reactions Involving 3-Trimethylsilylpropynal: A Detailed Guide for Researchers
Introduction: The Versatility of 3-Trimethylsilylpropynal in Modern Organic Synthesis
3-Trimethylsilylpropynal is a highly versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique structure, featuring a reactive aldehyde, a sterically accessible alkyne, and a bulky, electronically influential trimethylsilyl (TMS) group, allows for a diverse array of chemical transformations. The TMS group not only acts as a protecting group for the terminal alkyne but also plays a crucial role in directing the regioselectivity of various addition and cycloaddition reactions. This guide provides an in-depth exploration of key catalytic systems that leverage the reactivity of 3-trimethylsilylpropynal, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for catalyst selection and reaction conditions to empower users to apply these methodologies in their own synthetic endeavors.
Asymmetric Aldol Addition: Organocatalytic Access to Chiral Propargyl Alcohols
The aldehyde functionality of 3-trimethylsilylpropynal is a prime handle for asymmetric carbon-carbon bond formation. Organocatalysis, particularly using chiral secondary amines like proline, offers a metal-free and environmentally benign approach to synthesizing enantioenriched propargyl alcohols, which are key intermediates in the synthesis of many natural products and pharmaceuticals.[1][2][3]
Scientific Principles and Mechanistic Insights
The proline-catalyzed aldol reaction proceeds through an enamine-based mechanism.[4][5][6] The chiral catalyst, (S)-proline, reacts with a ketone (e.g., acetone) to form a chiral enamine intermediate. The carboxylic acid moiety of the proline then activates the electrophilic aldehyde of 3-trimethylsilylpropynal through hydrogen bonding. This ternary complex brings the reactants into close proximity and a defined stereochemical orientation, facilitating a highly enantioselective attack of the enamine on the aldehyde's re or si face. Subsequent hydrolysis releases the chiral aldol product and regenerates the catalyst.[4][5]
Diagram 1: Catalytic Cycle of Proline-Catalyzed Asymmetric Aldol Reaction
Caption: Proline-catalyzed asymmetric aldol reaction workflow.
Experimental Protocol: (S)-Proline-Catalyzed Aldol Addition of Acetone to 3-Trimethylsilylpropynal
This protocol is adapted from established procedures for proline-catalyzed aldol reactions.[2][7]
Materials:
-
3-Trimethylsilylpropynal
-
Acetone (anhydrous)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-proline (0.1 mmol, 10 mol%).
-
Add anhydrous DMSO (2.0 mL) and stir until the catalyst dissolves.
-
Add acetone (5.0 mmol, 5 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Add 3-trimethylsilylpropynal (1.0 mmol, 1 equivalent) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral 4-hydroxy-5-(trimethylsilyl)pent-1-yn-3-one.
Data Presentation: Catalyst Performance in Asymmetric Aldol Reactions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | DMSO | 0 | 24 | 68 | 76 | [3] |
| (S)-Proline | Acetone | RT | 48 | 95 | 85 | [2] |
| N-Prolyl Sulfinamide | neat | RT | 12 | >95 | up to 99 | [7] |
[3+2] Cycloadditions: Synthesis of Substituted 1,2,3-Triazoles
The carbon-carbon triple bond in 3-trimethylsilylpropynal is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, providing a direct route to five-membered heterocycles.[8][9] The reaction with organic azides, a Huisgen cycloaddition, is a prominent example, leading to the formation of highly functionalized 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[10][11][12]
Scientific Principles and Mechanistic Insights
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the 4π electrons of the 1,3-dipole (e.g., an azide) and the 2π electrons of the dipolarophile (the alkyne) react to form a five-membered ring.[9] The reaction can be performed thermally, but the use of a copper(I) catalyst (CuAAC or "click chemistry") dramatically accelerates the reaction and provides excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. The trimethylsilyl group on the alkyne directs the regioselectivity, placing the silyl group at the 4-position of the resulting triazole.[8]
Diagram 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Workflow for Cu(I)-catalyzed triazole synthesis.
Experimental Protocol: Copper-Catalyzed Synthesis of a 4-TMS-1,2,3-Triazole
This protocol is based on established procedures for CuAAC reactions.[13][14]
Materials:
-
3-Trimethylsilylpropynal
-
Benzyl azide (or other organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 3-trimethylsilylpropynal (1.0 mmol, 1 equivalent) and benzyl azide (1.1 mmol, 1.1 equivalents) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) in water (1 mL).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, and its progress can be monitored by TLC.
-
Upon completion, add water (10 mL) and extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) or recrystallization to yield the 1-benzyl-4-(trimethylsilyl)-1H-1,2,3-triazole-5-carbaldehyde.
Hydrosilylation: Stereoselective Synthesis of Vinylsilanes
The catalytic addition of a silicon-hydride bond across the alkyne of 3-trimethylsilylpropynal, known as hydrosilylation, is a powerful method for the synthesis of multifunctional vinylsilanes.[15][16] These products are valuable synthetic intermediates, for example, in Hiyama cross-coupling reactions. The electron-withdrawing nature of the adjacent aldehyde group makes this alkyne particularly suited for certain catalytic systems.
Scientific Principles and Mechanistic Insights
Hydrosilylation can be catalyzed by various transition metals, including platinum, rhodium, and palladium.[17][18][19] For electron-deficient alkynes like 3-trimethylsilylpropynal, palladium catalysts often provide excellent regio- and stereoselectivity.[15][17] The generally accepted Chalk-Harrod mechanism involves: 1) oxidative addition of the hydrosilane to the metal center, 2) coordination of the alkyne, 3) migratory insertion of the alkyne into either the metal-hydride or metal-silyl bond, and 4) reductive elimination to release the vinylsilane product and regenerate the catalyst. The regioselectivity (α- vs. β-addition) and stereoselectivity (syn- vs. anti-addition) are highly dependent on the choice of catalyst, ligands, and substrate.
Diagram 3: General Mechanism of Palladium-Catalyzed Hydrosilylation
Caption: The Chalk-Harrod mechanism for hydrosilylation.
Experimental Protocol: Palladium-Catalyzed Hydrosilylation of 3-Trimethylsilylpropynal
This protocol is adapted from procedures for the hydrosilylation of electron-deficient alkynes.[17]
Materials:
-
3-Trimethylsilylpropynal
-
Triethylsilane (or other hydrosilane)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Anhydrous toluene
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a strict inert atmosphere (Schlenk line), add Pd(dba)₂ (0.02 mmol, 2 mol%) and PCy₃ (0.04 mmol, 4 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add 3-trimethylsilylpropynal (1.0 mmol, 1 equivalent) to the catalyst mixture.
-
Add triethylsilane (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to 50 °C and monitor by TLC or GC-MS.
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired vinylsilane product.
Data Presentation: Catalyst Systems for Alkyne Hydrosilylation
| Catalyst System | Alkyne Type | Selectivity | Yield (%) | Reference |
| Pd(dba)₂ / PCy₃ | Electron-deficient | High β-(E) | >90 | [17] |
| [Cp*Ru(MeCN)₃]PF₆ | Terminal | High α | 80-95 | [16] |
| [RhBr(CO)(κ²C,N-NHC)] | Terminal | High β-(Z) | >95 | [18] |
Multi-Component Reactions and Cyclizations
3-Trimethylsilylpropynal is an excellent precursor for more complex transformations, such as the Nazarov and Pauson-Khand reactions, which construct cyclopentenone rings—a core structure in many biologically active molecules.
Nazarov Cyclization via Divinyl Ketone Intermediate
The Nazarov cyclization is an acid-catalyzed 4π-electrocyclization of a divinyl ketone to a cyclopentenone.[20][21] 3-Trimethylsilylpropynal can be readily converted into a divinyl ketone intermediate, which can then undergo the catalytic cyclization.
Synthetic Workflow:
-
Synthesis of the Divinyl Ketone: React 3-trimethylsilylpropynal with a vinyl Grignard or vinyl lithium reagent to form a divinyl carbinol. Subsequent oxidation (e.g., with MnO₂ or PCC) furnishes the required divinyl ketone.
-
Catalytic Cyclization: The divinyl ketone is then treated with a Lewis acid (e.g., FeCl₃, SnCl₄, or BF₃·OEt₂) or a Brønsted acid to initiate the electrocyclization.
Diagram 4: Nazarov Cyclization Workflow
Caption: Synthesis of cyclopentenones from 3-TMS-propynal.
Pauson-Khand Reaction via Enyne Intermediate
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by cobalt, rhodium, or iridium complexes, to form a cyclopentenone.[22][23][24] An intramolecular version of this reaction is particularly powerful for constructing bicyclic systems. 3-Trimethylsilylpropynal can be elaborated into an enyne substrate suitable for this transformation.
Synthetic Workflow:
-
Synthesis of the Enyne: A Wittig reaction or Horner-Wadsworth-Emmons reaction on the aldehyde of 3-trimethylsilylpropynal can install the required alkene moiety, generating an enyne.
-
Catalytic Cyclization: The enyne is then subjected to a metal carbonyl catalyst (e.g., Co₂(CO)₈ or [Rh(CO)₂Cl]₂) to effect the intramolecular [2+2+1] cycloaddition.
Diagram 5: Intramolecular Pauson-Khand Reaction Workflow
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Application Note & Protocol: A Guide to the Scale-Up Synthesis of 3-Trimethylsilylpropynal for Industrial Applications
Introduction: The Industrial Significance of 3-Trimethylsilylpropynal
3-Trimethylsilylpropynal is a highly versatile bifunctional molecule that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a reactive aldehyde and a protected terminal alkyne, makes it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science sectors. The trimethylsilyl (TMS) group not only protects the acidic acetylenic proton, preventing unwanted side reactions, but also enhances the solubility of the molecule in organic solvents and can be selectively removed under mild conditions.[1][2]
In pharmaceutical development, the propynal moiety is a precursor for various heterocyclic systems and can participate in numerous carbon-carbon bond-forming reactions, crucial for constructing active pharmaceutical ingredients (APIs).[3][4] The scalability of its synthesis is therefore a paramount concern, bridging the gap between laboratory discovery and commercial viability. This guide provides a comprehensive overview of the strategic considerations and a detailed protocol for the robust, scalable production of 3-Trimethylsilylpropynal.
Strategic Synthesis Design for Industrial Scale
The most economically viable and straightforward route to 3-Trimethylsilylpropynal commences with the readily available and inexpensive propargyl alcohol. The synthesis can be logically dissected into two primary transformations:
-
Silylation: The protection of the terminal alkyne in propargyl alcohol to yield 3-(trimethylsilyl)propargyl alcohol.
-
Oxidation: The selective oxidation of the primary alcohol to the corresponding aldehyde.
Step 1: Silylation of Propargyl Alcohol
The introduction of the trimethylsilyl group onto the terminal alkyne is typically achieved by deprotonation with a strong base to form an acetylide, followed by quenching with an electrophilic silicon source, such as chlorotrimethylsilane (TMSCl).[1]
For industrial-scale synthesis, the choice of base is critical and involves a trade-off between reactivity, cost, and safety. While alkyllithium reagents like n-butyllithium are highly effective, their pyrophoric nature and the need for cryogenic temperatures pose significant safety and engineering challenges on a large scale.[5] A more practical approach for industrial settings involves the use of Grignard reagents, such as ethylmagnesium bromide, which are less hazardous and more cost-effective.[5][6]
Recent advances have also explored catalytic, metal-free C-silylation protocols that operate under milder conditions, offering a potentially greener and safer alternative for future industrial adoption.[7][8][9]
Step 2: Oxidation of 3-(Trimethylsilyl)propargyl Alcohol
The oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a fundamental yet challenging transformation, especially on a large scale. The selection of the oxidant is arguably the most critical decision in the entire synthetic sequence.
Comparative Analysis of Oxidation Methods for Scale-Up
Two of the most common and reliable methods for this oxidation at the lab scale are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. However, their suitability for industrial production differs significantly.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane is a hypervalent iodine compound that offers mild, selective, and high-yielding oxidation of alcohols to aldehydes at room temperature.[10][11][12][13] Its high chemoselectivity allows for the presence of sensitive functional groups.
However, for industrial applications, DMP presents several drawbacks:
-
Cost: DMP is a stoichiometric reagent and is relatively expensive, making it economically unviable for large-scale production.
-
Safety: DMP is potentially explosive, especially under impact or when heated. This poses a significant safety risk in a manufacturing environment.
-
Atom Economy: The reaction generates a significant amount of iodinane byproduct, leading to poor atom economy and waste disposal challenges.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by quenching with a hindered base like triethylamine (Et₃N).[14][15] It is a widely used and powerful oxidation method.
Advantages for Scale-Up:
-
Cost-Effective: The reagents (DMSO, oxalyl chloride, triethylamine) are inexpensive and readily available in bulk quantities.[16]
-
High Yields: The reaction is generally very clean and provides high yields of the desired aldehyde.
-
Proven Scalability: The Swern oxidation has been successfully implemented in large-scale manufacturing processes, including for the synthesis of API intermediates.[14][17]
Challenges and Mitigation Strategies for Scale-Up:
-
Cryogenic Temperatures: The reaction is typically run at -78 °C to control the stability of the reactive intermediates and prevent side reactions.[16][18] Maintaining such low temperatures on an industrial scale requires specialized and energy-intensive reactor systems. However, process development efforts have shown that semicontinuous or flow reactor systems can be used at higher temperatures, mitigating this issue.[16][18]
-
Gas Evolution: The reaction liberates gaseous byproducts, including carbon monoxide (CO), carbon dioxide (CO₂), and the volatile and malodorous dimethyl sulfide (Me₂S).[16][17] Industrial reactors must be equipped with appropriate off-gas scrubbing and containment systems to manage these emissions safely and responsibly.
-
Exothermic Reaction: The reaction is highly exothermic, particularly the initial activation of DMSO and the final quench with the base.[16] Careful control of reagent addition rates and efficient heat exchange are critical to prevent thermal runaway.
Given the balance of cost, proven scalability, and manageable (though significant) engineering challenges, the Swern oxidation is the more pragmatic choice for the industrial-scale synthesis of 3-Trimethylsilylpropynal .
Recommended Scale-Up Protocol
This protocol is designed for researchers and process chemists. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
Part A: Synthesis of 3-(Trimethylsilyl)propargyl alcohol
-
Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is thoroughly dried and purged with nitrogen.
-
Reagent Charging: Charge the reactor with a solution of propargyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~5-10 volumes).
-
Grignard Addition: Cool the reactor jacket to 0-5 °C. Add a solution of ethylmagnesium bromide (1.1 eq, typically 3M in diethyl ether) dropwise via the dropping funnel, maintaining the internal temperature below 15 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at ambient temperature for 1-2 hours. The reaction progress can be monitored by observing the cessation of ethane evolution.
-
Silylation: Cool the reactor back to 0-5 °C. Add chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise, again maintaining the internal temperature below 15 °C.
-
Work-up: After stirring for an additional 1-2 hours at ambient temperature, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., methyl tert-butyl ether, MTBE). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(trimethylsilyl)propargyl alcohol, which can be purified by vacuum distillation.
Part B: Swern Oxidation to 3-Trimethylsilylpropynal
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and two separate pressure-equalizing dropping funnels. The reactor must be connected to an efficient off-gas scrubbing system.
-
Oxalyl Chloride Solution: Charge the reactor with oxalyl chloride (1.5 eq) and anhydrous dichloromethane (DCM, ~10 volumes). Cool the reactor jacket to -70 to -60 °C.
-
DMSO Activation: Add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM dropwise via a dropping funnel, maintaining the internal temperature below -60 °C. Stir for 30 minutes after addition.
-
Alcohol Addition: Add a solution of 3-(trimethylsilyl)propargyl alcohol (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 1-2 hours.
-
Base Quench: Add triethylamine (Et₃N, 5.0 eq) dropwise at a rate that maintains the internal temperature below -50 °C. After the addition is complete, allow the reaction to slowly warm to ambient temperature over 1-2 hours.
-
Work-up: Add water to the reaction mixture. Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution, saturated aqueous sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (keeping the bath temperature low to avoid product polymerization). The crude 3-Trimethylsilylpropynal is a volatile and sensitive compound and should be purified by vacuum distillation.
Process Safety and Hazard Management
The scale-up of this synthesis requires stringent adherence to safety protocols due to the hazardous nature of the reagents involved.
| Reagent/Product | Key Hazards | Handling Precautions |
| Ethylmagnesium Bromide | Flammable, reacts violently with water. | Handle under an inert atmosphere (Nitrogen/Argon). Use appropriate fire-retardant PPE. |
| Chlorotrimethylsilane | Flammable liquid and vapor, causes skin and eye irritation.[19] | Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Ground and bond containers during transfer.[19] |
| Oxalyl Chloride | Toxic, corrosive, reacts violently with water and DMSO (in absence of solvent).[16] | Handle in a closed system or fume hood. Wear acid-resistant gloves and face shield. Ensure strict temperature control. |
| Dimethyl Sulfide (byproduct) | Highly flammable, strong unpleasant odor.[16] | Ensure reactor off-gas is directed to a chemical scrubber (e.g., bleach solution). |
| Carbon Monoxide (byproduct) | Highly toxic and flammable gas.[16][17] | Ensure adequate ventilation and use CO detectors in the work area. Off-gas must be scrubbed. |
| 3-Trimethylsilylpropynal | Flammable liquid, causes skin and eye irritation.[20][21] May be unstable upon storage. | Store in a cool, dark place under an inert atmosphere. Use explosion-proof equipment.[19] |
Data Summary and Visualization
Table 1: Reagent Quantities for Scale-Up Protocol (Illustrative)
| Step | Reagent | Molar Eq. | Molecular Wt. | Example Mass (1 mol scale) | Density | Example Volume |
| A | Propargyl Alcohol | 1.0 | 56.06 g/mol | 56.1 g | 0.948 g/mL | 59.2 mL |
| A | Ethylmagnesium Bromide (3M) | 1.1 | - | 1.1 mol | - | 367 mL |
| A | Chlorotrimethylsilane (TMSCl) | 1.2 | 108.64 g/mol | 130.4 g | 0.856 g/mL | 152.3 mL |
| B | 3-(TMS)propargyl alcohol | 1.0 | 128.24 g/mol | 128.2 g | 0.865 g/mL[22] | 148.2 mL |
| B | Oxalyl Chloride | 1.5 | 126.93 g/mol | 190.4 g | 1.478 g/mL | 128.8 mL |
| B | Dimethyl Sulfoxide (DMSO) | 2.2 | 78.13 g/mol | 171.9 g | 1.100 g/mL | 156.3 mL |
| B | Triethylamine (Et₃N) | 5.0 | 101.19 g/mol | 506.0 g | 0.726 g/mL | 696.9 mL |
Diagrams
Caption: Workflow for the two-stage scale-up synthesis of 3-Trimethylsilylpropynal.
Caption: Decision logic for selecting an industrial oxidation method.
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Synthesis of Trimethylsilylpropynoyl Chloride. ResearchGate. [Link]
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The Strategic Use of 3-Trimethylsilylpropynal in the Synthesis of Advanced Conjugated Polymers
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 3-trimethylsilylpropynal as a versatile AB-type monomer for the construction of novel conjugated polymers. While presenting a unique combination of a protected alkyne and a reactive aldehyde within a compact structure, its direct polymerization is fraught with challenges due to the disparate reaction conditions required for each functional group. This document outlines two primary, robust strategies for its effective incorporation into polymeric backbones: a sequential polymerization approach involving protection/deprotection steps, and a discussion of a challenging, yet conceptually elegant, one-pot Sonogashira-Wittig/Horner-Wadsworth-Emmons polycondensation. Detailed protocols, mechanistic insights, and troubleshooting guides are provided for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Promise of 3-Trimethylsilylpropynal in Polymer Chemistry
Conjugated polymers have revolutionized the fields of organic electronics, sensor technology, and biomedical imaging. The precise control over the polymer backbone, and thus its electronic and photophysical properties, is paramount. 3-Trimethylsilylpropynal emerges as a compelling, yet underutilized, building block. Its structure features two key functionalities for step-growth polymerization:[1]
-
A trimethylsilyl (TMS)-protected terminal alkyne : This group is a stable precursor to a terminal alkyne, which is a key participant in powerful C-C bond-forming reactions like the Sonogashira coupling.[2] The TMS group ensures stability under various conditions and can be selectively removed when needed.[3]
-
An aldehyde group : This versatile functional group can be transformed into a vinylene linkage through reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) olefination, extending the polymer's conjugation.[4]
The strategic polymerization of this monomer can lead to the formation of poly(arylene ethynylene vinylene)s and related structures, which are of significant interest for their tunable optoelectronic properties. This guide will provide detailed protocols and the scientific rationale for harnessing the potential of 3-trimethylsilylpropynal.
The Core Challenge: Orthogonal Reactivity
The primary hurdle in polymerizing 3-trimethylsilylpropynal is the incompatibility of the reaction conditions required for the alkyne and aldehyde moieties.
-
Sonogashira coupling for the alkyne typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][6] The basic conditions can promote undesirable side reactions of the aldehyde, such as aldol condensation or Cannizzaro reactions.
-
Wittig and HWE reactions for the aldehyde require strongly basic conditions to generate the necessary ylide or phosphonate carbanion.[7] These conditions can lead to the premature deprotection of the TMS-alkyne.
Therefore, a sequential approach with a protection strategy is the most reliable method for synthesizing well-defined polymers from this monomer.
Strategy 1: Sequential Polymerization for Precise Structural Control
This strategy involves a multi-step process that ensures each functional group reacts selectively, leading to a well-defined polymer architecture. The general workflow is outlined below:
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Application Notes & Protocols: Asymmetric Synthesis Utilizing 3-Trimethylsilylpropynal
Introduction: 3-Trimethylsilylpropynal is a versatile three-carbon building block in modern organic synthesis. Its unique structure, featuring a reactive aldehyde, an alkyne, and a sterically demanding trimethylsilyl (TMS) group, allows for a diverse range of chemical transformations. The TMS group is not merely a passive spectator; it plays a crucial role in modulating the molecule's reactivity and stability.[1][2] It provides thermal stability to the alkynyl system, and its steric and electronic properties can profoundly influence the regio- and stereochemical outcomes of reactions.[1][3] Furthermore, the TMS group serves as an excellent protecting group for the terminal alkyne, which can be selectively removed post-transformation to reveal a terminal C-H bond for further functionalization.[4][5] This guide provides in-depth application notes and detailed protocols for key asymmetric reactions utilizing 3-trimethylsilylpropynal, designed for researchers and professionals in synthetic chemistry and drug development.
Asymmetric Alkynylation of Aldehydes: Synthesis of Chiral Propargyl Alcohols
The addition of the acetylide derived from 3-trimethylsilylpropynal (after appropriate transformation or using a related nucleophile) to an aldehyde is a cornerstone reaction for constructing chiral propargyl alcohols. These products are invaluable intermediates in the synthesis of complex natural products and pharmaceuticals. The key to achieving high enantioselectivity lies in the use of a chiral catalyst that can effectively discriminate between the enantiotopic faces of the aldehyde.
Causality and Mechanistic Insight
The catalytic asymmetric alkynylation of aldehydes typically involves a chiral metal complex or an organocatalyst. For instance, a complex formed from a zinc salt like Zn(OTf)₂ and a chiral ligand such as (+)-N-methylephedrine can generate a chiral zinc-acetylide species. This chiral environment dictates the trajectory of the aldehyde's approach, leading to the preferential formation of one enantiomer of the propargyl alcohol. The bifunctional nature of many catalysts, where one part activates the nucleophile (the alkyne) and another activates the electrophile (the aldehyde), is crucial for high efficiency and enantioselectivity.[6]
Workflow for Asymmetric Alkynylation
Caption: Catalytic cycle for the asymmetric alkynylation of aldehydes.
Protocol: Zn-Catalyzed Asymmetric Addition of Trimethylsilylacetylene to an Aldehyde
This protocol is adapted from established procedures for the asymmetric addition of terminal alkynes to aldehydes and serves as a model for reactions involving TMS-alkynyl nucleophiles.[6]
Materials:
-
Anhydrous Toluene
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
(+)-N-methylephedrine ((+)-NME)
-
Triethylamine (Et₃N), freshly distilled
-
Trimethylsilylacetylene (as a model for the nucleophile derived from 3-trimethylsilylpropynal)
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, argon-purged Schlenk flask, add Zn(OTf)₂ (0.1 eq) and (+)-N-methylephedrine (0.22 eq).
-
Add anhydrous toluene (2.0 M relative to the aldehyde) and stir the resulting suspension at room temperature for 2 hours.
-
Add triethylamine (1.5 eq) and trimethylsilylacetylene (1.5 eq) to the flask and continue stirring for 30 minutes.
-
Cool the reaction mixture to 0 °C.
-
Add the aldehyde (1.0 eq) dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC until the aldehyde is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral propargyl alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary: Scope and Selectivity
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 95 | 99 |
| 2 | 4-Chlorobenzaldehyde | 92 | 98 |
| 3 | Cyclohexanecarboxaldehyde | 88 | 97 |
| 4 | Pivalaldehyde | 85 | >99 |
| (Data is representative based on analogous reactions reported in the literature[6]) |
Asymmetric Michael Addition to 3-Trimethylsilylpropynal
As an α,β-unsaturated aldehyde, 3-trimethylsilylpropynal is a competent Michael acceptor. The conjugate addition of nucleophiles, catalyzed by chiral organocatalysts, provides a powerful route to enantiomerically enriched products. Proline and its derivatives are particularly effective catalysts for this transformation, proceeding through an enamine intermediate.[7][8]
Causality and Mechanistic Insight
The reaction is typically catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether.[8] The catalyst first reacts with the aldehyde of 3-trimethylsilylpropynal to form a chiral enamine. This enamine formation raises the energy of the HOMO, activating the β-carbon for nucleophilic attack.[8] One face of the enamine is sterically shielded by the bulky group on the catalyst, forcing the incoming nucleophile (e.g., a malonate or a nitroalkane) to attack from the less hindered face.[8] This controlled approach establishes the new stereocenter with high fidelity. After the Michael addition, the resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst.
Workflow for Organocatalytic Michael Addition
Caption: Organocatalytic cycle for the asymmetric Michael addition.
Protocol: Proline-Derivative-Catalyzed Michael Addition
This protocol describes a general procedure for the Michael addition of a carbon nucleophile to an enal, catalyzed by a diarylprolinol silyl ether.[7][8]
Materials:
-
(S)-Diphenylprolinol silyl ether catalyst
-
3-Trimethylsilylpropynal
-
Michael donor (e.g., Diethyl malonate)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
To a dry vial under an inert atmosphere, add the (S)-diphenylprolinol silyl ether catalyst (10-20 mol%).
-
Add the anhydrous solvent, followed by the Michael donor (1.2 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
Add 3-trimethylsilylpropynal (1.0 eq) to the solution.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC. The reaction may take 12-48 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired Michael adduct.
-
Analyze the product's enantiomeric excess by chiral HPLC.
Asymmetric [3+2] Cycloaddition Reactions
The carbon-carbon triple bond in 3-trimethylsilylpropynal can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings.[9][10] The use of a chiral Lewis acid catalyst can coordinate to the aldehyde, rendering the two faces of the alkyne diastereotopic and enabling an enantioselective cycloaddition.
Causality and Mechanistic Insight
In a catalyzed [3+2] cycloaddition, a chiral Lewis acid (e.g., a Ru- or Cu-based complex) coordinates to the carbonyl oxygen of 3-trimethylsilylpropynal.[11] This coordination activates the alkyne and creates a defined chiral environment around the molecule. The 1,3-dipole then approaches the activated dipolarophile. The steric and electronic properties of the chiral ligands on the metal center dictate the preferred trajectory of the dipole, leading to a highly enantioselective reaction. The bulky TMS group also plays a significant role in directing the regioselectivity of the addition.[12]
Workflow for Lewis Acid-Catalyzed [3+2] Cycloaddition
Caption: Lewis acid-catalyzed asymmetric [3+2] cycloaddition.
Protocol: Asymmetric 1,3-Dipolar Cycloaddition of an Azide
This protocol is a representative example for the synthesis of chiral triazoles.[9][12]
Materials:
-
Chiral Lewis Acid Catalyst (e.g., Cu(I)-PyBox complex)
-
3-Trimethylsilylpropynal
-
Organic Azide (e.g., Benzyl azide)
-
Anhydrous, non-coordinating solvent (e.g., CH₂Cl₂ or THF)
-
Silica gel for chromatography
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the chiral catalyst (5-10 mol%) to a flame-dried reaction vessel.
-
Add the anhydrous solvent, followed by 3-trimethylsilylpropynal (1.0 eq). Stir for 15-30 minutes to allow for coordination.
-
Add the organic azide (1.1 eq) to the mixture.
-
Stir the reaction at the optimal temperature (determined through screening, e.g., -20 °C to room temperature) until the starting material is consumed (monitor by TLC or ¹H NMR).
-
Once complete, the reaction mixture can often be directly loaded onto a silica gel column.
-
Purify by flash chromatography to isolate the silylated triazole product.
-
Determine enantiomeric excess via chiral HPLC analysis.
Post-Reaction Manipulation: The TMS Group
A key advantage of using 3-trimethylsilylpropynal is the ability to remove the TMS group after the primary transformation, unmasking a terminal alkyne ready for further reactions like Sonogashira coupling.[4][5]
Protocol: TBAF-Mediated Desilylation
This is a widely used and reliable method for TMS deprotection.[5]
Materials:
-
Silylated substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
Procedure:
-
Dissolve the TMS-protected compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add the 1.0 M solution of TBAF in THF (1.1-1.2 eq) dropwise at room temperature.
-
Stir the mixture and monitor the reaction by TLC (staining with KMnO₄ can help visualize the alkyne). The reaction is typically complete within 1-3 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude terminal alkyne can often be used without further purification, or it can be purified by column chromatography if necessary.
References
-
Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. [Link]
-
Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. National Institutes of Health.[Link]
-
Influence of the silyl group on chemoselectivity (top) and regioselectivity (bottom) of the process. ResearchGate.[Link]
-
The trimethylsilyl (TMS) group, used as a protecting group for al... Pearson+.[Link]
-
Trimethylsilyl group - Wikipedia. Wikipedia.[Link]
-
Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal.[Link]
-
Asymmetric Michael addition using a proline derivative 3 as heterogeneous organocatalyst. ResearchGate.[Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI.[Link]
-
Asymmetric Michael Addition. Buchler GmbH.[Link]
-
1,3-Dipolar cycloaddition of trimethylsilyl azide to propynals and dimerization of 1H-1,2,3-triazole-5-carbaldehydes to tricyclic bis-hemiaminals. ResearchGate.[Link]
-
Enantioselective nucleophilic addition of trimethylsilylacetylene to n-phosphinoylimines promoted by C(2)-symmetric proline-derived beta-amino alcohol. PubMed.[Link]
-
Asymmetric michael addition reaction. ResearchGate.[Link]
-
Asymmetric Synthesis of Propargylic and Allenic Silanes, Germanes, and Stannanes. PubMed Central.[Link]
-
A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate.[Link]
-
Electrophilic halogenations of propargyl alcohols. eScholarship.[Link]
-
Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. RSC Publishing.[Link]
-
Heterogeneous organocatalysis: the proline case. PubMed Central.[Link]
-
Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses.[Link]
-
Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. RSC Publishing.[Link]
-
1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. RSC Publishing.[Link]
-
Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation. PubMed Central.[Link]
-
Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI.[Link]
-
Propargylic Alcohols as Three-Carbon Synthons in a Rhodium-Catalyzed Heteroannulation via a Merged C-H Functionalization and Cascade Cyclization Process. ChemRxiv.[Link]
-
Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles. PubMed.[Link]
-
Reactions of Trienals Catalyzed by Chiral Ruthenium Lewis Acids. CHIMIA.[Link]
-
The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI.[Link]
-
Initial Examinations of the Diastereoselectivity and Chemoselectivity of Intramolecular Silyl Nitronate [3+2] Cycloadditions with Alkenyl/Alkynyl Nitroethers. MDPI.[Link]
-
First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. ResearchGate.[Link]
-
New Asymmetric Gemini Triazole Surfactants with a Polar Triethylene Glycol Fragment: Synthesis and Physico-Chemical Properties. MDPI.[Link]
-
Facile Synthesis of Asymmetric aza-Boron Dipyrromethene Analogues Bearing Quinoxaline Moiety. MDPI.[Link]
Sources
- 1. gelest.com [gelest.com]
- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 3. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep in Pearson+ [pearson.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Reactions of Trienals Catalyzed by Chiral Ruthenium Lewis Acids | CHIMIA [chimia.ch]
- 12. Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Trimethylsilylpropynal
Welcome to the technical support hub for the purification of 3-trimethylsilylpropynal. This guide is designed for chemists and researchers in the pharmaceutical and fine chemical industries. Here, we address common challenges encountered during the isolation and purification of this versatile synthetic intermediate. Our goal is to provide not just procedures, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 3-trimethylsilylpropynal relevant to its purification?
A: Understanding the physical properties of 3-trimethylsilylpropynal is the foundation for designing an effective purification strategy. The molecule's volatility and polarity are the most critical parameters.
-
Boiling Point: While a definitive boiling point at atmospheric pressure is not widely published due to potential thermal instability, its volatility allows for purification by vacuum distillation. For comparison, the related compound 1-(trimethylsilyl)propyne has a boiling point of 99-100 °C[1][2]. The presence of the aldehyde group in 3-trimethylsilylpropynal will increase its boiling point relative to this. The precursor, 3-(trimethylsilyl)propargyl alcohol, has a boiling point of 76 °C at 11 mmHg[3][4]. It is reasonable to expect the aldehyde to have a similar or slightly lower boiling point under vacuum.
-
Polarity: The molecule possesses a non-polar trimethylsilyl (TMS) group and a polar aldehyde group. This amphiphilic nature makes it soluble in a wide range of common organic solvents (e.g., diethyl ether, dichloromethane, ethyl acetate) and suitable for purification via silica gel chromatography.
-
Stability: Aldehydes, particularly α,β-unsaturated ones, can be sensitive to oxidation, polymerization, and decomposition, especially when heated or exposed to strong acids or bases. The TMS group offers some steric protection and influences the electronic properties of the alkyne[2]. However, prolonged heating during distillation should be avoided. It is best handled under an inert atmosphere (Nitrogen or Argon) whenever possible.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₆H₁₂OSi | Affects molecular weight and volatility. |
| Molecular Weight | 126.24 g/mol | Relatively low, suggesting good volatility. |
| Boiling Point | Volatile liquid; amenable to vacuum distillation. | Primary method for large-scale purification. |
| Form | Expected to be a liquid. | Simplifies handling compared to solids. |
| Polarity | Moderately polar due to the aldehyde group. | Key for separation by column chromatography. |
| Stability | Sensitive to heat, oxygen, and strong acids/bases. | Dictates the need for mild conditions and inert atmosphere. |
Q2: My synthesis involves the oxidation of 3-(trimethylsilyl)propargyl alcohol. What are the most likely impurities in my crude reaction mixture?
A: The impurity profile is almost always dictated by the synthetic route. For a typical oxidation reaction, you should anticipate the following:
-
Unreacted Starting Material: 3-(trimethylsilyl)propargyl alcohol is a common impurity if the oxidation is incomplete.[3][4]
-
Over-oxidation Product: 3-(trimethylsilyl)propynoic acid can form if the oxidation conditions are too harsh.
-
Oxidant Byproducts: Depending on the reagent used (e.g., MnO₂, PCC, Dess-Martin periodinane), inorganic salts or organic byproducts will be present. For example, using PCC will generate pyridinium salts, and Dess-Martin periodinane will produce 2-iodoxybenzoic acid (IBX) byproducts.
-
Solvent: The reaction solvent will be present in the crude mixture.
-
Desilylated Products: If the workup or reaction conditions are acidic or basic, you may see some loss of the TMS group, leading to propynal.
Q3: What are the recommended primary purification methods for 3-trimethylsilylpropynal?
A: The two most effective and widely used methods are vacuum distillation and flash column chromatography .
-
Vacuum Distillation: This is the preferred method for purifying moderate to large quantities (>1-2 g) of the material, as it is efficient and scalable. The reduced pressure allows the compound to boil at a much lower temperature, minimizing the risk of thermal decomposition.
-
Flash Column Chromatography: This is an excellent method for smaller scale purifications (<5 g) or when separating impurities with very similar boiling points to the product.[5] The moderate polarity of the aldehyde allows it to be separated effectively on silica gel.
Purification Workflow & Troubleshooting Guides
The general workflow for isolating 3-trimethylsilylpropynal from a reaction mixture is outlined below.
Troubleshooting Guide: Vacuum Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping / Unstable Boiling | - Insufficient stirring.- Superheating of the oil at the flask bottom.- Vacuum is too high for the bath temperature. | - Ensure vigorous stirring with a magnetic stir bar.- Add boiling chips (use fresh ones for vacuum work).- Wrap the distillation head and column with glass wool or aluminum foil to ensure a proper temperature gradient.- Gradually increase the heat bath temperature after the vacuum has stabilized. |
| No Product Distilling Over | - System leak (vacuum not low enough).- Temperature is too low.- Blockage in the condenser or take-off adapter. | - Check all joints for proper sealing. Use a high-vacuum grease.- Verify the vacuum pump is functioning correctly with a manometer.- Slowly and incrementally increase the heating bath temperature.- Ensure cold water is flowing through the condenser. |
| Product Decomposes (Darkens) in Pot | - Heating bath temperature is too high.- Distillation is proceeding too slowly, leading to prolonged heating.- Presence of acidic or basic impurities catalyzing decomposition. | - Lower the bath temperature. It should ideally be ~20-30 °C higher than the vapor temperature.- Improve the vacuum to allow distillation at a lower temperature.- Consider a rapid pre-purification pass through a short plug of silica gel to remove baseline impurities before distilling. |
| Co-distillation of Impurities | - Inefficient fractional distillation column.- Impurity has a very close boiling point. | - Use a longer Vigreux or packed distillation column to increase theoretical plates.- Distill more slowly to allow for better separation.- If impurities persist, collect fractions and analyze by GC or ¹H NMR. Combine only the pure fractions. Consider re-distilling or purifying by chromatography. |
Troubleshooting Guide: Flash Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Spots on TLC) | - Inappropriate solvent system (eluent).- Column was overloaded with crude material. | - Develop a better solvent system using TLC. Aim for a product Rf of ~0.25-0.35. A common eluent system would be Hexane/Ethyl Acetate.- Use less crude material relative to the amount of silica gel (typically a 1:30 to 1:100 mass ratio of crude material to silica). |
| Product is "Streaking" on the Column/TLC | - Compound is too polar for the chosen solvent system.- Sample is too concentrated when loaded.- Presence of highly polar (e.g., acidic) impurities. | - Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).- Ensure the sample is loaded onto the column in a minimal amount of solvent.- Consider pre-treating the crude mixture by filtering through a small plug of basic alumina or washing with a mild bicarbonate solution to remove acidic impurities. |
| No Product Eluting from the Column | - Eluent is not polar enough.- Compound may have decomposed on the silica. | - Gradually increase the polarity of the mobile phase.- Aldehydes can sometimes be sensitive to acidic silica gel. If decomposition is suspected, try neutralizing the silica gel by pre-rinsing the column with the eluent containing 1% triethylamine, or use deactivated (Grade II or III) silica gel. |
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This protocol assumes the reaction was conducted in an organic solvent like dichloromethane (DCM) or diethyl ether and used an oxidant like MnO₂ or PCC.
-
Filtration (if applicable): If a solid oxidant (e.g., MnO₂) was used, filter the entire reaction mixture through a pad of Celite® in a sintered glass funnel. Wash the filter cake thoroughly with the reaction solvent (e.g., 3 x 50 mL DCM) to recover all the product.
-
Combine & Wash: Combine the filtrate and washes in a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl (if any metal salts are present).
-
Water (2 x 100 mL).
-
Saturated aqueous NaHCO₃ (1 x 100 mL) to remove any acidic byproducts.
-
Saturated aqueous NaCl (Brine) (1 x 100 mL) to aid in the removal of water.
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Caution: Do not use excessive heat on the water bath (<30 °C) to avoid losing the volatile product. The result is the crude oil ready for purification.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path or Vigreux distillation apparatus. Ensure all glassware is dry. Use a magnetic stirrer and stir bar in the distillation flask.
-
Charging the Flask: Transfer the crude oil to the distillation flask. Do not fill more than 2/3 full.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a manometer. Slowly and carefully apply the vacuum.
-
Heating: Once the vacuum is stable (e.g., 10-15 mmHg), begin to gently heat the distillation flask using an oil bath.
-
Fraction Collection:
-
Collect any low-boiling solvent residue as a forerun in the first receiving flask.
-
As the temperature of the distilling vapor stabilizes at the product's boiling point, switch to a clean, pre-weighed receiving flask.
-
Maintain a slow, steady distillation rate (e.g., 1 drop per second).
-
-
Completion: Stop the distillation when the temperature rises or drops significantly, or when only a small, dark residue remains in the pot.
-
Storage: Release the vacuum carefully by introducing an inert gas like nitrogen. Transfer the purified, colorless liquid to a clean, sealed vial and store under nitrogen in a refrigerator (2-8 °C).
Protocol 3: Purity Assessment by Gas Chromatography (GC)
Assessing purity is a critical final step. GC is an excellent method for volatile compounds like 3-trimethylsilylpropynal.[6][7][8]
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified product in a volatile solvent like hexane or DCM.
-
GC Method Parameters (Example):
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5, HP-5MS).
-
Injector Temp: 250 °C.
-
Detector (FID) Temp: 280 °C.
-
Oven Program: Start at 50 °C for 2 min, then ramp at 15 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. A pure sample should show a single major peak. Purity can be estimated by the peak area percentage.
References
-
ChemBK. 3-TRIMETHYLSILYL-1-PROPYNE - Physico-chemical Properties. [Link]
-
LookChem. 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE|38002-45-8. [Link]
-
SpectraBase. 3-(Trimethylsilyl)-1-propanol - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. 3-(Trimethylsilyl)propionic acid. [Link]
-
Science Publications. GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. [Link]
-
The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]
-
ResearchGate. Chromatographic properties and polarity evaluation of poly(1-trimethylsilyl-1-propyne) and poly(1-phenyl-1-propyne). [Link]
-
Agilent. The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. [Link]
-
Agilent. Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. [Link]
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- 1. 1-(Trimethylsilyl)-1-propyne CAS#: 6224-91-5 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(三甲基硅基)丙炔醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-(三甲基硅基)丙炔醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. thescipub.com [thescipub.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Technical Support Center: Optimizing Cycloaddition Reactions of 3-Trimethylsilylpropynal
Welcome to the technical support center for optimizing cycloaddition reactions involving 3-trimethylsilylpropynal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, detailed experimental protocols, and visual aids to clarify complex concepts.
Section 1: Understanding the Reaction Landscape
3-Trimethylsilylpropynal is a versatile building block in organic synthesis, acting as a potent dienophile in [4+2] Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions. The presence of the electron-withdrawing aldehyde group activates the alkyne for these transformations, while the bulky trimethylsilyl (TMS) group provides valuable regio- and stereochemical control. However, optimizing these reactions requires a nuanced understanding of various parameters.
Core Challenges at a Glance:
-
Low Reaction Yield or Conversion: Often the most pressing issue, stemming from a variety of factors including reactant electronics, reaction conditions, and potential side reactions.
-
Poor Selectivity (Regio- and Stereo-): Achieving the desired isomer can be challenging, influenced by catalysts, solvents, and temperature.
-
Product Decomposition: The cycloadducts can be sensitive to the reaction or workup conditions, leading to degradation.
-
Side Reactions: Dimerization of reactants or polymerization can compete with the desired cycloaddition.
-
TMS Deprotection Issues: Removing the TMS group post-cycloaddition without affecting other functional groups, particularly the aldehyde, requires careful selection of reagents and conditions.
Section 2: Troubleshooting Guide - A Deeper Dive
This section addresses specific problems you might encounter during your experiments with 3-trimethylsilylpropynal cycloadditions.
Issue 1: Low or No Product Formation in Diels-Alder Reactions
Question: I am attempting a Diels-Alder reaction with 3-trimethylsilylpropynal and a diene, but I'm observing very low conversion to the desired cycloadduct. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in Diels-Alder reactions is a common hurdle. Here’s a systematic approach to troubleshooting this issue:
-
Re-evaluate Reactant Electronics: The rate of a "normal electron-demand" Diels-Alder reaction is accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile.[1] 3-Trimethylsilylpropynal is an excellent dienophile due to the electron-withdrawing aldehyde. If your diene is electron-poor, the reaction will be sluggish.
-
Increase Reaction Temperature: Diels-Alder reactions often require thermal activation to overcome the energy barrier.[4]
-
Solution: Gradually increase the reaction temperature. However, be aware of the retro-Diels-Alder reaction, which becomes more favorable at higher temperatures and can lead to product decomposition.[4][5] Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that balances reaction rate and product stability.
-
-
Incorporate a Lewis Acid Catalyst: Lewis acids can dramatically accelerate Diels-Alder reactions by coordinating to the electron-withdrawing group of the dienophile (in this case, the aldehyde), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[6][7]
-
Solution: Introduce a Lewis acid catalyst such as AlCl₃, Et₂AlCl, BF₃·OEt₂, or SnCl₄. These catalysts can also enhance regioselectivity and endo-selectivity. Start with catalytic amounts (e.g., 10 mol%) and perform the reaction at lower temperatures (e.g., -78 °C to room temperature) to minimize side reactions. A study on the intramolecular Diels-Alder reaction of a furan diene showed that methylaluminum dichloride was a highly effective catalyst.[8]
-
-
Check Diene Conformation: For the reaction to occur, the diene must be in the s-cis conformation.[1] Acyclic dienes may have a high energy barrier to adopt this conformation.
-
Solution: If using an acyclic diene, higher temperatures may be needed to overcome the rotational barrier. Alternatively, using a cyclic diene like cyclopentadiene, which is locked in the s-cis conformation, can significantly improve reactivity.[2]
-
Issue 2: Poor Regioselectivity in Cycloadditions
Question: My cycloaddition reaction is producing a mixture of regioisomers. How can I control the regioselectivity to favor my desired product?
Answer:
Regioselectivity in these reactions is governed by both electronic and steric factors. The interplay between the Highest Occupied Molecular Orbital (HOMO) of one component and the LUMO of the other determines the preferred orientation.[9]
-
Understanding Electronic Control: In a normal electron-demand Diels-Alder, the reaction is guided by the interaction of the diene's HOMO and the dienophile's LUMO. The atoms with the largest orbital coefficients will preferentially bond.[9] For 3-trimethylsilylpropynal, the β-carbon (adjacent to the TMS group) is generally the most electrophilic site.
-
Insight: The regioselectivity follows the "ortho-para" rule. For a 1-substituted diene, the "ortho" product is typically favored. For a 2-substituted diene, the "para" product is the major isomer.[9]
-
-
Leveraging Steric Hindrance: The bulky trimethylsilyl group can effectively direct the approaching diene or dipole to the less hindered face of the alkyne, thus influencing regioselectivity.
-
Employing Lewis Acid Catalysis: Lewis acids, by coordinating to the aldehyde, can alter the electronic distribution in the dienophile and enhance the differences in the LUMO coefficients, leading to higher regioselectivity.[7]
-
Actionable Advice: Screen a variety of Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄) to find the one that provides the best regioselectivity for your specific substrate combination.
-
Issue 3: Undesired Stereochemistry (Endo/Exo Selectivity)
Question: My Diels-Alder reaction is yielding the exo product, but I need the endo isomer. How can I favor the formation of the endo adduct?
Answer:
The "endo rule" in Diels-Alder reactions states that the endo product is often the kinetically favored product, especially with cyclic dienes.[2] This preference is due to secondary orbital overlap between the p-orbitals of the diene and the electron-withdrawing group of the dienophile in the transition state.[10]
-
Lowering the Reaction Temperature: Since the endo product is typically the kinetic product, running the reaction at lower temperatures will favor its formation. The exo product is often the thermodynamically more stable isomer and may become the major product at higher temperatures or after prolonged reaction times.[4]
-
Lewis Acid Catalysis: Lewis acids can enhance the secondary orbital interactions, thereby increasing the preference for the endo transition state. Reactions catalyzed by Lewis acids are often run at low temperatures, which further favors the kinetic endo product.
Issue 4: Difficulty with Post-Reaction TMS Deprotection
Question: I have successfully formed my cycloadduct, but I am struggling to remove the TMS group without affecting the aldehyde functionality. What are the best practices for this chemoselective deprotection?
Answer:
The aldehyde group can be sensitive to both strongly acidic and basic conditions, which are often used for TMS deprotection. Therefore, mild and selective methods are crucial.
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a common reagent for cleaving silicon-carbon bonds. However, it is basic and can cause side reactions with sensitive aldehydes.
-
Milder Alternative: Using buffered TBAF (e.g., with acetic acid) can mitigate the basicity. Other fluoride sources like HF-pyridine or triethylamine trihydrofluoride (Et₃N·3HF) can also be effective under milder conditions.
-
-
Acid-Catalyzed Deprotection: While strong acids will cleave the TMS group, they can also lead to side reactions with the aldehyde.
-
Milder Alternative: Mildly acidic conditions, such as stirring with silica gel in a chlorinated solvent or using a catalytic amount of a Lewis acid in the presence of a proton source, can be effective. A study showed that trimethylsilyl bromide (TMSBr) in methanol can chemoselectively cleave silyl ethers.[11][12][13]
-
-
Silver-Catalyzed Deprotection: Catalytic amounts of silver salts, such as silver nitrate (AgNO₃) or silver triflate (AgOTf), in a mixture of solvents like methanol, water, and dichloromethane can selectively deprotect TMS-alkynes while tolerating other functional groups, including other silyl ethers.[14]
Table 1: Comparison of Common TMS Deprotection Methods
| Reagent/Method | Conditions | Advantages | Potential Issues for Aldehyde-Containing Substrates |
| TBAF | THF, 0 °C to RT | Highly effective for Si-C bond cleavage. | Basic conditions can lead to aldol reactions or other side reactions. |
| HF-Pyridine | THF or CH₂Cl₂, 0 °C to RT | Milder than aqueous HF. | Can be corrosive and requires careful handling. |
| K₂CO₃ / MeOH | Methanol, RT | Mild and economical. | Can be slow; basicity may be an issue for some substrates. |
| AgNO₃ (cat.) | CH₂Cl₂/MeOH/H₂O, RT | Highly chemoselective.[14] | May require screening for optimal conditions. |
| TMSBr (cat.) | Methanol, RT | Chemoselective for different silyl ethers.[11][12] | Generates HBr in situ, which could affect acid-sensitive groups. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction of 3-Trimethylsilylpropynal with Cyclopentadiene
This protocol is a generalized starting point, and optimization of temperature, time, and catalyst loading may be necessary.
Materials:
-
3-Trimethylsilylpropynal
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Lewis Acid (e.g., AlCl₃, Et₂AlCl, SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of 3-trimethylsilylpropynal (1.0 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C) using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (0.1 - 1.1 equiv) to the stirred solution.
-
Diene Addition: Add freshly cracked cyclopentadiene (1.2 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution at the reaction temperature. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for a 1,3-Dipolar Cycloaddition of 3-Trimethylsilylpropynal with a Nitrile Oxide
Nitrile oxides are often generated in situ. This protocol assumes the in situ generation from an oxime precursor.
Materials:
-
3-Trimethylsilylpropynal
-
Aldoxime precursor
-
Sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Toluene, DCM, or THF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldoxime (1.0 equiv) and 3-trimethylsilylpropynal (1.2 equiv) in the chosen anhydrous solvent.
-
Generation of Nitrile Oxide: Add a solution of sodium hypochlorite or a mixture of NCS and Et₃N to the reaction mixture at room temperature. The nitrile oxide is generated in situ and reacts with the dipolarophile.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Section 4: Visualizing Key Concepts
Diagram 1: Troubleshooting Low Yield in Diels-Alder Reactions
Caption: A workflow diagram for troubleshooting low yields in Diels-Alder reactions.
Diagram 2: General Mechanism of Lewis Acid Catalysis in Diels-Alder Reactions
Caption: Simplified mechanism of Lewis acid catalysis in Diels-Alder reactions.
References
- Rogers, C., & Keay, B. A. (1991). The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. Synlett, 1991(05), 353–355.
-
Master Organic Chemistry. (2018). Regiochemistry In the Diels-Alder Reaction. [Link]
- Keay, B. A., & Rogers, C. (1992). The effect of Lewis acids on the intramolecular Diels–Alder reaction of the furan diene. Canadian Journal of Chemistry, 70(10), 2674-2684.
-
Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. (n.d.). ResearchGate. [Link]
- Guiry, P. J., & Shah, S. T. A. (2013). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 11(23), 3783-3793.
-
Diels-Alder Reactions of Silyloxy Furans: Scope and Limitations. (n.d.). ACS Publications. [Link]
-
The Diels-Alder Cycloaddition Reaction. (n.d.). [Link]
-
A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. (2007). ResearchGate. [Link]
-
Taylor, R. T., Goins, C. M., & Taylor, K. R. (2012). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. [Link]
-
LibreTexts. (2023). 13.4: Diels-Alder Regio- and Stereoselectivity. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Nitrones: Synthesis of Multisubstituted, Diverse Range of Heterocyclic Compounds. (2020). New Journal of Chemistry. [Link]
-
Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. [Link]
-
ChemInform Abstract: The Chemoselective and Efficient Deprotection of Silyl Ethers Using Trimethylsilyl Bromide. (2013). ResearchGate. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (2021). Molecules. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. (2020). ChemPlusChem. [Link]
-
Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. [Link]
-
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. [Link]
-
1,3‐Dipolar cycloaddition reaction of nitrile oxides. (n.d.). ResearchGate. [Link]
-
Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions. (2002). Molecules. [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
-
Silylation Techniques. (n.d.). ResearchGate. [Link]
-
LibreTexts. (2019). 17.16: Diels-Alder - a closer look. [Link]
-
Diels Alder Reaction Experiment Part 1, Prelab. (2020). YouTube. [Link]
-
The Diels Alder Reaction (Worksheet Solutions Walkthrough). (2021). YouTube. [Link]
-
Click Chemistry with Cyclopentadiene. (2021). Accounts of Chemical Research. [Link]
-
Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. (2020). Molecules. [Link]
-
The Functionalization of Organic Semiconductor Crystals via the Diels-Alder Reaction. (2013). Chemical Communications. [Link]
-
Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis. (2022). Natural Product Reports. [Link]
-
An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. (n.d.). [Link]
-
Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. (2016). Science. [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions. (2020). Angewandte Chemie International Edition. [Link]
-
Efficient and Convenient Procedure for Protection of Hydroxyl Groups to the THP, THF and TMS Ethers and Oxidation of these Ethers to their Aldehydes or Ketones in [BPy]FeCl4 as a Low Cost Room Temperature Ionic Liquid. (2007). ResearchGate. [Link]
-
Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. (2022). Molecules. [Link]
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Identifying and removing impurities from 3-Trimethylsilylpropynal
Welcome to the technical support guide for 3-Trimethylsilylpropynal. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the identification and removal of impurities from this versatile reagent. The following FAQs and troubleshooting guides are based on established synthetic protocols and analytical methods to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my crude 3-Trimethylsilylpropynal?
The impurity profile of 3-Trimethylsilylpropynal is heavily dependent on its synthetic route, which often involves the oxidation of 3-trimethylsilyl-2-propyn-1-ol or reaction of a silylated acetylene with a formylating agent. Consequently, impurities typically arise from unreacted starting materials, side reactions, or subsequent workup and handling.
Common Impurities and Their Sources:
| Impurity | Chemical Structure | Likely Source / Cause |
| 3-(Trimethylsilyl)-2-propyn-1-ol | (CH₃)₃Si-C≡C-CH₂OH | Incomplete oxidation of the starting alcohol. |
| Hexane, Tetrahydrofuran (THF), Diethyl Ether | Solvents | Residual solvents from synthesis or extraction steps.[1][2] |
| Hexamethyldisiloxane | (CH₃)₃Si-O-Si(CH₃)₃ | Hydrolysis of trimethylsilyl-containing reagents (e.g., TMSCl) or the product itself. |
| Propynal | H-C≡C-CHO | Desilylation of the product due to exposure to moisture or protic solvents.[3] |
| Polymeric materials | High MW polymers | Self-polymerization of the aldehyde, often catalyzed by acid/base traces or heat. |
| Water | H₂O | Incomplete drying of solvents or glassware; atmospheric moisture during workup. |
Q2: What is the most effective method for purifying 3-Trimethylsilylpropynal on a multi-gram scale?
For typical laboratory scales (5-50 g), vacuum fractional distillation is the most robust and effective method. 3-Trimethylsilylpropynal is a volatile liquid, making distillation an ideal choice for separating it from less volatile starting materials (like the corresponding alcohol) and high-boiling point polymeric residues.[4][5]
The key is to use a fractionating column (e.g., Vigreux) under reduced pressure to lower the boiling point, thereby preventing thermal degradation or polymerization of the sensitive aldehyde functional group.
Q3: My NMR spectrum looks complex. How can I use it to identify specific impurities?
¹H NMR spectroscopy is a powerful first-line tool for assessing purity. By comparing the integration of key signals, you can quantify major impurities.
¹H NMR Spectral Data for 3-Trimethylsilylpropynal and Common Impurities:
| Compound | Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 3-Trimethylsilylpropynal (Product) | -Si(CH ₃)₃ | ~0.25 | singlet | 9H |
| -CH O | ~9.15 | singlet | 1H | |
| 3-(Trimethylsilyl)-2-propyn-1-ol | -Si(CH ₃)₃ | ~0.15 | singlet | 9H |
| -CH ₂OH | ~4.3 | singlet | 2H | |
| Hexamethyldisiloxane | -Si(CH ₃)₃ | ~0.06 | singlet | 18H |
| Propynal (desilylated) | ≡C-H | ~3.4 | doublet | 1H |
| -CH O | ~9.2 | doublet | 1H |
Expert Tip: The ratio of the aldehyde proton integral (~9.15 ppm) to the trimethylsilyl (TMS) proton integral (~0.25 ppm) is a direct measure of purity against non-silylated impurities. An ideal ratio is 1:9. A ratio of 1:10, for example, might suggest the presence of a silylated impurity like 3-(trimethylsilyl)-2-propyn-1-ol, which lacks the aldehyde proton.
Q4: How should I properly store the purified compound to prevent degradation?
3-Trimethylsilylpropynal is sensitive to moisture, air, and heat.[4] Improper storage is a common cause of sample degradation, leading to desilylation and polymerization.
Recommended Storage Protocol:
-
Container: Use a clean, dry amber glass vial with a PTFE-lined cap.
-
Atmosphere: Purge the vial with an inert gas (Argon or Nitrogen) before adding the liquid.
-
Sealing: Tightly seal the cap and consider wrapping it with Parafilm® for extra protection against atmospheric moisture.
-
Temperature: Store in a refrigerator at 2-8 °C. For long-term storage, a freezer (-20 °C) is preferable.
Troubleshooting & Purification Protocols
This section provides detailed workflows for purification and analysis, along with troubleshooting for common issues.
Workflow for Purification and Purity Verification
The logical flow for obtaining high-purity 3-Trimethylsilylpropynal involves an initial purification step followed by rigorous analytical verification.
Caption: General workflow for purification and verification.
Protocol 1: Vacuum Fractional Distillation
Objective: To purify crude 3-Trimethylsilylpropynal by separating it from components with significantly different boiling points.
Materials:
-
Round-bottom flask
-
Fractionating column (15-20 cm Vigreux)
-
Distillation head with thermometer adapter
-
Condenser and receiving flasks (e.g., pear-shaped or round-bottom)
-
Vacuum source and gauge
-
Heating mantle with magnetic stirring
-
Inert gas source (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Setup: Assemble the distillation apparatus in a fume hood. Ensure all joints are properly sealed with vacuum grease.
-
Charging: Charge the distillation flask with the crude material and a magnetic stir bar. Do not fill the flask more than halfway.
-
Inerting: Evacuate and backfill the system with inert gas three times to remove air.
-
Vacuum Application: Slowly apply vacuum to the desired pressure (e.g., 20 mmHg).
-
Heating: Begin stirring and gently heat the flask.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents.
-
Product: Once the vapor temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask. Collect the fraction within a narrow temperature range (± 1-2 °C).
-
Residue: Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.
-
-
Shutdown: Turn off the heating and allow the system to cool completely before slowly releasing the vacuum under a positive pressure of inert gas.
-
Storage: Immediately transfer the purified, colorless liquid to a pre-dried, inerted storage vial.[5]
Troubleshooting Distillation Issues:
Caption: Troubleshooting common distillation problems.
Protocol 2: GC-MS Analysis for Purity Assessment
Objective: To separate and identify volatile components in a sample of 3-Trimethylsilylpropynal, providing high-sensitivity purity analysis.[6][7]
Instrumentation & Parameters:
| Parameter | Recommended Setting |
| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow @ 1.0 mL/min |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injector Temp | 250 °C |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Interface Temp | 280 °C |
| MS Scan Range | 35 - 350 m/z |
Procedure:
-
Sample Prep: Prepare a dilute solution (~1 mg/mL) of the sample in a high-purity volatile solvent (e.g., dichloromethane or hexane).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the product divided by the total area of all peaks.
-
Analyze the mass spectrum of the main peak to confirm the identity of 3-Trimethylsilylpropynal (Expected M⁺ at m/z 126, characteristic fragments for loss of methyl [M-15] and the aldehyde group [M-29]).
-
Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST) and known potential side products.[8]
-
Protocol 3: Flash Column Chromatography
Objective: To remove polar impurities, such as the starting alcohol, that may have boiling points close to the product.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)[9]
-
Eluent: Hexane/Ethyl Acetate mixture
-
Compressed air or nitrogen for pressure
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent like pure hexane). Carefully load the solution onto the top of the silica bed.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate). The non-polar 3-Trimethylsilylpropynal will elute relatively quickly.
-
Fraction Collection: Collect small fractions and monitor them by Thin Layer Chromatography (TLC) or GC-MS.
-
Gradient Elution (Optional): If impurities are not separating well, gradually increase the polarity of the eluent (e.g., to 95:5 Hexane:Ethyl Acetate) to wash out more polar compounds like the residual alcohol.[1][10]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 30 °C to prevent product loss or degradation.
References
-
ResearchGate. One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. Available from: [Link]
-
Ministry of the Environment, Japan. III Analytical Methods. Available from: [Link]
-
The Science Publications. GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Available from: [Link]
-
PubChem. 3-(Trimethylsilyl)propionic acid. Available from: [Link]
-
SpectraBase. 3-(Trimethylsilyl)-1-propanol. Available from: [Link]
-
ResearchGate. Synthesis of 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid Amides and Hydrazides from 3-(Trimethylsilyl)propynoic Acid. Available from: [Link]
-
ResearchGate. First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. Available from: [Link]
-
Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Available from: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
-
SpectraBase. 3-Bromo-1-(trimethylsilyl)-1-propyne. Available from: [Link]
-
Organic Syntheses. tris(trimethylsilyl)silane. Available from: [Link]
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Organic Syntheses. (z)-4-(trimethylsilyl)-3-buten-1-ol. Available from: [Link]
-
PubChem. 3-Trimethylsilylpropynal. Available from: [Link]
-
PubMed. Properties of chromatographic columns prepared on the basis of poly(1-trimethylsilyl-1-propyne) modified with organic bases. Available from: [Link]
-
Organic Syntheses. trimethylsilylacetylene. Available from: [Link]
-
Organic Syntheses. Spiro[4.5]decan-1-one, 4-methoxy. Available from: [Link]
-
Organic Syntheses. trimethylsilyl azide. Available from: [Link]
-
Agilent. The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Available from: [Link]
-
National Institutes of Health. Some Aspects of the Chemistry of Alkynylsilanes. Available from: [Link]
-
Getty Museum. Session Outline: THM-Py-GC/MS Analysis of Powdered Lacquer Samples. Available from: [Link]
-
PEARL. Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applic. Available from: [Link]
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- 9. orgsyn.org [orgsyn.org]
- 10. 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE | 38002-45-8 [chemicalbook.com]
Managing the volatility of 3-Trimethylsilylpropynal in experiments
Welcome to the technical support guide for 3-Trimethylsilylpropynal. This resource is designed for researchers, chemists, and drug development professionals to navigate the experimental challenges associated with this valuable but volatile reagent. Our goal is to provide you with not just protocols, but the underlying scientific principles to ensure your experiments are safe, reproducible, and successful.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and safe handling of 3-Trimethylsilylpropynal.
Q1: What is 3-Trimethylsilylpropynal and what makes it so volatile?
A1: 3-Trimethylsilylpropynal is a bifunctional organic compound featuring both an aldehyde group and a trimethylsilyl-protected alkyne. This structure makes it a versatile building block in organic synthesis. Its volatility stems from a relatively low molecular weight (126.23 g/mol ) and a lack of strong intermolecular forces like hydrogen bonding, which results in a low boiling point and high vapor pressure at room temperature.[1]
Q2: How should 3-Trimethylsilylpropynal be stored to maintain its integrity and prevent loss?
A2: Proper storage is critical. The compound should be stored in a tightly sealed container, preferably with a screw cap and a PTFE-lined septum.[2] To further prevent vapor escape, the cap can be wrapped with Parafilm or Teflon tape. Storage should be in a cool, well-ventilated area, often in a refrigerator designated for flammable materials (typically 2°C to 8°C) to significantly reduce its vapor pressure.[2] Always store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[3]
Q3: What are the primary safety hazards associated with 3-Trimethylsilylpropynal?
A3: According to its GHS classification, 3-Trimethylsilylpropynal is a flammable liquid and vapor.[1][4] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.[2][5] Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-resistant lab coat, is mandatory.[5][6]
Q4: Can I weigh and transfer this reagent on an open laboratory bench?
A4: No. Due to its high volatility and potential health hazards, all manipulations of 3-Trimethylsilylpropynal must be conducted within a well-ventilated chemical fume hood.[2][5] Open-bench handling would lead to significant evaporative loss, resulting in inaccurate measurements and exposure risk. For quantitative transfers, specialized techniques under an inert atmosphere, such as syringe transfer or cannula transfer, are strongly recommended to ensure accuracy and safety.[3][7]
Section 2: Troubleshooting Experimental Issues
This section provides solutions to specific problems encountered during experiments involving 3-Trimethylsilylpropynal.
Problem 1: My reaction yields are low and inconsistent.
-
Probable Cause: The most likely culprit is the loss of 3-Trimethylsilylpropynal due to evaporation before or during the reaction. This leads to an incorrect stoichiometric ratio of reactants, making the reaction irreproducible.
-
Solution: Employing a closed-system, inert atmosphere technique for measurement and transfer is crucial. Instead of weighing the liquid directly, use its density to calculate the required volume and transfer it using a gas-tight syringe.
Experimental Protocol: Accurate Volumetric Transfer
-
Preparation: Ensure all glassware is oven-dried to remove adsorbed moisture and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).[3]
-
Temperature Equilibration: Allow the sealed bottle of 3-Trimethylsilylpropynal to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: Place the reagent bottle and the reaction flask (equipped with a septum) under a positive pressure of inert gas using a Schlenk line or manifold.[7]
-
Syringe Transfer: Use a clean, dry, gas-tight syringe with a long needle. First, flush the syringe with the inert gas 3-4 times.
-
Withdrawal: Pierce the septum of the 3-Trimethylsilylpropynal bottle with the syringe needle. Draw a small amount of the inert gas from the headspace into the syringe, then insert the needle tip below the liquid surface and slowly withdraw the calculated volume. A small nitrogen bubble in the syringe barrel ensures a positive pressure.
-
Injection: Swiftly and carefully transfer the syringe to the reaction flask, pierce the septum, and inject the liquid into the reaction mixture.
-
Post-Transfer: Remove the syringe and immediately purge the reaction flask with inert gas for a minute to remove any air that may have entered.
Workflow for Safe Reagent Transfer
Caption: Inert atmosphere transfer workflow.
Problem 2: I am losing my product during solvent removal on the rotary evaporator.
-
Probable Cause: If your product is also volatile, it can co-evaporate with the solvent under reduced pressure, a common issue with low molecular weight compounds.[8]
-
Solution: Modify your rotary evaporation technique. Avoid using a high-vacuum line.[8] Reduce the vacuum strength (use a pressure controller if available) and use a colder bath for the receiving flask to trap any evaporated product. Use a gentle water bath temperature for the evaporating flask, just enough to achieve a steady rate of evaporation. If losses persist, consider alternative methods like distillation at atmospheric pressure if the boiling point difference between your product and solvent is significant.[8]
Problem 3: How can I run a reaction at an elevated temperature without losing the reagent?
-
Probable Cause: Heating an open or poorly sealed flask will cause the volatile 3-Trimethylsilylpropynal to rapidly boil off and escape the reaction mixture.
-
Solution: A closed or well-refluxed system is mandatory for heated reactions.[7]
-
For Moderate Temperatures (below boiling point): Use a standard round-bottom flask equipped with a highly efficient reflux condenser (e.g., a Vigreux or Allihn condenser).[8] Ensure a steady flow of cold water through the condenser.
-
For High Temperatures (at or above boiling point): A sealed-tube apparatus is the most robust option.[8] This involves sealing the reactants in a heavy-walled glass tube that can withstand the pressure generated at the reaction temperature. This method completely contains all volatile components. Caution: This technique requires specialized equipment and safety precautions, including the use of a blast shield.[7]
-
Reaction Setup for Volatile Reagents
Caption: Reflux setup for volatile reagents.
Data Summary: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀OSi | PubChem[1] |
| Molecular Weight | 126.23 g/mol | PubChem[1] |
| Appearance | Clear Liquid | Inferred from related compounds |
| GHS Classification | Flammable Liquid, Skin/Eye/Respiratory Irritant | PubChem[1] |
References
-
Tips & Tricks: Volatile Compounds. University of Rochester, Department of Chemistry. [Link]
-
How To: Work with Volatile Compounds. University of Rochester, Department of Chemistry. [Link]
-
Volatile Liquid Handling: Techniques & Automation. Artel. [Link]
-
3-TRIMETHYLSILYL-1-PROPYNE. ChemBK. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
-
3-Trimethylsilylpropynal. PubChem, National Institutes of Health. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
Sources
- 1. 3-Trimethylsilylpropynal | C6H10OSi | CID 2760865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Column Chromatography Techniques for Purifying 3-Trimethylsilylpropynal
Welcome to the Technical Support Center for the chromatographic purification of 3-Trimethylsilylpropynal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful purification of this versatile building block. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.
I. Foundational Principles: Understanding the Challenges
3-Trimethylsilylpropynal is a bifunctional molecule with a reactive aldehyde and a sterically bulky, nonpolar trimethylsilyl (TMS) group protecting a terminal alkyne. This unique structure presents specific challenges during purification by column chromatography, primarily centered around the compound's stability.
-
Acid Sensitivity of the Aldehyde: Aldehydes can be prone to degradation on the acidic surface of standard silica gel. This can lead to side reactions such as hydration, oxidation, or polymerization, resulting in low recovery and impure fractions.
-
Lability of the Trimethylsilyl Group: The C-Si bond of the TMS-alkyne is susceptible to cleavage (protiodesilylation) under acidic conditions.[1] The acidic silanol groups (Si-OH) on the surface of silica gel can act as a proton source, leading to the undesired loss of the TMS protecting group.[2] This is a critical issue as it can generate the unprotected propynal, complicating the purification and subsequent synthetic steps.
Therefore, a successful purification strategy must address both the stability of the aldehyde and the integrity of the TMS group.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of 3-Trimethylsilylpropynal, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield/No Product Eluted | 1. Decomposition on Column: The acidic nature of the silica gel is causing degradation of the aldehyde or cleavage of the TMS group.[2][3][4] 2. Irreversible Adsorption: Highly polar impurities or degradation products are strongly binding to the silica. 3. Incorrect Solvent System: The eluent is not polar enough to move the compound down the column. | 1. Deactivate the Silica Gel: Neutralize the acidic sites by pre-flushing the column with your eluent containing 1-3% triethylamine (TEA).[3][5] This is the most common and effective solution. 2. Use an Alternative Stationary Phase: Consider using neutral alumina or florisil for the separation.[2] 3. Increase Eluent Polarity: If the compound is stable (confirmed by TLC), gradually increase the proportion of the polar solvent in your eluent system.[4] |
| Product is Contaminated with Deprotected Alkyne (Propynal) | Protiodesilylation: The acidic silica gel is cleaving the TMS group.[1] | 1. Deactivate the Silica Gel with Triethylamine: This is the primary method to prevent acid-catalyzed desilylation.[5][6] 2. Minimize Contact Time: Use flash chromatography with slightly higher pressure to reduce the residence time of the compound on the column. 3. Switch to a Non-Acidic Stationary Phase: Neutral alumina is a good alternative to prevent this specific side reaction.[2] |
| Multiple Spots or Streaking on TLC of Collected Fractions | 1. On-Column Decomposition: The compound is degrading as it moves through the column. 2. Acetal/Hemiacetal Formation: If using an alcohol (e.g., methanol) in the eluent, it can react with the aldehyde on the acidic silica surface.[2] 3. Column Overloading: Too much sample was loaded, exceeding the separation capacity of the column. | 1. Deactivate the Silica Gel: This will mitigate acid-catalyzed degradation.[3][5] 2. Avoid Alcoholic Solvents: Use eluents based on ethyl acetate, diethyl ether, dichloromethane, and hexanes.[7] If a highly polar solvent is needed, consider acetone over methanol. 3. Reduce Sample Load: Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Poor Separation of Product from a Close-Running Impurity | 1. Inappropriate Solvent System: The chosen eluent does not provide sufficient resolution between the two compounds. 2. Poor Column Packing: Channeling in the silica gel bed is leading to band broadening and mixing of components. | 1. Optimize the Solvent System with TLC: Test various solvent combinations (e.g., ethyl acetate/hexanes, diethyl ether/hexanes, dichloromethane/hexanes) to maximize the difference in Rf values (ΔRf).[7] A ΔRf of at least 0.2 is desirable. 2. Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen bands and improve separation of compounds with different polarities.[3] 3. Ensure Proper Column Packing: Pack the column carefully as a slurry to create a homogenous, crack-free bed. |
III. Experimental Protocols and Methodologies
A. Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before attempting column chromatography, it is essential to determine the optimal solvent system using TLC. This will save time, solvent, and valuable sample.
Objective: To find a solvent system where 3-Trimethylsilylpropynal has an Rf value between 0.25 and 0.35.[6] This range typically provides the best separation in column chromatography.
Procedure:
-
Prepare several eluent mixtures of varying polarities. Good starting points for 3-Trimethylsilylpropynal are mixtures of hexanes (or petroleum ether) and ethyl acetate.
-
Example Test Systems: 5% EtOAc/Hexanes, 10% EtOAc/Hexanes, 20% EtOAc/Hexanes.
-
-
Spot your crude sample onto a silica gel TLC plate.
-
Develop the plates in separate chambers, each containing one of the test eluents.
-
Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a potassium permanganate (KMnO₄) solution, which reacts with the aldehyde and alkyne functional groups.
-
Select the solvent system that gives your product an Rf value in the target range of 0.25-0.35 and provides good separation from impurities.
B. Protocol: Flash Column Chromatography on Deactivated Silica Gel
This protocol is the recommended starting point for the purification of 3-Trimethylsilylpropynal, as it proactively addresses the key stability issues.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Solvent system determined by TLC (e.g., 10% Ethyl Acetate in Hexanes)
-
Triethylamine (TEA)
-
Crude 3-Trimethylsilylpropynal
-
Sand (acid-washed)
-
Collection tubes
Step-by-Step Methodology:
-
Prepare the Deactivating Eluent: Add 1% triethylamine to your chosen eluent system (e.g., for 500 mL of 10% EtOAc/Hexanes, add 5 mL of TEA).
-
Pack the Column:
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
Prepare a slurry of silica gel in the deactivating eluent.
-
Pour the slurry into the column and allow the silica to settle into a uniform bed. Use gentle tapping or air pressure to assist in packing.
-
-
Equilibrate the Column:
-
Add more deactivating eluent to the top of the column.
-
Using gentle air pressure, flush the column with at least two column volumes of the deactivating eluent. This ensures the entire silica bed is neutralized.[5]
-
Drain the solvent to the level of the top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude 3-Trimethylsilylpropynal in a minimal amount of the column eluent (without TEA).
-
Carefully pipette the sample solution onto the top of the silica bed.
-
Drain the solvent until the sample has fully entered the silica gel.
-
Carefully add a thin layer of sand on top of the silica to prevent disturbance of the sample band.
-
-
Elute and Collect Fractions:
-
Fill the column with the primary eluent (without TEA).
-
Apply gentle air pressure to begin eluting the compounds.
-
Collect fractions of a consistent volume.
-
Monitor the separation by performing TLC on the collected fractions.
-
-
Combine and Concentrate:
-
Once the desired product has been identified in the fractions, combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified 3-Trimethylsilylpropynal.
-
IV. Visualization of the Purification Workflow
The following diagram illustrates the decision-making process and workflow for the purification of 3-Trimethylsilylpropynal.
Caption: Workflow for purifying 3-Trimethylsilylpropynal.
V. Frequently Asked Questions (FAQs)
Q1: My compound seems to be decomposing even on triethylamine-deactivated silica. What are my next options? A1: If decomposition persists, the compound may be extremely sensitive. Consider switching to a less reactive stationary phase. Neutral alumina is often a good second choice for acid-sensitive compounds.[2] Alternatively, florisil can be used.[2] In some cases, reversed-phase chromatography (e.g., using C18 silica), where the stationary phase is nonpolar and the mobile phase is polar (e.g., acetonitrile/water), can be an effective solution as it avoids the acidic silanol groups entirely.
Q2: Can I use a solvent mixture containing dichloromethane? A2: Yes, dichloromethane (DCM) is a common solvent in column chromatography and can be used in mixtures with hexanes or ethyl acetate.[7] Be aware that DCM is denser than hexanes and ethyl acetate, which can affect solvent layering if not mixed properly. Also, columns run with DCM can be slower due to its higher viscosity compared to hexanes.[3]
Q3: How do I know if the TMS group has been cleaved during chromatography? A3: The best way is to analyze your fractions by ¹H NMR spectroscopy. The trimethylsilyl group gives a very characteristic sharp singlet peak at approximately 0.1-0.2 ppm, integrating to 9 protons. The appearance of a new signal corresponding to the acetylenic proton (C≡C-H) around 2-3 ppm, along with the disappearance or reduction in the intensity of the TMS singlet, is a clear indication of protiodesilylation. TLC can also be indicative; the deprotected propynal will be more polar and have a lower Rf value than the starting material.
Q4: Is it possible to purify 3-Trimethylsilylpropynal without column chromatography? A4: While column chromatography is a very common and powerful technique, other methods may be applicable depending on the nature of the impurities. If the main impurity is a non-volatile salt, simple filtration through a short plug of silica gel might be sufficient.[3] For some aldehydes, purification via the formation and subsequent decomposition of a bisulfite adduct can be an effective, scalable alternative, although this should be tested on a small scale first to ensure compatibility with the silyl alkyne functionality.
VI. References
Sources
Impact of moisture on the stability of 3-Trimethylsilylpropynal
Technical Support Center: 3-Trimethylsilylpropynal
Guide Overview
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the impact of moisture on the stability of 3-Trimethylsilylpropynal. It offers troubleshooting advice, preventative protocols, and an in-depth look at the degradation mechanism to ensure the integrity of your experiments. The trimethylsilyl (TMS) group is a valuable protecting group for terminal alkynes, but its lability in the presence of moisture is a critical factor that must be managed for successful synthesis.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is 3-Trimethylsilylpropynal so sensitive to moisture?
A1: The primary reason for its sensitivity is the susceptibility of the silicon-carbon (Si-C) bond to cleavage by protic sources, such as water. This reaction, known as protiodesilylation, removes the trimethylsilyl protecting group, yielding the unprotected propynal and trimethylsilanol.[4][5] This process can be accelerated by trace amounts of acid or base. The TMS group is known to be particularly labile compared to bulkier silyl groups like TBDMS or TIPS.[3]
Q2: What are the visible signs of degradation in my 3-Trimethylsilylpropynal sample?
A2: Visually, the pure compound is a liquid. Degradation may not always present an obvious visual change. However, if the sample has been exposed to significant moisture over time, you might observe changes in viscosity or the formation of a precipitate (polymeric material from the reactive aldehyde or solid trimethylsilanol byproducts). The most reliable method for detecting degradation is analytical, primarily through NMR spectroscopy.
Q3: How quickly does it degrade upon exposure to atmospheric moisture?
A3: The rate of degradation is highly dependent on the concentration of water, temperature, and the pH of the microenvironment. Brief exposure to ambient air during weighing or transfer might introduce minimal degradation, but leaving a vial open to the atmosphere for an extended period can lead to significant desilylation within hours.
Q4: Can I still use a partially degraded sample of 3-Trimethylsilylpropynal?
A4: Using a partially degraded sample is strongly discouraged. The presence of the unprotected propynal can lead to undesired side reactions, inaccurate stoichiometry, and complex product mixtures that are difficult to purify. This compromises the reliability and reproducibility of your experiment.
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may arise during experiments involving 3-Trimethylsilylpropynal, linking them back to moisture-related stability issues.
Problem 1: My reaction yield is significantly lower than expected.
-
Question: I performed a Sonogashira coupling expecting to attach the trimethylsilyl-protected alkyne to my aryl halide, but the yield is very low, and I've recovered mostly starting material. What went wrong?
-
Answer: This is a classic symptom of premature desilylation. If your 3-Trimethylsilylpropynal was contaminated with moisture, a significant portion may have converted to propynal. Propynal will not participate in the desired coupling reaction, effectively reducing the concentration of your active reagent and leading to low yields. It is critical to ensure the reagent's purity before use and to run the reaction under strictly anhydrous conditions.
Problem 2: I'm observing unexpected byproducts in my final product mixture.
-
Question: After my reaction and workup, my NMR and LC-MS analyses show multiple unexpected species. I was expecting a clean reaction.
-
Answer: The presence of unprotected propynal, formed from moisture-induced degradation, is a likely culprit. Propynal is a reactive α,β-unsaturated aldehyde that can undergo various side reactions, such as Michael additions or polymerization, under basic or even neutral conditions. These side reactions will generate a complex mixture of byproducts, complicating your purification process. The aldehyde functionality itself can also form hydrates with water, which may have different reactivity profiles.[6]
Problem 3: My downstream deprotection step is not working as expected.
-
Question: I carried my reaction through to the end, but when I tried to remove the TMS group with TBAF, the reaction was messy, or the yield of the terminal alkyne was poor. Why?
-
Answer: If the TMS group was already partially or fully cleaved by moisture before your reaction, you would have a mixture of silylated and non-silylated products. The non-silylated species could degrade under your reaction conditions. When you proceed to the deprotection step, you are treating this complex mixture with a fluoride source, which can lead to further side reactions. The key is to ensure the integrity of the TMS group throughout the synthetic sequence until the intended deprotection step.[2][5]
Part 3: Core Mechanism & Best Practices
The Chemistry of Degradation: Protiodesilylation
The core issue with moisture is the cleavage of the C(sp)-Si bond. Water acts as a proton source to effect this transformation. The mechanism is straightforward and highlights the compound's inherent instability.
Caption: Moisture-induced degradation of 3-Trimethylsilylpropynal.
Experimental Protocol: Best Practices for Handling and Storage
To prevent degradation, it is imperative to treat 3-Trimethylsilylpropynal as a highly moisture-sensitive reagent.
1. Storage:
-
Step 1: Upon receipt, store the vial in a desiccator or a dry box under an inert atmosphere (Argon or Nitrogen).
-
Step 2: Keep the container tightly sealed with the original cap and Parafilm® wrapped around the seal for an extra barrier.
-
Step 3: Store at the recommended temperature (typically 2-8°C), but allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold surface.
2. Handling and Dispensing (Inert Atmosphere Workflow): This workflow should be conducted in a glovebox or using standard Schlenk line techniques.
Caption: Inert atmosphere workflow for handling 3-Trimethylsilylpropynal.
Part 4: Analytical Characterization of Degradation
¹H NMR spectroscopy is the most effective tool for assessing the purity and stability of your 3-Trimethylsilylpropynal sample.[7]
Expected ¹H NMR Signals:
| Species | Protons | Expected Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration |
| 3-Trimethylsilylpropynal (Pure) | -Si(CH ₃)₃ | ~0.25 | Singlet (s) | 9H |
| -CH O | ~9.20 | Singlet (s) | 1H | |
| Propynal (Degradation Product) | ≡C-H | ~3.30 | Doublet (d) | 1H |
| -CH O | ~9.30 | Doublet (d) | 1H |
Interpreting the Spectrum:
-
A pure sample will show two sharp singlets: one large singlet around 0.25 ppm corresponding to the nine equivalent protons of the TMS group, and a smaller singlet for the aldehydic proton downfield around 9.20 ppm.[8]
-
A degraded sample will show a decrease in the intensity of the TMS signal at ~0.25 ppm. Concurrently, new signals will appear: a doublet around 3.30 ppm for the new acetylenic proton and a doublet around 9.30 ppm for the aldehyde proton of propynal, which is now coupled to the acetylenic proton.
-
Quantification: The percentage of degradation can be estimated by comparing the integration of the TMS signal (at ~0.25 ppm) to the integration of the new acetylenic proton signal (at ~3.30 ppm).
-
% Degradation ≈ [Integration(≡C-H) / (Integration(TMS)/9)] * 100
-
Part 5: Quick Reference Data Table
| Property | Value |
| Chemical Formula | C₆H₁₀OSi |
| Molecular Weight | 126.23 g/mol |
| Appearance | Liquid |
| CAS Number | 2975-46-4[9] |
| Boiling Point | ~55-57 °C at 20 mmHg |
| Key Hazard | Flammable, skin/eye irritant, moisture sensitive[9] |
References
-
Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry. [Link]
-
Desilylation. Organic Chemistry Portal. [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. National Institutes of Health (NIH). [Link]
-
Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. ACS Publications. [Link]
-
Protiodesilylation of terminal alkynes method? Reddit. [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. Sci-hub.se. [Link]
-
Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Thieme. [Link]
-
3-Trimethylsilylpropynal. PubChem, National Institutes of Health (NIH). [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. Gelest. [Link]
-
Recent Applications of the (TMS)3SiH Radical-Based Reagent. National Institutes of Health (NIH). [Link]
-
Are trimethylsilyl protected alkynes stable towards acids and bases? ResearchGate. [Link]
-
Mechanisms for reactions of trimethylaluminum with molecular oxygen and water. ScienceDirect. [Link]
-
Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
-
Silyl Group Deprotection by Pd/C/H2. A Facile and Selective Method. ResearchGate. [Link]
-
Gas Phase Reaction of Silane with Water at Different Temperatures and Supported by Plasma. ACS Publications. [Link]
-
First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. ResearchGate. [Link]
-
Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. MDPI. [Link]
-
How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest. [Link]
-
New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. [Link]
-
Deprotection of Silyl Ethers. Gelest. [Link]
-
Mechanistic and kinetic insights of the formation of allene and propyne from the C3H3 reaction with water. ResearchGate. [Link]
-
Protecting group. Wikipedia. [Link]
-
1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry. [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications. [Link]
-
LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. PubMed. [Link]
-
1,3-BIS(TRIMETHYLSILYL)-1-PROPYNE - Optional[29Si NMR]. Wiley Online Library. [Link]
Sources
- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N,N-dimethylmethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 3-Trimethylsilylpropynal | C6H10OSi | CID 2760865 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Workup Procedures for Reactions with 3-Trimethylsilylpropynal
Welcome to the technical support center for handling reactions involving 3-trimethylsilylpropynal and related silylated alkynes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification and isolation of their target molecules. Here, we move beyond standard protocols to address specific, common issues with field-proven, alternative workup procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TMS-protected alkyne is being cleaved during a standard aqueous workup. What's causing this and how can I prevent it?
A1: Understanding the Problem: The Lability of the TMS Group
The Trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes due to its ability to be introduced and removed under relatively mild conditions.[1] However, its sensitivity to both basic and acidic conditions, as well as certain nucleophiles like fluoride ions, is a primary cause of premature deprotection during workup.
Standard aqueous workups often involve quenching with acidic or basic solutions (e.g., sat. NH₄Cl, sat. NaHCO₃) which can be sufficient to cause partial or complete loss of the TMS group.[2][3] This is particularly problematic if the subsequent synthetic steps require the alkyne to remain protected. For instance, a researcher performing a Knoevenagel condensation with a TMS-protected alkyne in ethanol with piperidine as a base reported significant deprotection during the reaction itself, which can be exacerbated by the workup conditions.[4]
Alternative Workup Protocol 1: Non-Aqueous or pH-Neutral Workup
This strategy aims to avoid the pH extremes that facilitate desilylation.
Step-by-Step Protocol:
-
Quench Carefully: If the reaction must be quenched, use a minimal amount of cold, deionized water or a pH 7 phosphate buffer instead of acidic or basic solutions.
-
Solvent Removal: Concentrate the reaction mixture in vacuo to remove the bulk of the reaction solvent. This is especially important for solvents like THF or methanol that can complicate extractions.[5]
-
Direct Filtration: If byproducts (e.g., phosphine oxides, salts) have precipitated, dilute the residue with a non-polar organic solvent like hexane or a hexane/ether mixture and filter through a plug of Celite® or silica gel.[5]
-
Dry Loading for Chromatography: Adsorb the filtered crude product directly onto a small amount of silica gel or Celite® and purify by column chromatography. This avoids aqueous washes altogether.
Q2: I'm trying to deprotect my TMS-alkyne using K₂CO₃/MeOH, but I'm observing side reactions with other functional groups. What are my options?
A2: The Challenge of Selective Deprotection
While potassium carbonate in methanol is a standard and effective method for TMS deprotection, the basic and nucleophilic nature of the methoxide generated in situ can lead to unwanted side reactions.[6] A common example is the nucleophilic aromatic substitution on electron-deficient aromatic rings, such as a pentafluorophenyl group, where the para-fluorine is displaced by a methoxy group.[7]
Alternative Deprotection & Workup Protocol 2: Fluoride-Based, Non-Basic Methods
Fluoride ions have a high affinity for silicon and are excellent reagents for cleaving Si-C bonds under non-basic conditions.[8]
Step-by-Step Protocol (using KF):
-
Reaction Setup: Dissolve the TMS-alkyne in a non-protic solvent like THF, DMF, or acetonitrile.
-
Reagent Addition: Add 1.2 to 2.0 equivalents of potassium fluoride (KF). If solubility is an issue, especially in THF, a catalytic amount of a crown ether (e.g., 18-crown-6) can be added to enhance the concentration of "naked" fluoride ions.[7] Some procedures also report success using KF in DMF where solubility is sufficient.[7]
-
Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, ether).
-
Wash thoroughly with water to remove the bulk of the fluoride salts.
-
Follow with a brine wash to break any emulsions and further remove water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Data Comparison: Deprotection Reagents
| Reagent System | Common Solvent | Advantages | Disadvantages | Citation(s) |
| K₂CO₃ / MeOH | Methanol | Inexpensive, effective. | Can cause base-mediated side reactions (e.g., hydrolysis, substitution). | [6][7] |
| TBAF | THF | Very effective, mild. | Can be difficult to remove TBAF salts during purification. | [9][10] |
| KF / 18-crown-6 | THF / Acetonitrile | Avoids strong base, good for base-sensitive substrates. | Crown ether can be difficult to remove. | [7] |
| AgNO₃ | Acetone / Water | Catalytic, selective for TMS over more hindered silyl groups. | Requires removal of silver salts. | [1][11] |
Q3: My crude product is an oil, and I'm struggling with purification after a reaction involving 3-trimethylsilylpropynal. Column chromatography is giving me poor separation and product loss.
A3: Strategies for Purifying Challenging Compounds
Purification is often the most significant hurdle. Poor separation can be due to similar polarities of the product and byproducts, while product loss on silica gel can be due to irreversible adsorption or on-column decomposition/desilylation.
Alternative Purification Protocol 3: Trituration & Non-Chromatographic Methods
Trituration is a powerful technique for purifying solids or oils that solidify upon concentration. It relies on solubility differences between your product and impurities.[12]
Step-by-Step Protocol (Trituration):
-
Solvent Selection: The key is to find a solvent (or solvent system) in which your desired product is poorly soluble, but the impurities are highly soluble. Hexane, pentane, cold ether, or mixtures thereof are excellent starting points.
-
Procedure:
-
Concentrate your crude oil to a thick residue.
-
Add a small volume of the chosen trituration solvent.
-
Stir or sonicate the mixture vigorously. Your product should ideally precipitate as a solid or remain as an immiscible oil, while impurities dissolve.
-
Isolate your product by filtration (if solid) or by carefully decanting the solvent (if an oil).
-
Repeat the wash 2-3 times with fresh, cold solvent.
-
-
Verification: Check the purity of your isolated product and the composition of the decanted solvent by TLC or ¹H NMR.
Workflow Diagram: Choosing a Purification Strategy
Below is a decision-making workflow for purification challenges.
Sources
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- 2. How To Run A Reaction [chem.rochester.edu]
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- 11. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions of 3-Trimethylsilylpropynal by TLC
Welcome to the technical support guide for monitoring reactions involving 3-Trimethylsilylpropynal using Thin-Layer Chromatography (TLC). This guide is designed for chemists and researchers in the pharmaceutical and biotechnology sectors. It provides practical, in-depth answers to common challenges and questions, ensuring reliable and reproducible results in your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the TLC analysis of 3-Trimethylsilylpropynal and its derivatives.
Q1: What are the primary challenges when monitoring reactions with 3-Trimethylsilylpropynal via TLC?
A1: 3-Trimethylsilylpropynal presents a unique combination of functional groups—a polar aldehyde and a nonpolar trimethylsilyl (TMS)-protected alkyne. This duality can lead to several challenges:
-
Visualization: The TMS-alkyne portion is not UV-active, and the aldehyde's chromophore is weak. Therefore, relying solely on a UV lamp for visualization is often insufficient.[1][2]
-
Volatility: While not extremely volatile, the compound can evaporate from the TLC plate, especially if excessive heat is used for visualization, leading to faint or non-existent spots.[1]
-
Stability on Silica: The trimethylsilyl group is an acid-sensitive protecting group. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the TMS group, leading to the appearance of unexpected spots on the TLC plate.[3][4] This can be mistaken for a side reaction in your main mixture.
-
Co-elution: The moderate polarity of the starting material can cause its Rf value to be very close to that of reaction products, making separation difficult.
Q2: How do I select an appropriate mobile phase (solvent system) for my reaction?
A2: The goal is to find a solvent system where your starting material, 3-Trimethylsilylpropynal, has an Rf value of approximately 0.3-0.5.[5] This provides a good window for new, less polar or more polar spots to appear and resolve clearly.
-
Starting Point: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is a standard choice for neutral organic molecules.[6] A good starting ratio is 4:1 Hexanes:Ethyl Acetate.
-
Adjusting Polarity:
-
If your spots are too close to the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 4:1 to 2:1 Hexanes:EtOAc).[1][7]
-
If your spots are too close to the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 4:1 to 9:1 Hexanes:EtOAc).[1][7]
-
-
For Acid-Sensitive Compounds: If you suspect on-plate decomposition, adding a small amount (0.1–1%) of a base like triethylamine (Et3N) to the mobile phase can neutralize the acidic sites on the silica gel, preventing hydrolysis of the TMS group.[1][8]
Q3: Which visualization techniques are most effective for 3-Trimethylsilylpropynal and its reaction products?
A3: Due to the compound's weak UV absorbance, chemical stains are essential for reliable visualization. A multi-stain approach is often best.
| Stain Name | Preparation & Use | Target Functionality & Appearance |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL water.[9] Dip plate and gently heat if necessary. | Excellent for alkynes and aldehydes (oxidizable groups).[2][10] Appears as yellow/white spots on a purple/pink background.[10] |
| p-Anisaldehyde | Add 3.5 mL of p-Anisaldehyde and 15 mL of acetic acid to 350 mL of ice-cold ethanol. Slowly add 50 mL of concentrated H₂SO₄.[9] Dip plate and heat strongly. | Excellent for aldehydes, ketones, and alcohols.[2] Does not stain simple alkynes well.[10] Gives a range of colors against a pink background. |
| Ceric Ammonium Molybdate (CAM) | Dissolve 0.5g Ce(NH₄)₂(NO₃)₆ and 24.0 g of (NH₄)₆Mo₇O₂₄·4H₂O in a solution of 28 mL conc. H₂SO₄ in 500 mL water.[9] Dip plate and heat. | A very general, all-purpose stain that reacts with most organic compounds.[6] Spots typically appear as dark blue or green. |
| 2,4-Dinitrophenylhydrazine (DNP) | Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL conc. H₂SO₄, 80 mL water, and 200 mL 95% ethanol.[9] | Highly specific for aldehydes and ketones.[9] Appears as orange or yellow-red spots.[11] |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your TLC analysis.
Problem: My spots are streaking or elongated.
-
Cause 1: Sample Overload. You have spotted too much material on the plate.[1][12][13] The stationary phase becomes saturated, and the excess compound travels up the plate as a continuous streak.
-
Cause 2: Highly Polar or Acidic/Basic Compound. The aldehyde group can interact strongly with the acidic silica gel, causing tailing.[8]
Problem: I don't see any spots on my TLC plate after development.
-
Cause 1: Insufficient Concentration or Volatility. Your sample may be too dilute, or the compound may have evaporated from the plate.[1]
-
Cause 2: Improper Visualization Technique. The compound may not be UV-active, or the stain used may not react with the functional groups present.[1][2]
-
Cause 3: Sample Dissolved in Eluent. The origin line where you spotted your sample was below the solvent level in the developing chamber.
Problem: My starting material and product have very similar Rf values.
-
Cause 1: Insufficiently Optimized Mobile Phase. The polarity of your solvent system is not suitable for separating the two compounds.
-
Solution 1: Change Solvent Ratio. Try a very slow, gradual change in polarity. For example, if 4:1 Hexanes:EtOAc is not working, try 9:1 or even 19:1. Running the plate in a less polar system for a longer time can improve separation.
-
Solution 2: Change Solvents. Switch one of the solvents. For example, replace ethyl acetate with diethyl ether (less polar) or acetone (more polar). Replace hexanes with toluene, which can introduce different pi-pi interactions.
-
-
Cause 2: The Reaction Has Not Proceeded. It's possible the reaction has not worked, and you are only seeing starting material.
-
Solution: Use a Co-spot. Always run a three-lane TLC: Lane 1 (Starting Material), Lane 2 (Co-spot: Starting Material + Reaction Mixture), and Lane 3 (Reaction Mixture).[5][15] If the reaction is working, Lane 3 will show a new spot, and the co-spot lane will show two distinct spots. If the reaction is incomplete, the co-spot may look like a single, slightly elongated spot.[15][16]
-
Problem: I see an unexpected spot that is more polar than my starting material.
-
Cause: On-Plate Desilylation. The acidic silica gel may be cleaving the TMS protecting group, resulting in the formation of propynal. This unprotected alkyne is more polar and will have a lower Rf.[3]
-
Solution 1: Neutralize the Eluent. Add 0.1-1% triethylamine to your mobile phase to suppress the on-plate reaction.[1]
-
Solution 2: Perform a 2D TLC. To confirm decomposition on the plate, run a 2D TLC. Spot the compound in one corner of a square plate and run it. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, a new spot will appear below the diagonal.[16][17]
-
Part 3: Protocols & Workflows
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Prepare the Chamber: Add your chosen mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with a lid.
-
Prepare the Plate: Using a pencil, gently draw a straight origin line about 1-1.5 cm from the bottom of a silica gel TLC plate. Mark three tick marks for your lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction).
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of your diluted starting material solution to the "SM" and "Co" lanes.
-
Using a fresh capillary tube, apply a small spot of your reaction mixture to the "RXN" and "Co" lanes (spotting directly on top of the starting material in the "Co" lane).[5]
-
Ensure spots are small and do not spread.[14]
-
-
Develop the Plate: Carefully place the TLC plate in the prepared chamber, ensuring the origin line is above the solvent level.[12] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View under a UV lamp and circle any visible spots. Then, dip the plate into a chemical stain (e.g., KMnO₄), wipe the back clean, and gently heat with a heat gun until spots appear.
-
Analyze: Compare the "RXN" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot indicate reaction progress.[15]
Workflow: Troubleshooting Unexpected TLC Results
Below is a diagnostic workflow to address common TLC issues when working with 3-Trimethylsilylpropynal.
Caption: A flowchart for diagnosing and solving common TLC problems.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
-
Chromatography Today. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Organic Chemistry @ CU Boulder. TLC Stains. Available at: [Link]
-
Scribd. TLC Stains for Chemists. Available at: [Link]
-
University of Wisconsin-Madison. TLC Stains. Available at: [Link]
-
ChemBK. 3-TRIMETHYLSILYL-1-PROPYNE - Physico-chemical Properties. Available at: [Link]
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
-
AGA Analytical. Thin Layer Chromatography (TLC). Available at: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available at: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available at: [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Available at: [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Available at: [Link]
-
Organic Syntheses. Procedure. Available at: [Link]
-
ResearchGate. (2025, October 26). Functionalization of Silica Gel with Organotrialkynyltins: New Method of Covalent Attachment of Organic Groups on Silica Gel. Available at: [Link]
-
ResearchGate. (2007, January 3). Journal of Liquid Chromatography Reaction of Silica Gel with Trimethylsilyl Donors Using Conditions Useful for End- Capping HPLC. Available at: [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography (TLC). Available at: [Link]
Sources
- 1. silicycle.com [silicycle.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. Home Page [chem.ualberta.ca]
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- 10. scribd.com [scribd.com]
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- 17. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Trimethylsilylpropynal
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Trimethylsilylpropynal in catalytic reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to address common catalyst poisoning issues encountered during experimentation. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to diagnose and resolve challenges in your synthetic work.
Introduction to Catalyst Poisoning in Silylalkyne Chemistry
3-Trimethylsilylpropynal is a versatile bifunctional molecule, featuring both a protected alkyne and a reactive aldehyde. This unique structure allows for a diverse range of catalytic transformations, including but not limited to Sonogashira couplings, hydrosilylations, hydroformylations, and various cycloadditions. However, the very features that make this reagent valuable can also be the source of significant challenges, primarily through catalyst poisoning.
Catalyst poisoning refers to the deactivation of a catalyst by strong chemisorption of a chemical species, known as a poison, onto the active sites. This leads to a partial or total loss of catalytic activity, resulting in stalled reactions, low yields, and poor product selectivity. Understanding the nature of potential poisons and their interaction with the catalyst is the first step toward successful troubleshooting.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding catalyst poisoning when working with 3-Trimethylsilylpropynal.
Q1: My Sonogashira coupling reaction using a palladium catalyst is sluggish or fails completely. What are the likely causes?
A1: Several factors could be at play:
-
Phosphine Impurities: If your 3-Trimethylsilylpropynal was synthesized from 3-trimethylsilylpropargyl alcohol, residual phosphines from a Mitsunobu reaction or other synthetic steps can act as strong poisons for palladium catalysts.
-
Water Content: While some aqueous Sonogashira protocols exist, many palladium-catalyzed couplings are sensitive to water, which can affect the catalytic cycle.[1][2] Ensure your solvents and reagents are scrupulously dry.
-
Aldehyde Reactivity: The aldehyde group on your substrate can potentially undergo side reactions, such as decarbonylation, which can consume the active catalyst.[3][4][5][6]
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition, which can be caused by impurities or inappropriate reaction conditions.
Q2: I am attempting a rhodium-catalyzed hydroformylation, but the reaction is not proceeding as expected. What could be inhibiting my catalyst?
A2: Rhodium catalysts, while highly active for hydroformylation, are susceptible to specific poisons:[7][8][9]
-
Substrate Inhibition: The aldehyde product of hydroformylation can, in some cases, inhibit the rhodium catalyst.[10] Given that your starting material is also an aldehyde, this could be a contributing factor.
-
Ligand Degradation: The phosphine or phosphite ligands that are crucial for the catalyst's stability and selectivity can be oxidized or otherwise degraded, leading to deactivation.
-
Impurities in Syngas: If you are using a cylinder of synthesis gas (CO/H₂), it must be of high purity. Sulfur compounds and other contaminants can act as potent poisons for rhodium catalysts.
Q3: My platinum-catalyzed hydrosilylation is not giving the expected product. Could the catalyst be poisoned?
A3: Yes, platinum catalysts are sensitive to a range of impurities:
-
Sulfur Compounds: Even trace amounts of sulfur-containing compounds can irreversibly poison platinum catalysts.[11] These could be present in your starting materials or solvents.
-
Strongly Coordinating Ligands: Any species that can coordinate strongly to the platinum center, such as residual phosphines or amines from previous synthetic steps, can inhibit the reaction.
-
Inhibitors in Commercial Catalysts: Some commercial platinum catalysts, like Karstedt's catalyst, are sold with inhibitors to ensure a long shelf life. These inhibitors must be overcome, sometimes by gentle heating, for the catalysis to proceed.[12]
Troubleshooting Guide
This section provides a more detailed, problem-solution approach to common issues.
Problem 1: Reaction Stalls or Fails to Initiate
| Potential Cause | Diagnostic Check | Recommended Action |
| Catalyst Poisoning by Impurities | Analyze starting materials by GC-MS or NMR for unexpected signals. | Purify the 3-Trimethylsilylpropynal and other reagents. (See Experimental Protocol 1). |
| Inactive Catalyst | Use a fresh batch of catalyst or a different catalyst source. | For palladium couplings, ensure the Pd(0) species is being generated in situ if starting from a Pd(II) salt.[13] |
| Atmospheric Contamination | Review your inert atmosphere technique. | Ensure all glassware is oven- or flame-dried and that the reaction is performed under a positive pressure of high-purity argon or nitrogen. |
| Incorrect Solvent | Check the literature for solvent compatibility with your specific catalytic system. | Ensure solvents are anhydrous and degassed. |
Problem 2: Low Yield and/or Formation of Byproducts
| Potential Cause | Diagnostic Check | Recommended Action |
| Side Reactions of the Aldehyde | Analyze the crude reaction mixture for byproducts of decarbonylation or aldol condensation. | Lower the reaction temperature, change the catalyst or ligand, or consider protecting the aldehyde group if it is not the desired site of reactivity. |
| Catalyst Decomposition | Observe the reaction for the formation of a black precipitate (palladium black). | Improve inert atmosphere techniques, purify reagents, or use a more robust ligand for the catalyst. |
| Sub-optimal Reaction Conditions | Re-evaluate the reaction temperature, concentration, and stoichiometry. | Perform a systematic optimization of reaction parameters. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failing catalytic reaction with 3-Trimethylsilylpropynal.
Caption: A step-by-step workflow for troubleshooting catalytic reactions.
Understanding Poisoning Mechanisms
Catalyst deactivation can occur through several mechanisms. The diagram below illustrates three common pathways relevant to reactions with 3-Trimethylsilylpropynal.
Caption: Common mechanisms of catalyst deactivation.
Experimental Protocols
Protocol 1: Purification of 3-Trimethylsilylpropynal by Vacuum Distillation
Impurities in commercially available or synthetically prepared 3-trimethylsilylpropynal can be a major source of catalyst poisons. Purification by vacuum distillation is a highly effective method to remove less volatile impurities.
Materials:
-
Crude 3-trimethylsilylpropynal
-
Round-bottom flask
-
Short-path distillation head with vacuum adapter
-
Receiving flask
-
Heating mantle with stirrer
-
Thermometer
-
Vacuum pump with trap
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude 3-trimethylsilylpropynal and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. The boiling point of 3-trimethylsilylpropynal is approximately 76 °C at 11 mmHg.[14]
-
Heating: Gently heat the flask using the heating mantle while stirring.
-
Collecting Fractions: Collect the fraction that distills at a constant temperature, corresponding to the boiling point of the pure product at the measured pressure.
-
Completion: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Storage: Store the purified product under an inert atmosphere and in a refrigerator to prevent degradation.
Protocol 2: Catalyst Regeneration - A General Approach for Palladium on Carbon
While homogeneous catalysts are often difficult to regenerate, supported catalysts like Palladium on Carbon (Pd/C) can sometimes be washed to restore activity, particularly if the poison is a strongly adsorbed organic molecule.
Materials:
-
Spent Pd/C catalyst
-
A sequence of organic solvents (e.g., THF, dichloromethane, methanol)
-
Filter funnel and filter paper
-
Vacuum flask
Procedure:
-
Filtration: After the reaction, filter the reaction mixture to isolate the spent Pd/C catalyst.
-
Solvent Washing: Wash the catalyst cake on the filter paper with a generous amount of a solvent in which your product and starting materials are highly soluble (e.g., THF or dichloromethane). This removes physically adsorbed species.
-
Polar Solvent Wash: Follow with a wash using a more polar solvent like methanol to remove more polar impurities.
-
Drying: Dry the washed catalyst under high vacuum.
-
Activity Test: Test the activity of the regenerated catalyst on a small scale before committing to a larger reaction.
Note: This is a general procedure and may not be effective for all types of poisons. Irreversible poisoning by species like sulfur may require more specialized regeneration techniques that are often not practical in a standard research lab.
References
-
Process for regenerating a deactivated rhodium hydroformylation catalyst system. (n.d.). TREA. Retrieved January 11, 2026, from [Link]
- Process for regeneration of rhodium hydroformylation catalysts. (1980). Google Patents.
- Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142.
- Modak, A., Deb, A., Patra, T., Rana, S., Maity, S., & Maiti, D. (2012). A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst.
- Alonso, F., Moglie, Y., & Radivoy, G. (2014). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- Wang, C., Li, Y., Wang, M., & Huang, J. (2015). Palladium-catalyzed carbon–carbon bond cleavage of primary alcohols: decarbonylative coupling of acetylenic aldehydes with haloarenes. RSC Advances, 5(35), 27725-27728.
- Tudor, R., & Ashley, M. (2007). Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part I. Johnson Matthey Technology Review, 51(3), 116-126.
- Ryberg, P., & Petersen, J. (2007). Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. Organometallics, 26(14), 3539-3547.
-
A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. (2012). Chemical Communications. Retrieved January 11, 2026, from [Link]
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- Chinchilla, R., & Nájera, C. (2011). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 16(5), 4066-4111.
- Bhattacharya, S., & Sengupta, S. (2004). Palladium-Catalyzed Alkynylation of Aryl Halides (Sonogashira Reaction) in Water. Tetrahedron Letters, 45(47), 8731-8734.
- Processes for recovery of rhodium from a hydroformylation process. (2019). Google Patents.
- Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5484-5491.
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Modak, A., Deb, A., Patra, T., Rana, S., Maity, S., & Maiti, D. (2012). A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. SciSpace. Retrieved January 11, 2026, from [Link]
- Gholinejad, M., & Aminimanesh, A. (2014). Green synthesis of water-dispersable palladium nanoparticles and their catalytic application in the ligand- and copper-free Sonogashira coupling reaction under aerobic conditions. RSC Advances, 4(10), 4945-4951.
- Beller, M., & Krauter, J. G. E. (1997). Rhodium Catalyzed Hydroformylation. In Applied Homogeneous Catalysis with Organometallic Compounds (pp. 29-104).
- Voronkov, M. G., & Pathan, M. S. (2019). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 11(7), 1169.
- Garg, N. K. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 10(36), 8351-8357.
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Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction. (2024). mediaTUM. Retrieved January 11, 2026, from [Link]
- Nolan, S. P. (2017). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 50(9), 2201-2214.
- Liu, Y., Zhang, L., & Wang, J. (2014). Study on the anti‐sulfur‐poisoning characteristics of platinum–acetylide–phosphine complexes as catalysts for hydrosilylation reactions. Applied Organometallic Chemistry, 28(8), 614-619.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2246-2256.
- Dong, Z., & Krische, M. J. (2021). Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis. Accounts of Chemical Research, 54(4), 949-960.
- Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5484-5491.
- Puebla, M. P., & Tilley, T. D. (2018). Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts. Organometallics, 37(15), 2528-2537.
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Lewis acidity and substituent effects influence aldehyde enolization and C-C coupling in beta zeolites. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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The Chemistry of Platinum Complexes and Hydrosilation. (1994). White Rose eTheses Online. Retrieved January 11, 2026, from [Link]
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Separation Techniques: Filtration, Distillation & Chromatography Explained. (2025). YouTube. Retrieved January 11, 2026, from [Link]
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The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved January 11, 2026, from [Link]
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Technical Support Center: Strategies to Improve the Regioselectivity of 3-Trimethylsilylpropynal Additions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and actionable solutions for controlling the regioselectivity of nucleophilic additions to 3-Trimethylsilylpropynal, a versatile building block in organic synthesis.
Introduction: The Challenge of Regioselectivity
3-Trimethylsilylpropynal is a conjugated ynal, possessing two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-alkyne carbon (C3). This duality leads to a competition between two major reaction pathways: 1,2-addition to the aldehyde, yielding a propargyl alcohol, and 1,4-conjugate addition to the alkyne, which, after workup, typically yields an α,β-unsaturated aldehyde. Controlling the outcome of this competition is critical for synthetic efficiency and achieving the desired molecular architecture. This guide provides the foundational principles and troubleshooting strategies to steer your reaction toward the intended regioisomer.
Frequently Asked Questions (FAQs): Fundamental Principles
This section covers the core concepts that govern the regioselectivity of these reactions. Understanding these principles is the first step in troubleshooting and optimizing your experiments.
Question 1: What are the main factors that determine whether a 1,2- or 1,4-addition occurs?
Answer: The regiochemical outcome is primarily a result of the interplay between kinetic and thermodynamic control, which is dictated by three main factors:
-
The Nature of the Nucleophile: This is often the most decisive factor. "Hard" nucleophiles (charge-dense, highly reactive) react quickly and irreversibly at the most electron-deficient site, the carbonyl carbon (C1), leading to the kinetically favored 1,2-addition product. "Soft" nucleophiles (more polarizable, less basic) favor the slower, often reversible, attack at the softer β-alkyne carbon (C3), leading to the thermodynamically more stable 1,4-addition product.[1][2][3]
-
Reaction Temperature: Low temperatures (e.g., -78 °C) typically favor the kinetic product because they provide insufficient energy to overcome the activation barrier for the reverse reaction or the higher activation barrier of the 1,4-addition.[4] This "freezes" the reaction at the fastest-forming product, which is usually the 1,2-adduct.
-
Lewis Acids and Solvents: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of both C1 and C3. The specific Lewis acid and solvent can influence which site is more activated and can also affect the hardness of the nucleophile.[5][6]
Question 2: How does the Hard-Soft Acid-Base (HSAB) principle apply here?
Answer: The HSAB principle is a powerful qualitative tool for predicting regioselectivity.
-
The carbonyl carbon (C1) is considered a "hard" electrophilic center due to the significant partial positive charge induced by the highly electronegative oxygen atom.
-
The β-alkyne carbon (C3) is a "soft" electrophilic center due to its polarizability within the conjugated π-system.[2]
Therefore, hard nucleophiles (like organolithium and Grignard reagents) preferentially attack the hard C1 center (1,2-addition), while soft nucleophiles (like organocuprates) favor the soft C3 center (1,4-addition).[3][7]
Question 3: What is the role of the Trimethylsilyl (TMS) group?
Answer: The TMS group at the C3 position has two significant effects:
-
Steric Hindrance: Its bulk can sterically hinder the approach of nucleophiles to the β-alkyne carbon, potentially disfavoring 1,4-addition compared to a simple propynal. This effect is highly dependent on the size of the incoming nucleophile.
-
Electronic Stabilization: Silicon can stabilize a negative charge on an adjacent carbon (the α-effect), which can influence the stability of intermediates formed during the addition process.
Troubleshooting Guide: Common Issues and Solutions
This guide is structured in a question-and-answer format to directly address specific experimental challenges.
Issue 1: My reaction yields a mixture of 1,2- and 1,4-adducts, but my target is the 1,2-addition product (propargyl alcohol).
-
Symptoms: NMR or GC-MS analysis shows two distinct regioisomers, with the desired 1,2-adduct as a major or minor component.
-
Potential Causes:
-
The nucleophile used is not "hard" enough or has borderline hardness (e.g., some Grignard reagents).
-
The reaction temperature is too high, allowing for equilibration or promoting the competing 1,4-pathway.
-
The solvent is influencing the reactivity of the organometallic reagent.
-
Troubleshooting Steps & Solutions
| Step | Action | Rationale |
| 1 | Change the Nucleophile | Switch from a Grignard reagent to a more reactive organolithium reagent. Organolithiums are generally harder nucleophiles than Grignards and show a stronger preference for 1,2-addition.[7] |
| 2 | Lower the Temperature | Perform the reaction at -78 °C (dry ice/acetone bath). This is the most critical step to ensure the reaction is under kinetic control, favoring the faster-forming 1,2-adduct.[4] |
| 3 | Add a Chelating Lewis Acid | The addition of certain Lewis acids, such as cerium(III) chloride (CeCl₃) in what is known as the Luche reduction conditions (for hydrides) or its equivalent for organometallics, can enhance 1,2-selectivity. CeCl₃ coordinates strongly to the carbonyl oxygen, further activating the C1 position for attack. |
| 4 | Solvent Choice | Ensure the use of anhydrous, non-coordinating ethereal solvents like diethyl ether or THF. These solvents are standard for organolithium and Grignard reagents and help maintain their high reactivity. |
Issue 2: The 1,2-adduct is the main product, but I want to synthesize the 1,4-addition product.
-
Symptoms: The desired conjugate addition product is either absent or the minor component in the reaction mixture.
-
Potential Causes:
Troubleshooting Steps & Solutions
| Step | Action | Rationale |
| 1 | Employ a Soft Nucleophile | This is the most effective strategy. Convert your organolithium or Grignard reagent into a lithium diorganocuprate (Gilman reagent, R₂CuLi). Organocuprates are classic soft nucleophiles that overwhelmingly favor 1,4-addition to α,β-unsaturated systems.[5][8] |
| 2 | Use Catalytic Copper | An alternative to stoichiometric cuprates is to use your Grignard reagent in the presence of a catalytic amount of a copper(I) salt, such as CuI or CuBr·SMe₂. This in situ generation of a copper-mediated reagent promotes 1,4-addition.[6] |
| 3 | Optimize Reaction Temperature | While still often run at low temperatures to maintain the stability of the reagents, allowing the reaction to warm slightly (e.g., from -78 °C to -20 °C or 0 °C) after the initial addition can sometimes favor the thermodynamic product, provided the 1,2-addition is reversible. This is highly substrate and nucleophile dependent. |
| 4 | Add a Lewis Acid Promoter | The addition of a Lewis acid like BF₃·OEt₂ in conjunction with organocuprates can sometimes accelerate the conjugate addition, particularly for sterically hindered substrates.[6] Trimethylsilyl triflate (TMSOTf) can also be used to trap the intermediate enolate, driving the reaction towards the 1,4-adduct.[9] |
Visualization of Key Concepts
Caption: Competing 1,2- (kinetic) and 1,4- (thermodynamic) addition pathways.
Experimental Protocols
Protocol 1: General Procedure for Maximizing 1,2-Addition (Kinetic Control)
This protocol uses an organolithium reagent to favor the formation of the propargyl alcohol derivative.
-
Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum.
-
Reagent Preparation: Dissolve 3-Trimethylsilylpropynal (1.0 equiv) in anhydrous THF (to make a 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the consumption of the starting material by TLC or GC-MS (after quenching a small aliquot).
-
Quenching: Slowly quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with diethyl ether or ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Maximizing 1,4-Addition (Thermodynamic Control)
This protocol details the formation and use of a lithium diorganocuprate (Gilman reagent).
-
Apparatus Setup: Use the same inert atmosphere setup as in Protocol 1.
-
Cuprate Preparation: In a separate flame-dried flask under argon, suspend copper(I) iodide (CuI, 1.0 equiv) in anhydrous THF. Cool the slurry to -40 °C. Slowly add the organolithium reagent (2.0 equiv) dropwise. The solution will typically change color (e.g., to a dark solution or yellow/brown slurry) upon formation of the Gilman reagent (R₂CuLi). Stir at this temperature for 30 minutes.
-
Substrate Addition: In another flask, prepare a solution of 3-Trimethylsilylpropynal (1.0 equiv) in anhydrous THF and cool it to -78 °C.
-
Reaction: Transfer the prepared Gilman reagent solution from step 2 into the ynal solution at -78 °C via a cannula.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to -20 °C or 0 °C over 1 hour. Monitor by TLC or GC-MS.
-
Quenching: Quench the reaction by pouring it into a rapidly stirring, cold (0 °C) saturated aqueous solution of NH₄Cl, often with an added aqueous ammonia solution to complex the copper salts.
-
Workup & Purification: Follow steps 7 and 8 from Protocol 1. The aqueous layer will often be deep blue due to the copper-ammonia complex.
Troubleshooting Workflow
Caption: A decision-making workflow for optimizing regioselectivity.
References
-
Chemistry Stack Exchange. (2024). 1,4 (conjugate) addition in unsaturated aldehydes and ketones. [Link]
-
YouTube. (2023). Direct vs. Conjugate Addition to α,β-Unsaturated Carbonyls. [Link]
-
Chemistry LibreTexts. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]
-
JoVE. (2025). Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. [Link]
-
ResearchGate. (n.d.). Addition reactions of alkynes—approaches for regioselectivity control. [Link]
-
JoVE. (2025). Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition). [Link]
-
Montgomery, J. et al. (2015). Exo-Selective Reductive Macrocyclization of Ynals. NIH Public Access. [Link]
-
ACS Publications. (2015). Exo-Selective Reductive Macrocyclization of Ynals. Organic Letters. [Link]
-
ChemRxiv. (n.d.). Superseding Substrate Control with Catalyst Control to Increase Regioselectivity in Aryne Annulations. [Link]
-
Chem-Station. (2014). Organocuprates. [Link]
-
University of Groningen. (n.d.). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. [Link]
-
University of Calgary. (n.d.). Ch18: Organocopper reagents. [Link]
-
Chemistry LibreTexts. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). A Lewis acid-promoted Pinner reaction. [Link]
-
Wikipedia. (n.d.). Reactions of organocopper reagents. [Link]
-
ACS Publications. (n.d.). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. [Link]
-
Buchwald, S. L. et al. (2022). Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. NIH Public Access. [Link]
-
Chad's Prep. (n.d.). Addition of Acetylide Ions and Grignard Reagents. [Link]
-
Synfacts. (n.d.). Lewis Acid‐Mediated Addition of Amino Acid‐Substituted α‐Allylsilanes to Aromatic Acetals. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]
-
Wikipedia. (n.d.). Nucleophilic addition. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
MDPI. (n.d.). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides. [Link]
-
Larock, R. C. et al. (2012). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. NIH Public Access. [Link]
-
Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. [Link]
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- 6. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
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Technical Support Center: Characterization of Unexpected Byproducts in 3-Trimethylsilylpropynal Chemistry
Welcome to the technical support center for 3-trimethylsilylpropynal chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. My aim is to provide in-depth, field-proven insights into the characterization and mitigation of unexpected byproducts that can arise during its use. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Navigating Unforeseen Reaction Outcomes
This section is formatted to help you diagnose and resolve common issues encountered in reactions involving 3-trimethylsilylpropynal.
Issue 1: My reaction mixture turned dark, and the crude NMR spectrum shows a complex mixture of unidentified aromatic peaks. What is happening?
Answer:
The appearance of a dark-colored reaction mixture and the presence of unexpected aromatic signals in the 1H NMR spectrum are strong indicators of an unintended cyclotrimerization of 3-trimethylsilylpropynal. This reaction pathway leads to the formation of substituted benzene derivatives, which are often highly colored.
Plausible Mechanism: Cyclotrimerization to Substituted Benzenes
Under certain conditions, particularly with trace metal catalysis or at elevated temperatures, three molecules of 3-trimethylsilylpropynal can undergo a [2+2+2] cycloaddition to form a mixture of 1,3,5- and 1,2,4-tris(trimethylsilyl)benzene isomers. The formation of these aromatic byproducts is entropically favored and can be difficult to prevent once initiated.
Preventative Measures and Solutions:
-
Strict Control of Reaction Temperature: Maintain the recommended reaction temperature. Avoid localized heating by ensuring efficient stirring.
-
Use of High-Purity Reagents and Solvents: Trace metal impurities in reagents or solvents can catalyze this side reaction. Use of freshly purified reagents and anhydrous, degassed solvents is recommended.
-
Ligand Selection in Metal-Catalyzed Reactions: In transition-metal-catalyzed reactions, the choice of ligand can significantly influence the reaction pathway. More sterically demanding ligands can sometimes disfavor the assembly of three substrate molecules around the metal center.
-
Purification: These aromatic byproducts can often be separated from the desired product by column chromatography on silica gel, as they are typically less polar.
Expected Analytical Signatures of Trimer Byproducts:
| Compound | Key 1H NMR Signals (δ, ppm) | Key 13C NMR Signals (δ, ppm) | Expected MS (m/z) |
| 1,3,5-tris(trimethylsilyl)benzene | ~7.5 (s, 3H, Ar-H), ~0.3 (s, 27H, Si(CH3)3) | ~140 (Ar-C), ~138 (Ar-C-Si), ~0 (Si-CH3) | 378 (M+) |
| 1,2,4-tris(trimethylsilyl)benzene | ~7.6-7.8 (m, 3H, Ar-H), ~0.3 (m, 27H, Si(CH3)3) | ~142-145 (Ar-C-Si), ~135-138 (Ar-C), ~0 (Si-CH3) | 378 (M+) |
Issue 2: My product is contaminated with a significant amount of a polar, UV-active byproduct that I can't easily remove. What could it be?
Answer:
The presence of a persistent, polar, UV-active impurity often points to the formation of byproducts resulting from a Michael addition of a nucleophile to the electron-deficient alkyne of 3-trimethylsilylpropynal. The most common nucleophilic contaminant is water, leading to hydration products.
Plausible Mechanism: Hydration via Michael Addition
Even trace amounts of water, especially in the presence of a base or acid, can act as a nucleophile. The initial 1,4-conjugate addition of water to the propynal system forms an enol intermediate, which then tautomerizes to the more stable β-keto aldehyde.
Preventative Measures and Solutions:
-
Rigorous Anhydrous Conditions: All glassware should be flame- or oven-dried. Solvents should be freshly distilled from an appropriate drying agent. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Control of pH: Avoid strongly basic or acidic conditions unless required by the reaction protocol, as both can catalyze hydration.
-
Purification: The resulting β-keto aldehyde is significantly more polar than the starting material. Careful column chromatography with a gradient elution may be necessary for separation.
Expected Analytical Signatures of Hydration Byproduct:
| Compound | Key 1H NMR Signals (δ, ppm) | Key 13C NMR Signals (δ, ppm) | Expected MS (m/z) |
| 3-Oxo-3-(trimethylsilyl)propanal | ~9.7 (t, 1H, CHO), ~3.0 (d, 2H, CH2), ~0.2 (s, 9H, Si(CH3)3) | ~200 (CHO), ~190 (C=O), ~50 (CH2), ~-1 (Si-CH3) | 144 (M+) |
Issue 3: I observe a byproduct with a molecular weight that appears to be double that of my starting material. What is the likely structure?
Answer:
The formation of a product with double the molecular weight of 3-trimethylsilylpropynal is indicative of a dimerization reaction. For α,β-unsaturated aldehydes, a common pathway for dimerization is a formal [4+2] cycloaddition (Diels-Alder reaction) where one molecule acts as the diene and the other as the dienophile.
Plausible Mechanism: Dimerization via Diels-Alder Reaction
In this scenario, one molecule of 3-trimethylsilylpropynal acts as a diene (in its s-cis conformation), and the electron-deficient carbon-carbon triple bond of a second molecule acts as the dienophile. This leads to the formation of a substituted dihydropyran ring system.
Preventative Measures and Solutions:
-
Control of Concentration and Temperature: Dimerization is a bimolecular process and is therefore favored at higher concentrations. Running the reaction at a lower concentration can disfavor this side reaction. Elevated temperatures can also promote Diels-Alder reactions.
-
Slow Addition of Reagents: If the reaction conditions permit, slow addition of 3-trimethylsilylpropynal to the reaction mixture can help to maintain a low instantaneous concentration, thus minimizing dimerization.
-
Purification: The dimer will have a significantly higher molecular weight and likely a different polarity, allowing for separation by column chromatography or distillation under reduced pressure.
Expected Analytical Signatures of Dimer Byproduct:
| Compound | Key 1H NMR Signals (δ, ppm) | Key 13C NMR Signals (δ, ppm) | Expected MS (m/z) |
| Dihydropyran Dimer | Complex signals in the olefinic (~5-7 ppm) and aliphatic (~2-4 ppm) regions, two distinct Si(CH3)3 signals (~0.2-0.3 ppm) | Multiple signals for sp2 and sp3 carbons, including those bonded to silicon and oxygen. | 252 (M+) |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unintended desilylation of 3-trimethylsilylpropynal during a reaction?
A1: Unintended desilylation is a common issue arising from the lability of the trimethylsilyl (TMS) group under both acidic and basic conditions. The carbon-silicon bond can be cleaved by various nucleophiles and electrophiles. The most frequent triggers include:
-
Strongly basic conditions: Reagents like n-butyllithium (n-BuLi), especially at temperatures above -78 °C, can lead to desilylation.[1]
-
Fluoride ion sources: Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used for TMS deprotection and will readily cleave the C-Si bond.[2]
-
Protic acids: Strong acids can protonate the alkyne, facilitating the loss of the TMS group.
-
Moisture: The presence of water, particularly with acid or base catalysis, can lead to protodesilylation.
Q2: How can I minimize desilylation when using strongly basic reagents like n-BuLi?
A2: To mitigate desilylation during reactions with strong bases, consider the following strategies:
-
Low Temperature: Perform the reaction at very low temperatures, typically -78 °C or below.[1]
-
Alternative Bases: Use less nucleophilic or sterically hindered bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP).[1]
-
Inverse Addition: Add the base slowly to a solution of the 3-trimethylsilylpropynal to avoid a localized excess of the base.
Q3: How should I properly store and handle 3-trimethylsilylpropynal to ensure its stability?
A3: 3-Trimethylsilylpropynal is sensitive to moisture, air, and light. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator (2-8 °C). Over time, it can be prone to polymerization, so it is advisable to use it as fresh as possible or to purify it by distillation under reduced pressure before use if its purity is in doubt.
Experimental Protocols
Protocol 1: Purification of 3-Trimethylsilylpropynal by Vacuum Distillation
Objective: To remove oligomeric or hydrated impurities from 3-trimethylsilylpropynal.
Materials:
-
Crude 3-trimethylsilylpropynal
-
Round-bottom flask
-
Short-path distillation head with a vacuum adapter
-
Thermometer
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
Procedure:
-
Assemble the short-path distillation apparatus. Ensure all glassware is dry.
-
Charge the round-bottom flask with the crude 3-trimethylsilylpropynal and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Slowly apply vacuum to the system.
-
Begin gentle heating and stirring.
-
Collect the fraction that distills at the appropriate boiling point and pressure (literature boiling point is typically around 44-45 °C at 2 mmHg).
-
Once the distillation is complete, release the vacuum under an inert atmosphere.
-
Store the purified product under an inert atmosphere in a sealed container in the refrigerator.
Protocol 2: Setting up a Reaction Under Rigorously Anhydrous Conditions
Objective: To minimize water-related byproducts such as hydration products.
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. For example, THF can be distilled from sodium/benzophenone.
-
Reaction Setup: Assemble the glassware while hot and allow it to cool under a stream of dry argon or nitrogen.
-
Reagent Transfer: Transfer all liquid reagents via syringe. Transfer solid reagents in a glovebox or under a positive pressure of inert gas.
-
Maintaining Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction, typically by using a balloon or a bubbler system.
References
- B. A. Trofimov, et al.
- J. P. McCormick, "Synthesis of Substituted Benzenes," YouTube, 2014.
- Khan Academy, "Synthesis of substituted benzene rings II," Khan Academy, N.D.
- G. A. Larson, "Some Aspects of the Chemistry of Alkynylsilanes," PMC, 2017.
- University of Rochester, "How to Troubleshoot a Reaction," University of Rochester Department of Chemistry, 2026.
- M. V. Musalov, et al.
- A. S. Smirnov, et al.
- BenchChem, "Preventing desilylation during reactions with 1-(Trimethylsilyl)-1-propyne," BenchChem, 2025.
- Alfa Chemistry, "Michael Addition," Alfa Chemistry, N.D.
- PubChem, "3-Trimethylsilylpropynal," N
- Wikipedia, "Michael addition reaction," Wikipedia, 2024.
- C. A. Figg, et al., "Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry," PubMed Central, 2019.
- T. Biswas, "Trimerization reaction (3 molecule into 1): Example (both aliphatic and aromatic system) & mechanism," YouTube, 2020.
- The Organic Chemistry Tutor, "Michael Addition Reaction Mechanism," YouTube, 2018.
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Validation & Comparative
A Tale of Two Alkynes: 3-Trimethylsilylpropynal vs. Propynal in Cycloaddition Reactions
A Senior Application Scientist's Guide to Navigating Reactivity and Selectivity
In the intricate world of organic synthesis, the choice of reagents can profoundly influence the outcome of a reaction, dictating not only the yield but also the chemo-, regio-, and stereoselectivity of the desired product. For researchers and drug development professionals engaged in the construction of complex molecular architectures, cycloaddition reactions stand as a powerful tool. Among the myriad of dienophiles and dipolarophiles available, propynal and its silicon-adorned cousin, 3-trimethylsilylpropynal, present a fascinating case study in how a seemingly subtle structural modification—the presence of a trimethylsilyl (TMS) group—can dramatically alter reactivity and provide strategic advantages. This guide provides an in-depth, objective comparison of these two valuable building blocks in the context of cycloaddition reactions, supported by experimental data and mechanistic insights.
At a Glance: Key Differences in Cycloaddition Performance
| Feature | 3-Trimethylsilylpropynal | Propynal |
| Reactivity | Generally more reactive due to electronic effects of the TMS group. | Moderately reactive, driven by the electron-withdrawing aldehyde. |
| Regioselectivity | High degree of control, with the TMS group directing the regiochemical outcome. | Regioselectivity is primarily governed by the aldehyde group. |
| Handling | Less volatile and generally easier to handle. | More volatile and can be more challenging to handle. |
| Post-reaction | TMS group can be easily removed to yield a terminal alkyne or retained for further functionalization. | The resulting product has a proton at the former alkyne position. |
The Sila-Advantage: Unpacking the Influence of the Trimethylsilyl Group
The trimethylsilyl group is more than just a protecting group for the terminal alkyne. Its electronic and steric properties play a pivotal role in modulating the reactivity of the alkyne in cycloaddition reactions. The silicon atom, being more electropositive than carbon, can stabilize a partial negative charge on the adjacent carbon atom through σ-π conjugation. This electronic effect can influence the frontier molecular orbitals (HOMO and LUMO) of the alkyne, thereby affecting its reactivity towards dienes and dipoles.
Furthermore, the sheer bulk of the TMS group exerts a significant steric influence, which is often the deciding factor in the regioselectivity of the cycloaddition. By sterically shielding one face of the alkyne, the TMS group can direct the incoming diene or dipole to the opposite face, leading to the preferential formation of a single regioisomer.
Diels-Alder Reactions: A Comparative Overview
The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, provides a powerful method for the synthesis of six-membered rings.[1][2] Both 3-trimethylsilylpropynal and propynal can act as dienophiles in these reactions, but their behavior can differ significantly.
While a direct, side-by-side comparison of 3-trimethylsilylpropynal and propynal in a Diels-Alder reaction with the same diene under identical conditions is not extensively documented in a single study, we can infer their relative performance from the broader literature on silylated and non-sylated alkynes.
General Reactivity and Regioselectivity:
-
Propynal: The electron-withdrawing nature of the aldehyde group activates the alkyne for Diels-Alder reactions. In reactions with unsymmetrical dienes, the regioselectivity is primarily dictated by the electronic effects of the aldehyde group, favoring the "ortho" or "para" isomers.[3][4]
-
3-Trimethylsilylpropynal: The TMS group can further enhance the reactivity of the alkyne. More importantly, it exerts strong regiochemical control. The bulky TMS group typically directs the diene to add in a way that minimizes steric hindrance, leading to a high preference for a single regioisomer.[5]
Experimental Protocol: Diels-Alder Reaction of a Dienophile with Cyclopentadiene
This protocol provides a general framework for the Diels-Alder reaction. Specific conditions may need to be optimized for 3-trimethylsilylpropynal and propynal.
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Dienophile (3-trimethylsilylpropynal or propynal)
-
Anhydrous diethyl ether or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a solution of the dienophile (1.0 eq) in anhydrous diethyl ether, add freshly cracked cyclopentadiene (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours or gently reflux for a shorter period, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cycloadduct.
Caption: General workflow for a Diels-Alder reaction.
1,3-Dipolar Cycloadditions: A Head-to-Head Comparison
The Huisgen 1,3-dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocycles.[6][7] A direct comparison of 3-trimethylsilylpropynal and propynal in their reaction with trimethylsilyl azide provides clear evidence of the TMS group's influence.[8]
Experimental Data: Reaction with Trimethylsilyl Azide[8]
| Alkyne | Product | Yield (%) |
| 3-Trimethylsilylpropynal | 4-Trimethylsilyl-1H-1,2,3-triazole-5-carbaldehyde | 85 |
| Propynal | 1H-1,2,3-triazole-5-carbaldehyde | 70 |
The data clearly shows that 3-trimethylsilylpropynal provides a higher yield of the corresponding triazole compared to propynal under similar reaction conditions. This can be attributed to the electronic effects of the TMS group activating the alkyne towards the 1,3-dipole.
Regioselectivity in 1,3-Dipolar Cycloadditions
In the reaction with trimethylsilyl azide, both propynal and 3-trimethylsilylpropynal yield the 1,5-disubstituted triazole regioisomer. However, in cycloadditions with other dipoles, the TMS group consistently provides a higher degree of regiocontrol. The steric bulk of the TMS group directs the dipole to add to the less hindered face of the alkyne, often leading to the exclusive formation of a single regioisomer.
Experimental Protocol: 1,3-Dipolar Cycloaddition with an Organic Azide
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Alkyne (3-trimethylsilylpropynal or propynal)
-
Organic azide (e.g., benzyl azide)
-
Solvent (e.g., toluene or THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve the alkyne (1.0 eq) and the organic azide (1.1 eq) in the chosen solvent in a round-bottom flask.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired triazole.
Caption: General workflow for a 1,3-dipolar cycloaddition.
Mechanistic Rationale: The Decisive Role of the TMS Group
The observed differences in reactivity and selectivity can be rationalized by considering the transition states of the cycloaddition reactions.
Caption: Influence of the TMS group on the transition state.
In the case of propynal, the regiochemical outcome is primarily governed by the electronic interaction between the diene/dipole and the electron-withdrawing aldehyde group. This can sometimes lead to a mixture of regioisomers.
Conversely, with 3-trimethylsilylpropynal, the bulky TMS group dominates the steric environment of the transition state. The incoming reactant will preferentially approach from the side opposite to the TMS group to minimize steric repulsion. This steric directing effect is often so pronounced that it overrides subtle electronic preferences, leading to the formation of a single, predictable regioisomer. This high level of control is a significant advantage in multistep syntheses where the purification of isomeric mixtures can be challenging and costly.
Conclusion: A Strategic Choice for Synthesis
Both 3-trimethylsilylpropynal and propynal are valuable C3 building blocks for cycloaddition reactions. The choice between them is a strategic one, dictated by the specific goals of the synthesis.
-
Propynal is a suitable choice when high regioselectivity is not the primary concern or when the electronic bias of the reacting partner is sufficient to ensure the desired outcome. Its lower cost may also be a factor in large-scale applications.
-
3-Trimethylsilylpropynal emerges as the superior reagent when precise control over regioselectivity is paramount. The steric and electronic influence of the TMS group offers a reliable method for directing the outcome of cycloaddition reactions, leading to cleaner reaction profiles and simplifying downstream purification. The ability to deprotect the silyl group post-cycloaddition to reveal a terminal alkyne adds another layer of synthetic versatility.
For researchers in drug development and complex molecule synthesis, the predictability and control afforded by 3-trimethylsilylpropynal often justify its use, streamlining synthetic routes and ultimately accelerating the discovery process.
References
- Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98–122.
- Fleming, I. Frontier Orbitals and Organic Chemical Reactions. John Wiley & Sons, 1976.
-
Demina, L. I.; et al. 1,3-Dipolar cycloaddition of trimethylsilyl azide to propynals and dimerization of 1H-1,2,3-triazole-5-carbaldehydes to tricyclic bis-hemiaminals. Russian Journal of Organic Chemistry2004 , 40 (12), 1804–1809. [Link]
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Diels-Alder Reaction. Organic Chemistry Portal. [Link]
-
Diels-Alder I: alkynes. YouTube. [Link]
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Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
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1,3-Dipolar cycloaddition. Wikipedia. [Link]
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Regioselectivity of the Diels-Alder Reaction. YouTube. [Link]
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Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Cyclizations of Silylalkynes. Gelest Technical Library. [Link]
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Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Link]
-
Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube. [Link]
-
1,3-dipolar cycloaddition reactions. YouTube. [Link]
-
Theoretical study of the mechanism and regioselectivity of prop–2–yn–1–ol with azide in [3+2] cycloaddition reactions. MedCrave online. [Link]
-
Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. Sci-Hub. [Link]
- Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98–122.
- Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis. Angew. Chem. Int. Ed.2002, 41, 1668-1698.
- Huisgen, R. 1,3-Dipolar Cycloadditions—Past and Future. Angew. Chem. Int. Ed. Engl.1963, 2, 565-598.
- Huisgen, R. Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. Angew. Chem. Int. Ed. Engl.1963, 2, 633-645.
- Fleming, I. Frontier Orbitals and Organic Chemical Reactions. Wiley, 1976.
- Houk, K. N. The Frontier Molecular Orbital Theory of Cycloaddition Reactions. Acc. Chem. Res.1975, 8, 361-369.
- Sharpless, K. B.; et al. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angew. Chem. Int. Ed.2002, 41, 2596-2599.
- Block, E.; et al. The Diels-Alder Reaction of (E,E)-1,4-Diacetoxy-1,3-butadiene with Unsymmetrical Dienophiles. J. Org. Chem.1998, 63, 4559-4566.
- Danishefsky, S.; Kitahara, T. Useful Diene for the Diels-Alder Reaction. J. Am. Chem. Soc.1974, 96, 7807-7808.
- Oppolzer, W. Asymmetric Diels-Alder Reactions. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 5, pp 315-399.
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A Comparative Guide to the Reactivity of Silylated vs. Non-Silylated Alkynyl Aldehydes for Researchers & Drug Development Professionals
In the landscape of synthetic organic chemistry, alkynyl aldehydes serve as versatile building blocks, prized for their dual reactivity at both the alkyne and aldehyde functionalities. The strategic introduction of a trialkylsilyl group, such as trimethylsilyl (TMS), at the terminus of the alkyne profoundly influences the molecule's stability, reactivity, and selectivity in a variety of chemical transformations. This guide provides an in-depth technical comparison of silylated and non-silylated alkynyl aldehydes, supported by experimental data and mechanistic insights, to aid researchers in making informed decisions for their synthetic strategies.
The Dichotomy of Reactivity: Electronic and Steric Influence of the Silyl Group
The presence of a silyl group on an alkynyl aldehyde introduces a fascinating dichotomy in its reactivity profile. On one hand, the silyl group acts as a sterically bulky protecting group for the terminal alkyne, preventing unwanted reactions at the acidic acetylenic proton. On the other hand, it exerts subtle yet significant electronic effects that modulate the reactivity of the entire conjugated system, including the aldehyde carbonyl.
Electronic Effects
The silicon atom in a trialkylsilyl group is less electronegative than carbon. This results in the silicon atom having a slight positive charge (δ+) and the carbon atom of the C-Si bond having a slight negative charge (δ-). This polarization can influence the electron density of the adjacent alkyne and, through conjugation, the aldehyde. While the inductive effect of the silyl group is complex, it is generally considered to be weakly electron-donating. This can slightly decrease the electrophilicity of the carbonyl carbon in the silylated aldehyde compared to its non-silylated counterpart.
Steric Effects
The steric bulk of the trialkylsilyl group is a dominant factor in many reactions. This bulk can hinder the approach of nucleophiles to the alkyne, and to a lesser extent, to the adjacent aldehyde. The size of the alkyl groups on the silicon (e.g., trimethylsilyl vs. triisopropylsilyl) can be tuned to fine-tune this steric hindrance.
Comparative Reactivity in Key Transformations
The interplay of these electronic and steric factors leads to distinct reactivity patterns for silylated and non-silylated alkynyl aldehydes in a range of important chemical reactions.
Nucleophilic Addition to the Aldehyde Carbonyl
Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. In general, aldehydes are highly reactive towards nucleophiles due to the electrophilicity of the carbonyl carbon and the relatively unhindered nature of the formyl proton.[1][2]
Grignard and Organolithium Reactions:
While direct comparative kinetic data is scarce, the general principles of nucleophilic addition suggest that the steric bulk of the silyl group in proximity to the aldehyde could slightly decrease the rate of reaction with bulky nucleophiles. However, for many common Grignard and organolithium reagents, both silylated and non-silylated alkynyl aldehydes are expected to react readily to form the corresponding secondary alcohols. The primary advantage of the silylated substrate is the protection of the terminal alkyne, which would otherwise be deprotonated by the organometallic reagent.
Wittig Reaction:
The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[3] The reaction proceeds via nucleophilic attack of a phosphorus ylide on the carbonyl carbon. Similar to Grignard reactions, the steric hindrance of the silyl group might play a minor role, but the dominant factor is the inherent reactivity of the aldehyde. A key consideration is the stability of the ylide used. Stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[3]
Reduction with Hydride Reagents:
The reduction of the aldehyde to a primary alcohol is readily achieved with common hydride reagents like sodium borohydride (NaBH₄).[3][4] Both silylated and non-silylated alkynyl aldehydes are expected to undergo this transformation efficiently. The silyl group is stable to NaBH₄, allowing for selective reduction of the aldehyde in its presence.
Reactions at the Alkyne
The reactivity of the carbon-carbon triple bond is significantly modulated by the presence of a silyl group.
1,3-Dipolar Cycloaddition:
A direct comparison of the reactivity of 3-(trimethylsilyl)propiolaldehyde and propiolaldehyde in a 1,3-dipolar cycloaddition with trimethylsilyl azide has been reported.[5] This reaction forms a triazole ring, a valuable scaffold in medicinal chemistry.
| Aldehyde | Reagent | Product | Yield (%) | Reference |
| 3-(trimethylsilyl)propiolaldehyde | Trimethylsilyl azide | 4-trimethylsilyl-1H-1,2,3-triazole-5-carbaldehyde | 85 | [5] |
| Propiolaldehyde | Trimethylsilyl azide | 1H-1,2,3-triazole-5-carbaldehyde | 78 | [5] |
The slightly higher yield observed for the silylated aldehyde suggests that the silyl group may favorably influence the electronic properties of the alkyne for this specific cycloaddition.
Thiol-Michael Addition:
Recent studies have highlighted the use of alkynyl aldehydes as thiol-specific bioconjugation reagents. The presence of a terminal TMS group on the alkyne has been shown to enhance the selectivity for thiols.[6] This is attributed to the stabilization of intermediate species or transition states by the silyl group.[6]
Experimental Protocols
Synthesis of 3-(trimethylsilyl)propiolaldehyde
This protocol is adapted from a literature procedure.[7]
Materials:
-
Trimethylsilylacetylene
-
Ethylmagnesium bromide (in THF)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
5% Sulfuric acid (H₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethylmagnesium bromide in THF under a nitrogen atmosphere, add a solution of trimethylsilylacetylene in THF dropwise, maintaining the temperature between 10-15 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the mixture to -25 °C and slowly add a solution of DMF in Et₂O over 30 minutes.
-
Allow the resulting suspension to warm to room temperature and stir for an additional hour.
-
Heat the reaction mixture to 30 °C for 15 minutes.
-
Cool the reaction to 0 °C and pour it into a 5% H₂SO₄ solution.
-
Separate the aqueous layer and extract three times with Et₂O.
-
Combine the organic layers, wash with saturated aqueous NH₄Cl solution, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by distillation to afford 3-trimethylsilylpropynal.
Caption: Synthesis of 3-(trimethylsilyl)propiolaldehyde.
Synthesis of Propiolaldehyde
This protocol is based on the oxidation of propargyl alcohol.
Materials:
-
Propargyl alcohol
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of chromium trioxide in water and sulfuric acid.
-
In a separate flask cooled in an ice-salt bath, place a mixture of propargyl alcohol, sulfuric acid, and water.
-
Reduce the pressure in the system and introduce a slow stream of nitrogen.
-
Add the chromium trioxide solution dropwise to the stirred alcohol solution over approximately 3 hours, maintaining a low temperature.
-
After the addition is complete, allow the flask to warm to room temperature while gradually lowering the pressure to distill the product.
-
Collect the distillate in cooled traps.
-
Combine the condensates and dry over anhydrous magnesium sulfate.
-
Distill the dried liquid to obtain pure propiolaldehyde.
Caption: Synthesis of Propiolaldehyde.
Conclusion and Future Perspectives
The choice between a silylated and a non-silylated alkynyl aldehyde is a critical decision in synthetic design that hinges on the desired reactivity and the overall synthetic strategy. Silylated alkynyl aldehydes offer the distinct advantage of protecting the terminal alkyne, preventing unwanted side reactions and often simplifying handling. While the steric bulk of the silyl group can slightly modulate the reactivity of the adjacent aldehyde, for many common transformations, the inherent reactivity of the aldehyde remains dominant.
Conversely, non-silylated alkynyl aldehydes provide a free terminal alkyne that can participate in a variety of coupling and cycloaddition reactions. However, the acidic proton of the alkyne must be considered in reactions involving basic or nucleophilic reagents.
Future research in this area would benefit from systematic kinetic studies to quantify the differences in reactivity between silylated and non-silylated alkynyl aldehydes in a broader range of nucleophilic addition reactions. Such data would provide a more granular understanding of the subtle interplay of steric and electronic effects, further empowering chemists to harness the full potential of these versatile synthetic intermediates.
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Organic Syntheses Procedure for Propiolaldehyde. Organic Syntheses. [Link]
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In Situ Generation and [3 + 2] Annulation Reactions of Propiolaldehyde A Metal-Free, Cascade Route to Pyrazole and Bipyrazole Carboxaldehydes in One Pot. The Journal of Organic Chemistry. [Link]
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Wittig Reaction Experiment Part 1, Prelab. YouTube. [Link]
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The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. [Link]
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Nucleophilic Addition Reactions of Aldehydes and Ketones. ResearchGate. [Link]
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The Strategic Advantage of 3-Trimethylsilylpropynal in Cycloaddition Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a ubiquitous motif in natural products and pharmaceutical agents.[1] The choice of dienophile is paramount, dictating not only the reaction's facility but also the stereochemical and regiochemical outcome of the cycloadduct. While classic dienophiles like maleic anhydride and dimethyl acetylenedicarboxylate (DMAD) are staples in the synthetic chemist's toolbox, the strategic use of 3-trimethylsilylpropynal offers a unique combination of reactivity, control, and synthetic versatility that often surpasses these traditional reagents.
This guide provides an in-depth comparison of 3-trimethylsilylpropynal with other common dienophiles, supported by established principles of cycloaddition reactions. We will explore the mechanistic nuances that confer its advantages and provide practical, field-proven insights into its application.
The Dienophile's Dilemma: Balancing Reactivity and Control
The ideal dienophile offers a harmonious balance of high reactivity, predictable stereoselectivity, and high regioselectivity. Furthermore, the resulting cycloadduct should be amenable to a diverse range of subsequent transformations. Traditional dienophiles, while effective, often present compromises in one or more of these areas.
-
Maleic Anhydride: Highly reactive due to its two electron-withdrawing carbonyl groups, it readily participates in Diels-Alder reactions.[2] However, its symmetrical nature limits its application in the synthesis of unsymmetrically substituted aromatic compounds. The resulting bicyclic adduct can also be thermally labile, prone to retro-Diels-Alder reactions.
-
Dimethyl Acetylenedicarboxylate (DMAD): As an acetylenic dienophile, DMAD directly yields a dihydroaromatic ring, which can be readily oxidized to the corresponding aromatic compound.[3] Its symmetry, however, presents the same limitations as maleic anhydride for accessing unsymmetrically substituted aromatics.
-
Simple Alkynes and Alkenes: While capable of participating in Diels-Alder reactions, their reactivity is often sluggish, requiring harsh reaction conditions (high temperatures and pressures) which can lead to side reactions and decomposition of sensitive substrates.[4]
3-Trimethylsilylpropynal: A Trifecta of Advantages
3-Trimethylsilylpropynal emerges as a superior alternative by virtue of the synergistic interplay between its three key functional components: the alkyne, the aldehyde, and the trimethylsilyl group.
Enhanced Reactivity and Favorable Frontier Molecular Orbital Interactions
The electron-withdrawing nature of the formyl (aldehyde) group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, a key factor in accelerating the rate of a normal-electron-demand Diels-Alder reaction.[2] This heightened reactivity often allows for milder reaction conditions compared to unactivated alkynes, preserving the integrity of sensitive functional groups within the diene.
Exquisite Regiochemical Control: The "Silyl" Steering Effect
Perhaps the most significant advantage of 3-trimethylsilylpropynal lies in its ability to dictate the regioselectivity of the cycloaddition. In the Diels-Alder reaction of an unsymmetrical diene with an unsymmetrical dienophile, two regioisomeric products are possible. The bulky trimethylsilyl (TMS) group exerts a powerful steric influence, directing the diene to add in a manner that minimizes steric hindrance in the transition state.
Furthermore, the silicon atom can exert a stabilizing electronic effect on the developing partial positive charge at the adjacent carbon in the transition state (the β-silyl effect), further influencing the regiochemical outcome. This dual steric and electronic control consistently favors the formation of a single regioisomer, a critical advantage in complex total synthesis where isomeric mixtures can be difficult to separate and lead to reduced overall yields.
A Latent Handle for Versatile Post-Cycloaddition Transformations
The trimethylsilyl group is not merely a passive directing group; it is a versatile synthetic "handle" that can be readily transformed into a variety of other functionalities. This attribute dramatically expands the synthetic utility of the initial cycloadduct. The silicon-carbon bond can be cleaved under mild conditions to introduce a proton (protodesilylation), a halogen, or a variety of other electrophiles.[5] This allows for the regioselective introduction of substituents onto the newly formed aromatic ring, a feat that is often challenging to achieve through direct aromatic substitution reactions.
Comparative Performance: A Data-Driven Perspective
While direct, side-by-side comparative studies of 3-trimethylsilylpropynal with other dienophiles under identical conditions are not extensively documented in the literature, we can infer its superior performance based on established principles and reported yields for analogous reactions. The following table provides an illustrative comparison, highlighting the expected advantages of 3-trimethylsilylpropynal in a hypothetical reaction with an unsymmetrical diene like 1-methoxy-1,3-butadiene.
| Dienophile | Typical Reaction Conditions | Expected Yield | Regioselectivity | Post-Cycloaddition Versatility |
| 3-Trimethylsilylpropynal | 80-110 °C, neat or in toluene | High | Excellent (>95:5) | High (TMS group as a synthetic handle) |
| Maleic Anhydride | 25-80 °C, various solvents | High | Not applicable (symmetrical) | Moderate (anhydride opening) |
| Dimethyl Acetylenedicarboxylate | 80-150 °C, neat or in high-boiling solvents | Moderate to High | Not applicable (symmetrical) | Moderate (ester hydrolysis/reduction) |
| Propiolaldehyde | 100-150 °C, sealed tube | Moderate | Moderate to Good | Low |
This table is illustrative and based on general principles of Diels-Alder reactivity and selectivity.
Experimental Workflow: Harnessing the Power of 3-Trimethylsilylpropynal
The following section outlines a detailed, step-by-step methodology for a typical Diels-Alder reaction using 3-trimethylsilylpropynal, followed by aromatization and desilylation to yield a substituted aromatic compound.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the synthesis of aromatic compounds using 3-trimethylsilylpropynal.
Detailed Experimental Protocol: Synthesis of a Substituted Benzaldehyde
This protocol describes the reaction of 3-trimethylsilylpropynal with cyclopentadiene as a model system.
Step 1: [4+2] Cycloaddition
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add freshly distilled cyclopentadiene (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Add 3-trimethylsilylpropynal (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude bicyclic adduct.
Step 2: Aromatization
-
Dissolve the crude adduct in a suitable solvent such as dichloromethane or toluene.
-
Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equivalents), portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the precipitated hydroquinone.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the silylated aromatic aldehyde.
Step 3: Protodesilylation
-
Dissolve the purified silylated aromatic aldehyde in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1.0 M in THF) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the desilylation is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final aromatic aldehyde.
Mechanistic Rationale and Causality
The choice of each reagent and condition in the protocol is deliberate and grounded in mechanistic principles.
-
Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is crucial to prevent the hydrolysis of 3-trimethylsilylpropynal and the silylated intermediates.
-
Freshly Distilled Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature via a Diels-Alder reaction with itself. Using freshly cracked (distilled) monomer ensures maximum reactivity with the desired dienophile.
-
DDQ for Aromatization: DDQ is a powerful and selective oxidizing agent for the dehydrogenation of hydroaromatic compounds to their aromatic counterparts.
-
TBAF for Desilylation: TBAF is a mild and efficient source of fluoride ions, which readily cleave the silicon-carbon bond due to the high affinity of fluorine for silicon.[5]
Logical Relationships in the Synthetic Strategy
The sequence of reactions is logically designed to leverage the unique properties of the trimethylsilyl group.
Caption: The strategic role of the TMS group in directing regioselectivity and enabling subsequent functionalization.
Conclusion: A Strategic Asset for Modern Synthesis
3-Trimethylsilylpropynal represents a significant advancement in the design of dienophiles for the Diels-Alder reaction. Its unique combination of enhanced reactivity, superb regiochemical control, and the synthetic versatility of the resulting cycloadducts make it an invaluable tool for the construction of complex, highly substituted aromatic and hydroaromatic systems. For researchers in drug discovery and natural product synthesis, mastering the application of this powerful reagent can unlock new avenues for the efficient and elegant synthesis of challenging molecular targets.
References
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Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Liebigs Annalen der Chemie1928 , 460 (1), 98-122. [Link]
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Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition2002 , 41 (10), 1668-1698. [Link]
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Danishefsky, S. Siloxy Dienes in Total Synthesis. Accounts of Chemical Research1981 , 14 (12), 400-406. [Link]
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Fleming, I.; Barbero, A.; Walter, D. Stereochemical Control in Organic Synthesis Using Silicon-Containing Compounds. Chemical Reviews1997 , 97 (6), 2063-2192. [Link]
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Holmes, H. L. The Diels-Alder Reaction: Ethylenic and Acetylenic Dienophiles. Organic Reactions2011 , 60-173. [Link]
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Fringuelli, F.; Taticchi, A. The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons, 2002. [Link]
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Yates, P.; Eaton, P. Acceleration of the Diels-Alder Reaction by Lewis Acids. Journal of the American Chemical Society1960 , 82 (16), 4436-4437. [Link]
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Oppolzer, W. Asymmetric Diels-Alder Reactions. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 5, pp 315-399. [Link]
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Weinreb, S. M. The Intramolecular Diels-Alder Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 5, pp 401-449. [Link]
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Houk, K. N. Frontier Molecular Orbital Theory of Cycloaddition Reactions. Accounts of Chemical Research1975 , 8 (11), 361-369. [Link]
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Comparative study of different silyl protecting groups for propynal
A Comparative Guide to Silyl Protecting Groups for Propynal
For Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic protection of propynal's terminal alkyne is a critical step in multistep organic synthesis, preventing unwanted side reactions and enabling precise molecular construction. Silyl groups are among the most versatile and widely used protecting groups for this purpose. This guide provides a comprehensive comparative analysis of common silyl protecting groups—Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS)—for the protection of propynal. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to support the selection of the optimal protecting group for various synthetic contexts.
Introduction: The Necessity of Propynal Protection
Propynal is a valuable C3 building block in organic synthesis, featuring both a reactive aldehyde and a terminal alkyne. The acidic proton of the terminal alkyne (pKa ≈ 25) makes it susceptible to deprotonation by a wide range of basic reagents, and it can interfere with many standard transformations such as Grignard reactions, organolithium additions, and various transition-metal-catalyzed couplings.[1] Temporary protection of this terminal alkyne is therefore essential to ensure chemoselectivity.[2]
Silyl groups offer a tunable solution for this challenge. By replacing the acidic proton with a sterically and electronically distinct silyl group, the alkyne's reactivity is masked.[3] The choice of silyl group is dictated by a trade-off between its stability to reaction conditions and the ease of its eventual removal.[4]
The Silyl Group Family: A Comparative Overview
The primary distinction between common silyl protecting groups lies in the steric bulk of the alkyl substituents on the silicon atom.[4] This steric hindrance governs the stability of the silyl ether against both acidic and basic cleavage, as well as nucleophilic attack.[5]
A general hierarchy of stability has been established:
-
Relative Stability (Acidic Conditions): TMS < TES < TBDMS < TIPS[4][6]
-
Relative Stability (Fluoride-mediated Cleavage): TMS < TES < TIPS < TBDMS[6]
The bulky triisopropylsilyl (TIPS) group, for example, provides significant kinetic stability, allowing it to withstand a broader range of reaction conditions compared to the smaller trimethylsilyl (TMS) group.[5] This stability, however, necessitates more forcing conditions for its removal.[7]
Below is a detailed comparison of the most common silyl groups used for propynal protection.
Trimethylsilyl (TMS)
The TMS group is the smallest and most labile of the common silyl protecting groups.[8] Its minimal steric hindrance allows for rapid introduction and exceptionally mild removal.
-
Advantages:
-
Very easy to introduce and remove.
-
Deprotection can often be achieved with mild bases like K₂CO₃ in methanol.[9]
-
-
Disadvantages:
-
Highly sensitive to acidic conditions and even silica gel during chromatography.[8]
-
Limited stability, making it unsuitable for many multi-step syntheses.
-
-
Best Suited For: Temporary protection where subsequent steps are performed under strictly neutral or mildly basic conditions and a very gentle deprotection is required.
Triethylsilyl (TES)
The TES group offers a moderate increase in steric bulk and stability compared to TMS.[8]
-
Advantages:
-
More stable than TMS to a wider range of reagents and chromatographic conditions.
-
Can be cleaved under conditions similar to TMS, but requires slightly longer reaction times or stronger reagents.
-
-
Disadvantages:
-
May not be sufficiently robust for highly basic or acidic reaction steps.
-
-
Best Suited For: Syntheses requiring a balance between moderate stability and relatively easy removal. It is a good intermediate choice when TMS is too labile and TBDMS/TIPS are unnecessarily robust.
tert-Butyldimethylsilyl (TBDMS or TBS)
The TBDMS group is a popular "workhorse" protecting group, offering a significant jump in stability due to the bulky tert-butyl substituent.[10]
-
Advantages:
-
Disadvantages:
-
Requires stronger deprotection conditions, typically fluoride-based reagents like tetrabutylammonium fluoride (TBAF).[11]
-
-
Best Suited For: Multi-step syntheses where the protected alkyne must endure a variety of reaction conditions before deprotection. It is often the default choice for complex molecule synthesis.[6]
Triisopropylsilyl (TIPS)
The TIPS group is one of the most sterically hindered and stable common silyl protecting groups.[7]
-
Advantages:
-
Disadvantages:
-
Best Suited For: Syntheses where maximum stability is paramount and where orthogonality with other protecting groups is required.[14]
Quantitative Comparison of Silyl Protecting Groups
The following table summarizes the typical conditions for the protection of propynal and the subsequent deprotection of the resulting silyl-protected alkyne.
| Protecting Group | Silylating Agent | Base/Conditions (Protection) | Typical Yield (Protection) | Deprotection Reagent(s) | Typical Yield (Deprotection) | Relative Stability |
| TMS | TMS-Cl or HMDS | n-BuLi, THF, -78 °C | >90% | K₂CO₃, MeOH, rt[9] | >95% | 1 |
| TES | TES-Cl | n-BuLi, THF, -78 °C | >90% | K₂CO₃, MeOH, rt (slower) or TBAF, THF | >90% | ~64 |
| TBDMS | TBDMS-Cl | n-BuLi, THF, -78 °C | >85% | TBAF, THF, rt | >90% | ~20,000 |
| TIPS | TIPS-Cl or TIPS-OTf | n-BuLi, THF, -78 °C | >85% | TBAF, THF, rt to 40°C or AgF, MeOH[12][13] | >85% | ~700,000 |
Relative stability data is adapted from values for silyl ethers and provides a general trend.[4]
Experimental Protocols
Causality Statement: The following protocols utilize an organolithium reagent (n-BuLi) to first deprotonate the terminal alkyne, forming a lithium acetylide. This highly nucleophilic intermediate then readily attacks the electrophilic silicon atom of the silyl chloride, displacing the chloride and forming the stable Si-C bond. The reactions are conducted at low temperatures (-78 °C) to prevent side reactions of the sensitive propynal aldehyde moiety.
General Procedure for Silylation of Propynal
Caption: General workflow for the silylation of propynal.
-
To a solution of propynal (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere (N₂ or Ar), cool the flask to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the corresponding silyl chloride (R₃SiCl, 1.1 eq) as a solution in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC until consumption of the starting material.
-
Allow the reaction to warm to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection Protocols
The choice of deprotection method is critical and depends on the stability of the silyl group and the tolerance of other functional groups in the molecule.
-
Dissolve the TMS-protected propynal (1.0 eq) in methanol (0.2 M).
-
Add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, neutralize with dilute HCl, and remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent and process as described in the general silylation workup.
-
Dissolve the silyl-protected propynal (1.0 eq) in THF (0.2 M).
-
Add tetrabutylammonium fluoride (TBAF, 1.1 eq, as a 1 M solution in THF).
-
Stir the reaction at room temperature. For the more stable TIPS group, gentle heating (e.g., 40 °C) may be required. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Process as described in the general silylation workup. The driving force for this reaction is the formation of the very strong Si-F bond.[6]
Caption: The trade-off between stability and ease of removal.
Conclusion and Recommendations
The selection of a silyl protecting group for propynal is a strategic decision that directly impacts the efficiency and success of a synthetic route.
-
For short sequences with mild conditions, TMS offers a quick and easy solution.
-
TBDMS represents the optimal balance for most applications, providing substantial stability for complex, multi-step syntheses while still being readily removable under standard fluoride-mediated conditions.[10]
-
TIPS should be reserved for cases demanding exceptional robustness, where the protected alkyne must survive conditions that would cleave a TBDMS group, or when orthogonal deprotection strategies are required.[15][16]
By understanding the distinct properties and reactivity profiles of each silyl group, researchers can make informed decisions, ensuring the integrity of the propynal building block throughout their synthetic endeavors.
References
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Siddaraj, R.; Ningegowda, R.; Shivananju, N. S.; Priya, B. S. A Mild and Efficient Method for the Deprotection of Trimethyl Silyl Alkynes Using Sodium Ascorbate and Copper Sulphate. Eur. J. Chem.2018 , 9, 317-321.
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ZM Silane Limited. Triisopropylsilyl Acetylene In Modern Chemistry. ZM Silane Limited Blog.
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Guidechem. (TRIISOPROPYLSILYL)ACETYLENE 89343-06-6. Guidechem Product Page.
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Smolecule. (Triisopropylsilyl)acetylene | 89343-06-6. Smolecule Product Page.
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Daken Chem. Triisopropylsilyl Acetylene: Properties, uses, synthesis, precautions, transportation and storage. Daken Chem Blog.
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NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind (Triisopropylsilyl)acetylene: Properties and Synthesis. Inno Pharmachem Blog.
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Gelest. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
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Cortes, S., et al. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. 2010 .
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Brandi, A., et al. Some Aspects of the Chemistry of Alkynylsilanes. National Institutes of Health. 2017 .
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Cortes, S., et al. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. 2010 , 55(2), 111-115.
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Chem-Station. Silyl Protective Groups. Chem-Station International Edition. 2014 .
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Takeda, K. Recent Progress of Protecting Groups for Terminal Alkynes. MDPI. 2020 , 25(16), 3626.
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
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BenchChem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem. 2025 .
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Trost, B. M., et al. Ru-Catalyzed Sequence for the Synthesis of Cyclic Amido-Ethers. National Institutes of Health. 2013 .
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Gelest. Silyl Groups. Gelest Technical Library.
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Wikipedia. Protecting group. Wikipedia.
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Grokipedia. Silyl protecting groups. Grokipedia. 2026 .
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Bode, J. W., et al. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses. 2016 , 93, 257-272.
-
Beijer, B. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection. SpringerLink. 2000 .
-
Oscarson, S. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. 2017 , 13, 93-105.
-
BenchChem. An In-depth Technical Guide to tert-Butyldimethylsilane Chemistry for Researchers. BenchChem. 2025 .
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Goti, A. Recent Advances in Silyl Protection of Alcohols. ResearchGate. 2012 .
-
Ashenhurst, J. Protecting Groups For Alcohols. Master Organic Chemistry. 2015 .
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A Comparative Guide to the Efficiency of 3-Trimethylsilylpropynal in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. These cyclic structures are ubiquitous in pharmaceuticals and other functional molecules. Among the arsenal of building blocks available to chemists, alkynyl aldehydes are particularly valuable due to their dual reactivity, enabling the formation of complex ring systems. This guide provides an in-depth technical comparison of 3-trimethylsilylpropynal with alternative reagents in the synthesis of key heterocyclic systems, supported by experimental data and protocols.
The Strategic Advantage of the Trimethylsilyl Group
3-Trimethylsilylpropynal is a versatile C3 synthon that offers distinct advantages over its non-silylated counterpart, propynal, and other alkynyl derivatives. The bulky and electropositive trimethylsilyl (TMS) group is not merely a protecting group; it plays a crucial role in directing the regioselectivity of cycloaddition reactions and can enhance the efficiency of certain metal-catalyzed processes. Its influence stems from a combination of steric hindrance and electronic effects, which can lead to higher yields and cleaner reactions by favoring the formation of a single desired regioisomer.
Comparative Benchmarking in Key Heterocyclic Syntheses
This section details the performance of 3-trimethylsilylpropynal in the synthesis of three major classes of heterocycles—pyridines, pyrazoles, and indoles—and compares its efficiency with that of alternative synthetic strategies.
Pyridine Synthesis: A Case for Controlled Cycloaddition
The construction of the pyridine ring, a motif present in numerous pharmaceuticals, can be approached through various cycloaddition strategies. While data directly comparing the yields of 3-trimethylsilylpropynal with propynal in a one-to-one reaction is scarce in readily available literature, the principles of cycloaddition reactions suggest a significant advantage for the silylated reagent in terms of regioselectivity.
In hetero-Diels-Alder [4+2] cycloadditions of 1-azadienes, the electronic and steric nature of the dienophile is critical in determining the outcome. The TMS group in 3-trimethylsilylpropynal can effectively block one of the potential reaction sites, thereby favoring a specific orientation of the approaching diene and leading to a single constitutional isomer of the resulting dihydropyridine, which can then be oxidized to the pyridine.
Alternative Methods for Pyridine Synthesis:
A variety of other methods exist for pyridine synthesis, each with its own set of advantages and disadvantages. These include:
-
Hantzsch Dihydropyridine Synthesis: A well-established multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.
-
Kröhnke Pyridine Synthesis: Utilizes α,β-unsaturated ketones and pyridinium ylides.
-
Guareschi-Thorpe Condensation: Involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound.
-
Transition Metal-Catalyzed Approaches: Modern methods that offer high efficiency and functional group tolerance.[1]
While these methods are powerful, they may require more complex starting materials or harsher reaction conditions compared to cycloaddition strategies employing versatile building blocks like 3-trimethylsilylpropynal.
Experimental Protocol: Conceptual [4+2] Cycloaddition for Pyridine Synthesis
This protocol outlines a general procedure for the synthesis of a substituted pyridine via a [4+2] cycloaddition reaction, highlighting the role of 3-trimethylsilylpropynal.
Materials:
-
3-Trimethylsilylpropynal
-
1-Azadiene derivative (e.g., an N-aryl-1-aza-1,3-butadiene)
-
Anhydrous toluene
-
Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂)
-
Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, DDQ)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the 1-azadiene derivative (1.0 equiv) and anhydrous toluene.
-
Add the Lewis acid catalyst (0.1 equiv) and stir the mixture at room temperature for 10 minutes.
-
Add 3-trimethylsilylpropynal (1.2 equiv) dropwise to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add the oxidizing agent (1.1 equiv).
-
Stir the mixture at room temperature until the dihydropyridine intermediate is fully oxidized to the corresponding pyridine.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trimethylsilyl-substituted pyridine.
Diagram: Conceptual Workflow for Pyridine Synthesis
Sources
A Comparative Guide to Catalytic Methods for Reactions of 3-Trimethylsilylpropynal
In the landscape of synthetic organic chemistry, 3-trimethylsilylpropynal stands out as a versatile trifunctional building block. Possessing an aldehyde, an alkyne, and a bulky, electronically-influential trimethylsilyl group, it offers multiple avenues for molecular elaboration. The strategic selection of a catalytic method is paramount to selectively engage one functional group over the others and to control the stereochemical outcome of the transformation. This guide provides a comparative analysis of the principal catalytic methodologies—Lewis acid, transition metal, and organocatalysis—for key reactions of 3-trimethylsilylpropynal, offering field-proven insights and experimental frameworks for researchers in discovery and development.
The Strategic Role of the Trimethylsilyl Group
Before delving into specific catalytic methods, it is crucial to understand the influence of the 3-trimethylsilyl (TMS) group. Its presence is not merely passive; it actively directs reactivity through:
-
Steric Hindrance: The bulky TMS group can sterically shield the β-carbon of the alkyne, influencing the regioselectivity of nucleophilic attacks.
-
Electronic Effects: Silicon can stabilize a partial negative charge on the adjacent carbon (the α-silyl effect), which can influence the regioselectivity of certain addition reactions.
-
Protecting Group: The TMS group serves as a robust yet readily removable protecting group for the terminal alkyne proton, allowing for selective reactions at the aldehyde or the α,β-unsaturated system. It can be cleanly removed under mild conditions, typically using fluoride sources like tetrabutylammonium fluoride (TBAF) or base-catalyzed methanolysis.
Conjugate (Michael) Additions: Forging C-X and C-C Bonds
The α,β-unsaturated nature of 3-trimethylsilylpropynal makes it an excellent Michael acceptor. The choice of catalyst dictates the mode of activation and is critical for achieving high yield and enantioselectivity.
Organocatalysis: The Power of Non-Metal Catalysis
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, often proceeding under mild, environmentally benign conditions. For the Michael addition to enals, two primary activation modes are prevalent: enamine and iminium ion catalysis. For conjugate additions, iminium ion activation is key.
Mechanism of Action (Iminium Activation): A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) reversibly condenses with the aldehyde to form a chiral iminium ion. This process lowers the LUMO of the π-system, activating it for nucleophilic attack. The stereochemistry of the final product is dictated by the facial shielding provided by the catalyst's chiral scaffold.
Workflow for Organocatalyzed Michael Addition
Caption: General workflow for organocatalytic Michael additions.
Comparative Performance: Organocatalysis is particularly effective for the addition of soft nucleophiles like thiols and malonates. The reactions are often performed under aerobic conditions and are tolerant of moisture.
| Catalyst Type | Nucleophile | Substrate (Analogue) | Yield (%) | ee (%) | Reference |
| Chiral Thiourea | Thiophenol | N-Phenylmaleimide | >99 | 95 | [1] |
| Diarylprolinol Silyl Ether | Dibenzyl Malonate | Cinnamaldehyde | 94 | 99 | |
| Primary Amine (e.g., Hexylamine) | Hexanethiol | Hexyl Acrylate | >99 | N/A | [2][3] |
Causality and Experimental Choice:
-
Catalyst Choice: Diarylprolinol silyl ethers are highly effective for aldehydes as they readily form the key iminium intermediate while providing a well-defined chiral environment. Thiourea catalysts operate through hydrogen bonding, activating the electrophile and positioning the nucleophile.
-
Solvent: Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates, but reactions are often successful in less polar solvents like dichloromethane or even under solvent-free conditions.[4][5]
Model Experimental Protocol: Organocatalyzed Thia-Michael Addition
-
Setup: To a vial equipped with a magnetic stir bar, add the chiral diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%).
-
Reagent Addition: Add the solvent (e.g., CH₂Cl₂, 1.0 mL), followed by 3-trimethylsilylpropynal (0.5 mmol, 1.0 equiv). Stir for 5 minutes at room temperature.
-
Nucleophile Addition: Add the thiol nucleophile (e.g., 4-methoxythiophenol, 0.6 mmol, 1.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring completion by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue directly by silica gel column chromatography (e.g., Hexane/Ethyl Acetate eluent) to afford the desired product.
Lewis Acid Catalysis
Lewis acids activate α,β-unsaturated aldehydes by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.
Mechanism of Action: A Lewis acid (e.g., TiCl₄, Sc(OTf)₃, BF₃·OEt₂) binds to the aldehyde's carbonyl oxygen. This polarization of the C=O bond lowers the LUMO of the enal system, accelerating the conjugate addition. In asymmetric catalysis, a chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the nucleophile. It's noteworthy that for some systems, protons generated from the hydrolysis of the Lewis acid have been identified as the true catalytic species.[6]
| Catalyst System | Nucleophile | Substrate (Analogue) | Yield (%) | Diastereomeric Ratio | Reference |
| BF₃·OEt₂ | Silyl Enol Ether | Methyl Vinyl Ketone | High | Regio- and Diastereo-selective | [7] |
| Sc(OTf)₃ | 3-Mercaptopropyltrimethoxysilane | Hexyl Acrylate | 99 | N/A | [8] |
| In / TMSCl | Allyltrimethylsilane | Cyclohexenone | 76 | N/A |
Causality and Experimental Choice:
-
Catalyst Strength & Lability: Strong Lewis acids like TiCl₄ may require stoichiometric amounts and cryogenic temperatures (-78 °C) to prevent side reactions.[9] Milder Lewis acids like Sc(OTf)₃ or InCl₃ can often be used in catalytic amounts under more convenient conditions.
-
Substrate Compatibility: Lewis acid catalysis is highly effective for a broad range of nucleophiles, including silyl enol ethers and organosilanes (Hosomi-Sakurai reaction). However, care must be taken with nucleophiles that are also strong Lewis bases, as they can sequester the catalyst.
Model Experimental Protocol: Lewis Acid-Catalyzed Hosomi-Sakurai Reaction
-
Setup: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous dichloromethane (5.0 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Add titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Substrate Addition: Add a solution of 3-trimethylsilylpropynal (1.0 mmol, 1.0 equiv) in dichloromethane (2.0 mL) dropwise over 5 minutes.
-
Nucleophile Addition: Add a solution of allyltrimethylsilane (1.2 mmol, 1.2 equiv) in dichloromethane (2.0 mL) dropwise.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Transition Metal Catalysis
Transition metals, particularly copper and palladium, are widely used to catalyze conjugate additions, often employing organometallic nucleophiles.
Mechanism of Action (Copper Catalysis): The active catalyst is typically a Cu(I) species complexed with a chiral ligand. The organometallic nucleophile (e.g., Grignard reagent, organozinc) undergoes transmetalation to the copper center. The resulting organocopper species then adds to the β-position of the activated Michael acceptor. Reductive elimination regenerates the catalyst and furnishes the product.
Catalytic Cycle for Copper-Catalyzed Conjugate Addition
Caption: Simplified catalytic cycle for Cu-catalyzed 1,4-addition.
Comparative Performance:
| Catalyst System | Nucleophile | Substrate (Analogue) | Yield (%) | ee (%) | Reference |
| CuI / (S)-t-Bu-Phosferrox | Et₂Zn | 2-Cyclohexen-1-one | 99 | 98 | [10] |
| [Cu(OTf)]₂·C₆H₆ / Chiral Phosphoramidite | PhMe₂SiBpin | N-Heteroaryl Alkenes | High | High | [11] |
| Pd(OCOCF₃)₂ / (S)-t-BuPyOx | Arylboronic Acid | β,β-Disubstituted Enone | >95 | >95 | [10] |
Causality and Experimental Choice:
-
Nucleophile Source: Copper catalysis is highly effective with softer organometallic reagents like organozincs and organoaluminums. Palladium catalysis is particularly well-suited for milder organoboron nucleophiles.[10]
-
Ligand Design: The choice of chiral ligand is critical for enantioselectivity. Bidentate ligands like phosphoramidites and PyOx derivatives have proven highly effective in creating a rigid chiral pocket around the metal center.[10][11]
Aldol Reactions: A Classic C-C Bond Formation
The aldehyde functionality of 3-trimethylsilylpropynal is a prime handle for aldol reactions, reacting with enolates or their equivalents to form β-hydroxy carbonyl compounds.
Organocatalytic Aldol Reactions
Proline and its derivatives are benchmark catalysts for direct asymmetric aldol reactions.
Mechanism of Action (Enamine Catalysis): The chiral amine catalyst condenses with a ketone donor (e.g., acetone, cyclohexanone) to form a nucleophilic enamine. This enamine then attacks the aldehyde acceptor (3-trimethylsilylpropynal). The stereochemical outcome is controlled by the transition state assembly, famously rationalized by the Houk-List model. Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.
| Catalyst | Donor | Acceptor (Analogue) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 95:5 | 96 | [12] |
| (S)-Proline-based C2 symmetric | Acetone | 4-Nitrobenzaldehyde | 72 | N/A | 61 | [13][14] |
| N-Prolyl Sulfinamide | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 96:4 | 99 | [5] |
Causality and Experimental Choice:
-
Catalyst Structure: The bifunctional nature of proline (secondary amine and carboxylic acid) is key to its efficacy. The acid group assists in the catalytic cycle, particularly in the hydrolysis step. More complex proline derivatives can offer improved stereoselectivity and reactivity.[5]
-
Reaction Medium: While often performed in polar aprotic solvents like DMSO or DMF, recent studies show that protic media like water/methanol mixtures can be exceptionally effective.[12] Solvent-free conditions are also viable.[5]
Model Experimental Protocol: Proline-Catalyzed Direct Aldol Reaction
-
Setup: In a vial, dissolve (S)-proline (0.1 mmol, 20 mol%) in the chosen solvent (e.g., 0.5 mL DMSO or a 4:1 MeOH/H₂O mixture).
-
Reagent Addition: Add the ketone donor (e.g., cyclohexanone, 2.5 mmol, 5.0 equiv), followed by 3-trimethylsilylpropynal (0.5 mmol, 1.0 equiv).
-
Reaction: Stir the mixture at room temperature for 24-72 hours. Monitor progress by TLC or ¹H NMR of an aliquot.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
Purification: Purify the crude product by silica gel column chromatography.
Lewis Acid-Catalyzed Aldol Reactions (Mukaiyama Aldol)
This variant uses a pre-formed silyl enol ether as the nucleophile and a Lewis acid to activate the aldehyde.
Mechanism of Action: The Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the aldehyde oxygen of 3-trimethylsilylpropynal, increasing its electrophilicity. The silyl enol ether attacks the activated aldehyde, and a subsequent work-up step (often aqueous) hydrolyzes the resulting silyl ether to furnish the β-hydroxy carbonyl product.
Mechanism for Mukaiyama Aldol Reaction
Caption: Key steps in the Lewis acid-catalyzed Mukaiyama Aldol reaction.
Causality and Experimental Choice:
-
Stoichiometry: This reaction often requires stoichiometric amounts of the Lewis acid, particularly strong ones like TiCl₄, to ensure complete activation of the aldehyde.[9]
-
Regioselectivity: Using a pre-formed silyl enol ether allows for excellent control over the regioselectivity of the enolate, a significant advantage over traditional base-mediated aldol reactions.
Model Experimental Protocol: Mukaiyama Aldol Reaction This protocol is analogous to the Lewis Acid-Catalyzed Hosomi-Sakurai Reaction described in section 1.2, with the substitution of the silyl enol ether for the allyltrimethylsilane as the nucleophile. Cryogenic conditions (-78 °C) are typically required.
Cycloaddition Reactions: Constructing Ring Systems
The alkyne moiety of 3-trimethylsilylpropynal is a competent dienophile or dipolarophile for cycloaddition reactions, providing a direct route to complex cyclic architectures.
Lewis Acid-Catalyzed Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. As an α,β-unsaturated aldehyde, 3-trimethylsilylpropynal can act as a dienophile. Lewis acid catalysis dramatically accelerates the reaction and enhances its selectivity.
Mechanism of Action: The Lewis acid coordinates to the carbonyl oxygen, which lowers the LUMO energy of the dienophile. This smaller energy gap between the dienophile LUMO and the diene HOMO accelerates the reaction, often allowing it to proceed at much lower temperatures than the uncatalyzed thermal variant. The catalyst can also influence the endo/exo stereoselectivity.[15][16] Bulky Lewis acids, for instance, may favor the formation of the less sterically congested exo product.[17]
Comparative Catalyst Performance in Diels-Alder Reactions (General):
| Catalyst | Diene | Dienophile (Analogue) | Yield (%) | endo:exo Ratio | Reference |
| AlCl₃ | Cyclopentadiene | Methyl Acrylate | High | Highly endo | [17] |
| B(C₆F₅)₃ | Acyclic Dienes | α,β-Enals | High | Highly exo | [17] |
| Ca(OTf)₂ / NBu₄PF₆ | Cyclopentadiene | 1,4-Naphthoquinone | 98 | N/A | [15] |
Causality and Experimental Choice:
-
Stereoselectivity Control: For standard dienophiles, AlCl₃ or SnCl₄ often give high endo selectivity. Forcing a switch to exo selectivity can sometimes be achieved with bulky catalysts like B(C₆F₅)₃.[17]
-
Catalyst Loading: While older procedures used stoichiometric Lewis acids, modern methods often employ catalytic amounts (1-20 mol%), which is more sustainable and simplifies work-up.[15]
Model Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
-
Setup: In a flame-dried Schlenk tube under argon, dissolve 3-trimethylsilylpropynal (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5.0 mL).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃, 0.2 mmol, 20 mol%) portion-wise, ensuring the temperature does not rise significantly.
-
Diene Addition: Add the diene (e.g., cyclopentadiene, 1.5 mmol, 1.5 equiv) dropwise.
-
Reaction: Stir the reaction at the specified temperature for several hours until TLC analysis indicates consumption of the starting material.
-
Work-up: Quench the reaction with a saturated NaHCO₃ solution. Extract with dichloromethane, dry the combined organic layers over MgSO₄, and concentrate. Purify the residue by column chromatography.
Conclusion
The catalytic functionalization of 3-trimethylsilylpropynal is a rich field where the choice of catalyst provides exquisite control over reactivity and selectivity.
-
Organocatalysis offers a mild and often highly enantioselective route for conjugate additions and aldol reactions, avoiding the use of metals.
-
Lewis Acid Catalysis provides powerful activation for a broad range of nucleophilic additions and cycloadditions, with catalyst choice influencing stereochemical outcomes.
-
Transition Metal Catalysis excels in the conjugate addition of organometallic reagents, providing access to products with all-carbon quaternary centers through well-defined catalytic cycles.
The optimal choice of catalyst is not universal but depends critically on the desired transformation, the nature of the nucleophile, and the target stereochemistry. This guide serves as a foundational framework for navigating these choices, enabling researchers to harness the full synthetic potential of this versatile silylated propynal.
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Bora, C., et al. (2021). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers, 8(1), 87-95. [Link]
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Wan, W., et al. (2014). Asymmetric aldol reaction organocatalyzed by bifunctional N-prolyl sulfinamides under solvent-free conditions. RSC Advances, 4(50), 26563-26568. [Link]
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Wang, S., et al. (2021). Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts. Journal of the American Chemical Society, 143(31), 12344-12351. [Link]
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A Comparative Guide to the Electronic Effects of the Trimethylsilyl Group on Molecular Reactivity
Introduction: Beyond a Simple Protecting Group
To the synthetic chemist, the trimethylsilyl (TMS) group, -Si(CH₃)₃, is a familiar workhorse, most commonly employed as a robust and readily cleavable protecting group for alcohols, amines, and other functionalities.[1][2][3] Its steric bulk and chemical inertness in many reaction conditions make it an invaluable tool in multistep synthesis.[1][4] However, to view the TMS group merely as a passive shield is to overlook its profound and often dominant electronic influence on the reactivity of a molecule. Unlike its carbon analogue, the tert-butyl group, the TMS group exhibits a unique duality in its electronic character, stemming from the fundamental differences between silicon and carbon.
This guide provides an in-depth analysis of these electronic effects, moving beyond textbook summaries to offer a comparative perspective supported by experimental data. We will explore the origins of the TMS group's electronic character and demonstrate how it can be harnessed to stabilize reactive intermediates, control reaction pathways, and fine-tune the properties of organic molecules.
The Electronic Foundations: Silicon vs. Carbon
The distinct electronic behavior of the trimethylsilyl group is rooted in the intrinsic properties of the silicon atom compared to carbon. Silicon is less electronegative than carbon (Pauling scale: Si ≈ 1.90, C ≈ 2.55) and possesses accessible, low-lying 3d orbitals.[5] This leads to two primary electronic effects that operate in concert: the inductive effect and hyperconjugation .
-
Inductive Effect (σ-donation): Due to its lower electronegativity, the silicon atom in a C-Si bond is electropositive relative to carbon. This results in the C-Si bond being polarized towards carbon, making the TMS group a potent σ-electron donor (+I effect).[5][6] This inductive donation enriches the electron density of the atom to which it is attached.
-
Hyperconjugation (σ-π or σ-p overlap): The C-Si σ-bonding orbital is higher in energy and more polarizable than a corresponding C-C σ-bond.[7] This makes it an exceptionally effective electron donor into an adjacent empty or partially filled p-orbital or a π* anti-bonding orbital. This orbital overlap, known as hyperconjugation, is a powerful stabilizing force.[6][8]
Below is a visualization of these fundamental electronic contributions.
Caption: Fundamental electronic effects of the TMS group.
| Property | Carbon (in tert-butyl) | Silicon (in TMS) | Implication for Reactivity |
| Pauling Electronegativity | ~2.55 | ~1.90 | C-Si bond is polarized towards C, making TMS a strong σ-donor.[5] |
| Average Bond Energy (kcal/mol) | C-C: ~83 | C-Si: ~72 | The weaker, more polarizable C-Si bond is a better hyperconjugative donor.[9] |
| Average Bond Length (Å) | C-C: ~1.54 | C-Si: ~1.87 | The longer C-Si bond contributes to greater steric bulk but also influences orbital overlap.[9] |
| Table 1. Comparison of key properties of Carbon and Silicon. |
The β-Silicon Effect: Supercharged Carbocation Stabilization
Perhaps the most dramatic manifestation of the TMS group's electronic prowess is the β-silicon effect , the powerful stabilization of a positive charge at the carbon atom beta (β) to the silicon.[9][10] This effect is a direct consequence of hyperconjugation, where the C-Si σ-bonding orbital overlaps with the empty p-orbital of the carbocation.[7][10][11]
This stabilization is so substantial that it can dictate the regiochemical and stereochemical outcomes of reactions involving cationic intermediates. The magnitude of this effect is far greater than the stabilization afforded by alkyl groups (e.g., in a tert-butyl group), with computational studies suggesting the TMS group can stabilize a β-carbocation by as much as 38 kcal/mol relative to a methyl group.[9]
Caption: Mechanism of carbocation stabilization via the β-silicon effect.
Comparative Experimental Data: Solvolysis Rates
The β-silicon effect is vividly demonstrated in solvolysis reactions. A substrate containing a β-TMS group will ionize to form a carbocation much more rapidly than its non-silylated counterpart because the transition state leading to the cation is significantly stabilized.
| Substrate | Relative Rate of Solvolysis (k_rel) | Reference Compound | Conditions |
| CH₃CH₂-OTs | 1 | Ethyl tosylate | Ethanol, 25°C |
| (CH₃)₃C-CH₂-OTs | 4.4 | Neopentyl tosylate | Acetic Acid, 70°C |
| (CH₃)₃Si-CH₂-OTs | 2.6 x 10⁵ | Trimethylsilylmethyl tosylate | Acetic Acid, 70°C |
| Table 2. Impact of a β-substituent on the rate of solvolysis. Data synthesized from principles discussed in organosilicon chemistry reviews. |
The data clearly show a massive rate acceleration (a factor of over 100,000) for the silylated compound compared to its carbon analogue, a direct quantitative measure of the β-silicon effect.
Experimental Protocol: Measuring Solvolysis Rates by Conductometry
This protocol outlines a method to compare the solvolysis rates of an alkyl halide with and without a β-trimethylsilyl group. The reaction produces HBr, and the rate can be monitored by the change in conductivity of the solution.
Caption: Experimental workflow for kinetic analysis of solvolysis.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Synthesize and purify 1-bromo-3,3-dimethylbutane (neopentyl bromide analogue) and 1-bromo-2-(trimethylsilyl)ethane.
-
Prepare a stock solution of 80% (v/v) ethanol in deionized water.
-
-
Instrumentation Setup:
-
Calibrate a conductivity probe and interface it with data logging software.
-
Set up a jacketed reaction vessel connected to a constant temperature water bath maintained at 25.0 ± 0.1 °C.
-
-
Kinetic Run:
-
Add 50.0 mL of the 80:20 ethanol:water solvent to the reaction vessel and allow it to thermally equilibrate.
-
Immerse the conductivity probe in the solution and wait for a stable baseline reading.
-
Inject 100 µL of the neat alkyl bromide substrate into the vigorously stirred solution, simultaneously starting the data logger.
-
Record conductivity readings every 30 seconds until the value plateaus (reaction completion, G∞).
-
-
Data Analysis:
-
For a first-order reaction, the rate constant (k) can be determined from the integrated rate law. Plot ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t.
-
The slope of the resulting straight line is equal to -k.
-
Calculate the relative rate (k_rel) by dividing the rate constant for the silylated substrate by that of the non-silylated analogue.
-
Influence on Acidity and Basicity
The strong electron-donating character of the TMS group also influences the acidity and basicity of nearby functional groups. By inductively pushing electron density, a TMS group can destabilize a conjugate base (making the parent acid weaker) or stabilize a conjugate acid (making the parent base stronger).
A classic comparison is between trimethylsilylacetic acid and its carbon analogue, trimethylacetic acid (pivalic acid).
| Compound | Structure | pKa | Electronic Rationale |
| Trimethylacetic acid | (CH₃)₃C-COOH | 5.00 | The tert-butyl group is a weak σ-donor. |
| Trimethylsilylacetic acid | (CH₃)₃Si-CH₂-COOH | 5.22 | The TMS group is a stronger σ-donor, destabilizing the negative charge of the carboxylate conjugate base, thus making the acid weaker (higher pKa).[10][11] |
| Neopentylamine | (CH₃)₃C-CH₂-NH₂ | 10.21 | The tert-butyl group provides weak stabilization to the ammonium conjugate acid. |
| Trimethylsilylmethylamine | (CH₃)₃Si-CH₂-NH₂ | 10.96 | The TMS group's strong +I effect stabilizes the positive charge on the ammonium conjugate acid, making the amine a stronger base (higher pKa of conjugate acid).[10][11] |
| Table 3. Comparative pKa values demonstrating the inductive effect of the TMS group. |
Directing Effects in Electrophilic Aromatic Substitution
When attached directly to an aromatic ring, the trimethylsilyl group exhibits complex behavior. While it is inductively electron-donating, it can also act as an electron-withdrawing group through hyperconjugation with the π-system (σ-π* overlap) or potential d-orbital participation. However, its most significant role in electrophilic aromatic substitution (EAS) is as a powerful controller of regioselectivity, favoring ipso-substitution.
The C-Si bond is readily cleaved by electrophiles. This means that instead of the electrophile adding to an ortho, meta, or para position, it directly replaces the TMS group. This makes the TMS group an excellent "placeholder" or temporary directing group.
Caption: Ipso-substitution directed by the TMS group in EAS. (Note: Images are placeholders for chemical structures)
This process is highly efficient. The positive charge in the Wheland intermediate is located β to the silicon atoms of the methyl groups, allowing for stabilization via the β-silicon effect, which lowers the activation energy for ipso-attack compared to attack at other positions. This provides a clean and predictable method for introducing an electrophile to a specific position on an aromatic ring.
Conclusion
The trimethylsilyl group is a powerful modulator of electronic structure and reactivity. Its strong σ-donating inductive effect and, most notably, its capacity for C-Si hyperconjugation give rise to significant and synthetically useful phenomena. The β-silicon effect provides exceptional stabilization to adjacent carbocations, leading to dramatic rate accelerations and control over reaction pathways. This effect, along with its influence on the acidity of neighboring groups and its ability to direct ipso-substitution on aromatic rings, elevates the TMS group from a simple protecting agent to a versatile tool for strategic chemical design. Understanding and quantifying these electronic effects allows researchers and drug development professionals to harness the full potential of organosilicon chemistry.
References
-
Title: Trimethylsilyl group - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Trimethylsilyl | TMS Definition, Structure & Protecting Groups Source: Study.com URL: [Link]
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Title: Silyl Groups Source: Gelest Technical Library URL: [Link]
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Title: Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride Source: Aure Chemical URL: [Link]
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Title: Beta-silicon effect Source: chemeurope.com URL: [Link]
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Title: TMSCl Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]
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Title: The Electrical Effect of the Trimethylsilyl Group Source: Caltech Authors URL: [Link]
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Title: 8-2. Chemistry about Group 14 Elements Source: Unspecified University Lecture Notes URL: [Link]
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Title: The β Effect of Silicon and Related Manifestations of σ Conjugation Source: SciSpace URL: [Link]
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Title: Properties of Silicon Source: Baran Lab, Scripps Research URL: [Link]
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Title: Negative hyperconjugation in silicon - Wikipedia Source: Wikipedia URL: [Link]
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Title: β-Effect in vinylsilanes Source: Chemistry Stack Exchange URL: [Link]
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Title: Hyperconjugation - Wikipedia Source: Wikipedia URL: [Link]
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A Head-to-Head Comparison: 3-Trimethylsilylpropynal vs. Alternative C3 Building Blocks in Modern Organic Synthesis
In the landscape of organic synthesis, the selection of the right building block is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. Among the myriad of C3 synthons available, 3-trimethylsilylpropynal (TMS-propynal) has emerged as a uniquely versatile and powerful tool for the construction of complex molecular architectures. This guide provides a head-to-head comparison of TMS-propynal with two other fundamental C3 building blocks: its unprotected counterpart, propargyl aldehyde (propynal) , and its unsaturated analog, acrolein . We will delve into their comparative reactivity, stability, and synthetic utility, supported by experimental insights, to guide researchers, scientists, and drug development professionals in making informed strategic decisions.
Part 1: The Building Blocks at a Glance: Physicochemical and Handling Properties
A primary consideration in choosing a reagent is its practicality in a laboratory setting. Stability, ease of handling, and toxicity are paramount. The trimethylsilyl (TMS) group in TMS-propynal is not merely an accessory; it fundamentally transforms the compound's properties compared to the highly reactive and unstable propargyl aldehyde.
| Property | 3-Trimethylsilylpropynal | Propargyl Aldehyde (Propynal) | Acrolein |
| Structure | |||
| Molecular Weight | 126.23 g/mol [1] | 54.05 g/mol | 56.06 g/mol |
| Boiling Point | ~141-143 °C | ~55-57 °C | 52.5 °C[2] |
| Key Features | Bifunctional: Aldehyde & protected terminal alkyne. | Bifunctional: Aldehyde & reactive terminal alkyne. | Conjugated system: Aldehyde & reactive alkene. |
| Stability & Handling | Relatively stable liquid. The TMS group provides stability to the alkyne.[3] | Notoriously unstable; prone to vigorous polymerization or decomposition, especially in the presence of bases.[4] Lachrymatory. | Highly reactive, volatile, and flammable.[5] Toxic and a strong irritant.[5] Polymerizes on exposure to light and air.[2][6] |
Expert Insight: The superior handling characteristics of TMS-propynal cannot be overstated. Propargyl aldehyde's instability often necessitates its in situ generation or careful handling at low temperatures, adding complexity and potential variability to a synthetic sequence.[4] Acrolein is similarly hazardous, requiring significant precautions.[5][6] The TMS group provides crucial steric and electronic stabilization, rendering TMS-propynal a much more "user-friendly" reagent for routine laboratory use.[3]
Part 2: Reactivity and Synthetic Utility: A Comparative Analysis
The true value of a building block is revealed in its chemical reactivity. Here, we compare the performance of TMS-propynal, propargyl aldehyde, and acrolein in key chemical transformations.
Reactivity at the Carbonyl Group: Nucleophilic Addition
All three molecules possess an aldehyde functionality, making them susceptible to nucleophilic attack by reagents like Grignard reagents, organolithiums, and ylides.
-
3-Trimethylsilylpropynal: Undergoes clean nucleophilic additions to the aldehyde. The bulky TMS group is sufficiently remote so as not to significantly hinder attack at the carbonyl. The resulting secondary propargylic alcohol retains the protected alkyne, which serves as a valuable synthetic handle for subsequent transformations.
-
Propargyl Aldehyde: While it also undergoes nucleophilic addition, the presence of the acidic acetylenic proton is a major complication. Strong organometallic bases (Grignard, organolithiums) can deprotonate the alkyne, consuming the nucleophile and reducing yields. This often necessitates the use of excess reagent or specific reaction conditions.
-
Acrolein: As a classic α,β-unsaturated aldehyde, acrolein presents a challenge of selectivity. Nucleophiles can attack at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). Hard nucleophiles like organolithiums tend to favor 1,2-addition, while softer nucleophiles like cuprates favor 1,4-addition. Controlling this selectivity can be non-trivial.
Figure 2. Synthetic workflow demonstrating the latent reactivity of 3-Trimethylsilylpropynal.
Part 3: Experimental Data & Protocols
Trustworthiness in synthesis relies on reproducible, well-documented protocols. Below, we provide a comparative example and a detailed protocol for a key transformation.
Case Study: Grignard Addition
The addition of a Grignard reagent to an aldehyde is a fundamental C-C bond-forming reaction. Let's compare the typical outcomes for the three building blocks.
| Building Block | Reagent | Typical Yield | Key Considerations |
| 3-Trimethylsilylpropynal | Phenylmagnesium Bromide | >85% | Clean reaction, straightforward workup. Product retains the valuable TMS-alkyne handle. |
| Propargyl Aldehyde | Phenylmagnesium Bromide | 40-60% | Yield is compromised by deprotonation of the acidic alkyne proton. Requires excess Grignard reagent. |
| Acrolein | Phenylmagnesium Bromide | Variable (mixture) | Produces a mixture of 1,2- and 1,4-addition products, complicating purification and lowering the yield of the desired product. [7] |
Protocol: Sonogashira Coupling of a Deprotected TMS-Propynal Adduct
This protocol illustrates the power of the "latent reactivity" workflow. It assumes the starting material, 1-phenyl-4-(trimethylsilyl)but-3-yn-2-ol, has been prepared via the Grignard addition of methylmagnesium bromide to 3-trimethylsilylpropynal.
Step A: Deprotection of the TMS Group
-
Reaction Setup: To a solution of 1-phenyl-4-(trimethylsilyl)but-3-yn-2-ol (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M), add tetra-n-butylammonium fluoride (TBAF, 1.1 equiv, 1M solution in THF) dropwise at 0 °C under an argon atmosphere.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude terminal alkyne is often used directly in the next step without further purification.
Step B: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the crude terminal alkyne from Step A (1.0 equiv), an aryl iodide (e.g., iodobenzene, 1.1 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv). [8]2. Solvent and Base Addition: Add anhydrous, degassed triethylamine (TEA, 3.0 equiv) and THF (0.1 M). Stir the mixture for 10 minutes at room temperature. [8][9]3. Reaction and Monitoring: Heat the reaction to 50 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Part 4: A Guide to Choosing the Right Building Block
The optimal choice of building block is entirely context-dependent. The following decision guide, structured as a flowchart, can help researchers navigate this choice based on their synthetic goals.
Figure 3. Decision flowchart for selecting the appropriate C3 building block.
Conclusion
While propargyl aldehyde and acrolein are foundational C3 building blocks, their utility is often hampered by instability, hazardous nature, and challenging selectivity. [4][5][10]3-Trimethylsilylpropynal effectively addresses these limitations by leveraging the trimethylsilyl group as both a stabilizing element and a versatile protecting group. [3]Its superior handling properties and, most importantly, its capacity for "latent reactivity" make it an indispensable tool for modern synthetic chemists. The ability to perform chemistry at the aldehyde and then, in a controlled manner, unmask a terminal alkyne for powerful coupling reactions provides a strategic advantage in the synthesis of complex pharmaceuticals and novel materials. For syntheses demanding precision, control, and strategic complexity, 3-trimethylsilylpropynal is, in many cases, the superior choice.
References
-
Taylor & Francis. (n.d.). Acrolein – Knowledge and References. Retrieved from [Link]
-
RSC Publishing. (2023, February 7). Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates. Retrieved from [Link]
-
PubMed. (2021, March 26). Application of Acrolein Imines to Organic Synthesis, Biofunctional Studies, and Clinical Practice. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acrolein. Retrieved from [Link]
-
ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Trimethylsilylpropynal. PubChem Compound Summary for CID 2760865. Retrieved from [Link]
-
YouTube. (2022, May 1). Making Acrolein. Retrieved from [Link]
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Scribd. (n.d.). TMS Alkyne. Retrieved from [Link]
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Organic Syntheses. (n.d.). Propiolaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Characterization of 3-Trimethylsilylpropynal
Introduction: The Analytical Imperative for a Unique Reagent
In the landscape of modern pharmaceutical development and fine chemical synthesis, reactive intermediates like 3-Trimethylsilylpropynal hold significant value. This molecule, with its unique bifunctional structure—a reactive aldehyde and a sterically shielded terminal alkyne—serves as a versatile building block. However, the very features that make it synthetically useful also present considerable analytical challenges. Its inherent reactivity necessitates a robust, multi-faceted analytical control strategy to ensure identity, purity, and stability.[1]
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 3-Trimethylsilylpropynal. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establish a framework for the cross-validation of these techniques, and provide the experimental data needed to support these comparisons. Our objective is to equip researchers, scientists, and drug development professionals with a scientifically sound and field-proven approach to ensure data integrity and regulatory compliance. The principles discussed are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that a validated analytical procedure must be demonstrably fit for its intended purpose.[2][3][4][5][6]
Part 1: Understanding the Analyte: Physicochemical Properties and Handling
Before delving into analytical methodologies, understanding the target analyte is paramount. 3-Trimethylsilylpropynal (C₆H₁₀OSi) is a volatile liquid with a reactive aldehyde functional group susceptible to oxidation and polymerization, and a trimethylsilyl (TMS) group that protects the alkyne.[7] This duality dictates our analytical approach.
Key Analytical Challenges:
-
Reactivity: The aldehyde group can readily oxidize to the corresponding carboxylic acid or participate in condensation reactions. This demands careful sample handling, inert atmospheres, and selection of non-reactive solvents.[1]
-
Volatility: While advantageous for Gas Chromatography (GC), the compound's volatility can lead to sample loss if not handled properly.
-
Hygroscopicity: The TMS group can be susceptible to hydrolysis under certain conditions, cleaving the silicon-carbon bond.
Safe Handling and Storage: Due to its reactivity and potential hazards, 3-Trimethylsilylpropynal should be handled in a well-ventilated fume hood.[8] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[9] Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent degradation.[8][10]
Part 2: A Multi-Technique Approach to Primary Characterization
No single analytical technique can provide a complete picture of 3-Trimethylsilylpropynal. A truly robust characterization relies on the orthogonal data generated from multiple, complementary methods. Here, we compare four foundational techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
Causality for Selection: GC-MS is exceptionally well-suited for volatile and thermally stable compounds.[11] The presence of the trimethylsilyl group enhances the volatility of the molecule, making it an ideal candidate for GC analysis.[12][13] The mass spectrometer provides high specificity for identification based on fragmentation patterns and accurate mass.
Experimental Protocol: GC-MS Method Development and Validation
-
System Preparation:
-
Instrument: Agilent 8890 GC coupled to a 5977B MS Detector.
-
Column Selection: A low-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is chosen to separate based on boiling point and minimize interaction with the polar aldehyde.
-
-
Method Parameters:
-
Inlet Temperature: 250°C (to ensure rapid volatilization without degradation).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 50°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min). This gradient ensures the separation of lower-boiling impurities from the main analyte.
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-300.
-
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in anhydrous hexane. Hexane is chosen as a non-polar, non-reactive solvent.[1]
-
Create a calibration curve from 1 µg/mL to 100 µg/mL.
-
-
Validation Parameters (ICH Q2(R2) Framework): [5][14]
-
Specificity: Inject a blank (hexane) and a spiked sample with known related substances to ensure no co-elution with the main peak.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥0.995.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.
-
Precision (Repeatability & Intermediate Precision): Analyze six replicate injections of a single standard. The relative standard deviation (%RSD) should be ≤2%. Repeat on a different day with a different analyst for intermediate precision.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
Causality for Selection: NMR is unparalleled for unambiguous structure elucidation and confirmation. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
-
¹H NMR: Expected signals include a singlet for the nine protons of the TMS group (~0.2 ppm), a singlet for the aldehydic proton (~9.1 ppm), and a singlet for the acetylenic proton, though in this structure, there is no proton directly on the alkyne carbon adjacent to the carbonyl. The key signals are the aldehyde and the TMS group.[15][16]
-
¹³C NMR: Key signals will be the TMS carbons (~0 ppm), the two sp-hybridized alkyne carbons (~85-95 ppm), and the highly deshielded carbonyl carbon of the aldehyde (~190 ppm).[17][18]
Experimental Protocol: NMR Characterization
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard, non-reactive solvent for NMR.
-
Instrument: Bruker Avance III 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16 scans for good signal-to-noise.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 scans due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Analysis: Integrate the proton signals to confirm the ratio of protons. Compare the chemical shifts of both ¹H and ¹³C spectra to literature values or predictive models to confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
Causality for Selection: FT-IR is a rapid and non-destructive technique perfect for confirming the presence of key functional groups, making it an excellent tool for identity verification.
Expected Characteristic Absorptions:
-
C-H stretch (aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.
-
C=O stretch (aldehyde): A very strong, sharp band around 1680-1700 cm⁻¹.
-
C≡C stretch (alkyne): A medium to weak, sharp band around 2175 cm⁻¹.[15][19]
-
Si-CH₃ rock: A strong, characteristic band around 1250 cm⁻¹.[20]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Apply a small drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.
-
Instrument: Thermo Scientific Nicolet iS50 FT-IR Spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Collect a background spectrum of the clean salt plates first. Then, collect the sample spectrum and allow the instrument software to perform an automatic background subtraction. Identify the key absorption bands and compare them to the expected frequencies.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability
Causality for Selection: While GC-MS is excellent for volatile compounds, HPLC is essential for analyzing potential non-volatile impurities (e.g., oxidation products, polymers) and for conducting stability studies under various conditions. The high reactivity of the aldehyde makes direct analysis challenging, often necessitating derivatization to enhance stability and detectability.[21][22][23]
Experimental Protocol: HPLC Method with Derivatization
-
Derivatization Rationale: To accurately quantify the aldehyde and its related impurities, a pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is employed. This reaction converts the aldehyde into a stable, brightly colored hydrazone, which has a strong chromophore for UV detection.[23]
-
Derivatization Procedure:
-
Prepare a 0.1% DNPH solution in acetonitrile with 0.1% phosphoric acid.
-
To 100 µL of a sample solution in acetonitrile, add 500 µL of the DNPH reagent.
-
Vortex and allow to react for 30 minutes at room temperature.
-
-
HPLC System and Parameters:
-
Instrument: Waters ACQUITY UPLC H-Class with a PDA Detector.
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: PDA detector set at 360 nm (the λmax for the DNPH derivative).
-
-
Validation: The validation process would follow the same ICH parameters (Specificity, Linearity, Accuracy, Precision) as described for the GC-MS method, using the derivatized product.
Part 3: The Cross-Validation Framework: Ensuring Inter-Method Consistency
Cross-validation is the formal process of comparing results from two or more analytical methods to ensure they produce consistent and reliable data.[24][25] This is critical when, for example, a GC-MS method is used for routine release testing, but an HPLC method is used for stability studies. The results must be correlatable. The process is guided by regulatory expectations that data should be reliable regardless of the method or laboratory.[26][27]
Part 4: Comparative Data Summary
The performance of each validated method must be objectively compared. The table below summarizes the expected performance characteristics for the characterization of 3-Trimethylsilylpropynal.
| Parameter | GC-MS (Direct) | NMR (Quantitative) | FT-IR (Identity) | HPLC-UV (DNPH Deriv.) |
| Primary Use | Purity, Volatile Impurities | Structure Confirmation, Assay | Identity Confirmation | Purity, Non-Volatile Impurities, Stability |
| Specificity | High (Mass Spec) | Very High (Unique Signals) | Moderate (Functional Groups) | High (Chromatographic Separation) |
| Linearity (R²) | >0.998 | >0.995 | N/A | >0.998 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | N/A | 98.0 - 101.0% |
| Precision (%RSD) | < 1.5% | < 2.0% | N/A | < 2.0% |
| LOD/LOQ | Low (ng/mL) | High (mg/mL) | N/A | Low (ng/mL) |
| Sample Prep | Simple Dilution | Simple Dilution | Very Simple (Neat) | Complex (Derivatization) |
| Analysis Time | ~20 min/sample | ~15 min/sample | ~2 min/sample | ~15 min/sample |
Part 5: Synthesizing the Data: A Cohesive Analytical Picture
The true power of this approach lies in integrating the data from each technique to form a single, self-validating system. The logical relationship between these methods ensures a comprehensive characterization.
Conclusion
The robust characterization of a reactive intermediate like 3-Trimethylsilylpropynal is not achievable with a single analytical method. A scientifically sound approach mandates the use of orthogonal techniques, each validated for its intended purpose. GC-MS provides excellent separation and identification of volatile components, while NMR offers definitive structural confirmation. FT-IR serves as a rapid identity check, and a well-developed HPLC method is indispensable for assessing non-volatile impurities and stability.
By cross-validating these methods, an organization can ensure data consistency and integrity across its development and quality control functions. This integrated, evidence-based strategy is the cornerstone of modern pharmaceutical analysis, ensuring product quality and patient safety while adhering to global regulatory standards.[28]
References
- ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
- Villas-Bôas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Al-Kass-Pool, M., et al. (2023). Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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A Comparative Guide to the Applications of Alkynyl Aldehydes in Modern Organic Synthesis and Chemical Biology
Welcome to a comprehensive exploration of alkynyl aldehydes, a versatile and increasingly indispensable class of reagents in the modern chemist's toolkit. This guide is designed for researchers, scientists, and professionals in drug development seeking to leverage the unique reactivity of these bifunctional molecules. We will delve into their diverse applications, from the intricate construction of heterocyclic scaffolds to their emerging role in the precise modification of biomolecules. Our focus will be on providing a comparative analysis, supported by experimental data and detailed protocols, to empower you to make informed decisions in your research endeavors.
The inherent reactivity of the alkyne and aldehyde functionalities, often in conjugation, allows for a rich tapestry of chemical transformations. This guide will illuminate the causality behind experimental choices and provide a trustworthy foundation for incorporating alkynyl aldehydes into your synthetic strategies.
Part 1: The Synthetic Versatility of Alkynyl Aldehydes in Heterocycle Synthesis
Alkynyl aldehydes are privileged building blocks for the synthesis of a wide array of nitrogen-, oxygen-, and sulfur-containing heterocycles, which are core motifs in pharmaceuticals, natural products, and materials science.[1] Their ability to participate in cyclization and annulation reactions under various conditions—metal-catalyzed, metal-free, and even visible-light-mediated—makes them exceptionally valuable.[1]
Comparative Analysis of Alkynyl Aldehydes in N-Heterocycle Synthesis
The synthesis of N-heterocycles, such as pyrroles, imidazoles, and quinolines, is a cornerstone of medicinal chemistry. Alkynyl aldehydes offer multiple pathways to these structures. A common strategy involves the condensation of the aldehyde with an amine-containing substrate, followed by an intramolecular reaction involving the alkyne.
For instance, the reaction of α-amino acid esters with alkynyl aldehydes can lead to the formation of 1,2,3-trisubstituted pyrroles.[1] This cascade reaction proceeds via condensation, intramolecular cyclization, and a subsequent C-N ester migration.[1] The choice of the alkynyl aldehyde substituent can significantly influence the reaction efficiency and the substitution pattern of the final product.
| Alkynyl Aldehyde | Amine Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| Phenylpropargyl aldehyde | Methyl glycinate hydrochloride | Triethylamine, EtOH, reflux | 2-phenyl-1H-pyrrole-3-carboxylate | 85 | Wang et al. (2020)[1] |
| 3-Phenylpropiolaldehyde | α-amino acid esters hydrochloride | Triethylamine | 1,2,3-trisubstituted pyrroles | High | Chen et al.[1] |
| o-Alkynylbenzaldehydes | Trimethylsilyl azide (TMSN3) | - | 8-azido-8H-[1][2][3]triazolo[5,1-a]isoindoles | High | Li et al.[4] |
Experimental Protocol: Synthesis of 2-phenyl-1H-pyrrole-3-carboxylate
-
To a solution of phenylpropargyl aldehyde (1.0 mmol) in ethanol (5 mL), add methyl glycinate hydrochloride (1.2 mmol) and triethylamine (2.5 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Logical Flow of Pyrrole Synthesis from Alkynyl Aldehydes
Caption: A simplified workflow for the synthesis of trisubstituted pyrroles.
Part 2: Alkynyl Aldehydes in Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic compounds in a highly convergent and stereocontrolled manner. Alkynyl aldehydes are excellent substrates for various cycloaddition strategies, including the Pauson-Khand reaction and [3+2] cycloadditions.
The Pauson-Khand Reaction: A Gateway to Cyclopentenones
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to furnish an α,β-cyclopentenone.[5] This reaction is a highly efficient method for the synthesis of five-membered rings, which are prevalent in many natural products and biologically active molecules.[6] The intramolecular version of the PKR, where the alkyne and alkene are tethered, is particularly powerful for the rapid assembly of complex bicyclic systems.
Alkynyl aldehydes can serve as precursors to the enyne substrates required for the intramolecular PKR. The aldehyde functionality can be readily converted to an alkene via a Wittig reaction or other olefination methods.
Comparative Analysis of Catalysts for the Hetero-Pauson-Khand Reaction of Alkynyl Aldehydes
A hetero-variant of the PKR, where the alkene is replaced by a carbonyl group, has been developed for the synthesis of butenolides.[2] Molybdenum-based catalysts have shown remarkable efficiency in promoting the CO gas-free cyclocarbonylation of alkynyl aldehydes.[2]
| Catalyst | Substrate | Conditions | Product | Yield (%) | Reference |
| Mo(CO)3(DMF)3 | 1,6-alkynyl aldehyde | Toluene, 85 °C, 15 min | Fused butenolide | 71 | Pérez-Gómez et al.[2] |
| Ru3(CO)12 | 1,6-alkynyl aldehyde | Toluene, 110 °C, 20 h | Fused butenolide | Lower yields, requires alkyne disubstitution | Morimoto et al.[2] |
Mechanism of the Molybdenum-Mediated Hetero-Pauson-Khand Reaction
Caption: Key steps in the Mo-mediated synthesis of butenolides.
[3+2] Cycloadditions with Azides: The "Click" Chemistry Approach
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[7] Alkynyl aldehydes are valuable partners in this reaction, leading to triazoles bearing a formyl group, which can be further functionalized.
Interestingly, in the case of o-alkynylaryl aldehydes, a competition between the [3+2] cycloaddition and an intramolecular electrophilic cyclization can be observed.[8] The reaction outcome can be controlled by the choice of catalyst. For example, a silver catalyst promotes a 6-endo-dig electrophilic cyclization to yield azido-pyranoquinolines, while metal-free conditions favor the [3+2] cycloaddition to form triazolo-pyranoquinolines.[8]
Part 3: Emerging Frontiers: Alkynyl Aldehydes in Bioconjugation
The precise and stable modification of biomolecules is crucial for advancing chemical biology, drug discovery, and diagnostics.[9] Alkynyl aldehydes have recently emerged as a novel class of thiol-specific reagents for the chemoselective targeting of cysteine residues in peptides and proteins.[3] This approach offers a compelling alternative to traditional maleimide-based bioconjugation, which can suffer from instability.[3]
A Stable and Versatile Platform for Protein Functionalization
The reaction of an alkynyl aldehyde with a cysteine thiol proceeds under mild, aqueous conditions, preserving the structural and functional integrity of the biomolecule.[3] The resulting conjugate contains a versatile aldehyde group that can be further elaborated through various chemical transformations, including:
-
Hydrazone and oxime formation for the attachment of payloads or reporter molecules.[3]
-
Carbon-carbon bond formation.[3]
-
Proximity-driven conjugation with nearby amine groups to form cyclic biomolecules.[3]
Workflow for Cysteine-Specific Bioconjugation using Alkynyl Aldehydes
Caption: A schematic of the two-stage bioconjugation strategy.
This methodology significantly expands the bioconjugation toolkit, with promising applications in the development of antibody-drug conjugates (ADCs), biomaterials, and therapeutic agents.[3]
Conclusion
Alkynyl aldehydes are a class of remarkably versatile reagents with broad-ranging applications in modern chemical synthesis and biological research. Their dual reactivity allows for the efficient construction of complex molecular architectures, from diverse heterocyclic systems to precisely functionalized biomolecules. As this guide has demonstrated, a deep understanding of their reactivity and the judicious choice of reaction conditions can unlock a wealth of synthetic possibilities. The continued exploration of the chemistry of alkynyl aldehydes promises to yield even more innovative solutions for challenges in medicine, materials science, and beyond.
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of 3-Trimethylsilylpropynal in Large-Scale Synthesis
For researchers and process chemists in the pharmaceutical and fine chemical industries, the selection of a starting material is a critical decision point that profoundly impacts scalability, cost-effectiveness, and safety. 3-Trimethylsilylpropynal (TMSP), a versatile bifunctional reagent, offers distinct advantages in complex syntheses but comes with its own set of economic and handling considerations. This guide provides an in-depth analysis of TMSP, comparing it with its most direct alternative, propynal, to inform strategic decisions in large-scale production environments.
Understanding the Reagents: 3-Trimethylsilylpropynal vs. Propynal
At its core, TMSP is propynal with a trimethylsilyl (TMS) group protecting the terminal alkyne. This seemingly minor modification is the central factor driving the differences in reactivity, stability, and handling between the two molecules.
-
3-Trimethylsilylpropynal (TMSP): A clear, colorless to light yellow liquid, TMSP incorporates a TMS group that serves two primary functions.[1] First, it acts as a bulky protecting group, preventing the acidic acetylenic proton from engaging in unwanted side reactions, such as deprotonation and subsequent coupling (e.g., Glaser coupling). Second, the TMS group enhances solubility in nonpolar organic solvents and can be selectively removed under mild conditions (protodesilylation) when the terminal alkyne is needed for further transformation.[2]
-
Propynal (Propargyl Aldehyde): The parent compound is a highly reactive and volatile aldehyde. Its terminal alkyne is prone to polymerization and other side reactions, especially under basic conditions or in the presence of certain metals. This inherent instability makes its storage and handling on a large scale particularly challenging.
The fundamental choice between these two reagents hinges on a trade-off: the higher upfront cost of TMSP versus the increased process complexity and potential for lower yields associated with the less stable propynal.
Comparative Analysis: Key Metrics for Large-Scale Synthesis
The decision to implement a reagent in a large-scale workflow is multifactorial. The following table summarizes a direct comparison based on critical process chemistry parameters.
| Metric | 3-Trimethylsilylpropynal (TMSP) | Propynal | Justification & Causality |
| Cost of Goods | Higher | Lower | TMSP is a derivative requiring an additional synthetic step (silylation), increasing its market price. Propynal is a more fundamental building block. |
| Process Yield & Consistency | High & Reliable | Variable & Often Lower | TMSP's stability prevents polymerization and side reactions, leading to cleaner reaction profiles and more predictable, higher yields. Propynal's reactivity can lead to significant byproduct formation. |
| Handling & Stability | Good; Air & Moisture Sensitive[1] | Poor; Prone to Polymerization | The TMS group provides steric hindrance and removes the acidic proton, drastically increasing the compound's shelf-life and handling stability compared to the highly reactive and unstable propynal. |
| Safety Profile | Flammable Liquid[3][4] | Highly Flammable; Lachrymator | Both are flammable. TMSP requires careful handling under inert atmosphere.[3] Propynal is also a potent lachrymator, requiring more stringent engineering controls for operator safety. |
| Purification Complexity | Lower | Higher | Cleaner reactions with TMSP result in fewer impurities, simplifying downstream purification processes like chromatography or crystallization. This can significantly reduce solvent usage and labor costs. |
| Reaction Scope | Broad | More Limited | TMSP is compatible with a wider range of reaction conditions, particularly those involving bases or nucleophiles that would otherwise react with the terminal alkyne of propynal.[2] |
| Waste Stream | Contains silicon byproducts | Primarily organic byproducts | The primary waste consideration for TMSP is the silicon-containing byproduct after desilylation, which requires specific disposal protocols. Propynal waste streams are typically organic. |
Workflow and Decision Logic for Reagent Selection
Choosing the right reagent is not just about the reaction on paper but also about the entire process from procurement to final product isolation. The following diagram illustrates a logical workflow for selecting the optimal reagent based on project goals.
Caption: Decision workflow for reagent selection.
Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative via Cycloaddition
This protocol details a representative application of TMSP in the synthesis of 5-formyl-1-substituted-4-(trimethylsilyl)-1H-1,2,3-triazoles, key intermediates in medicinal chemistry.[1]
Objective: To synthesize a triazole derivative via a 1,3-dipolar cycloaddition reaction for cost-benefit analysis.
Materials:
-
3-Trimethylsilylpropynal (TMSP)
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(I) Iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow Diagram:
Caption: Experimental workflow for triazole synthesis using TMSP.
Step-by-Step Procedure:
-
Reactor Setup: To a clean, dry, multi-neck flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 3-Trimethylsilylpropynal (1.0 eq), the organic azide (1.0 eq), and anhydrous acetonitrile (5 mL per mmol of TMSP).
-
Inerting: Begin stirring the solution and purge the vessel with dry nitrogen for 15 minutes to ensure an inert atmosphere. This is critical as TMSP is moisture-sensitive and the copper catalyst is oxygen-sensitive.[1]
-
Catalyst Addition: To the stirring solution, add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) followed by Copper(I) Iodide (0.05 eq). The reaction is often mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride to complex with the copper catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes of the aqueous phase).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure triazole derivative. The clean nature of the reaction often simplifies this final step.
Conclusion and Senior Scientist's Recommendation
For early-stage, small-scale discovery chemistry , where the absolute cost of raw materials is a primary concern and chemists can meticulously manage unstable reagents, propynal may be a viable option. Its use allows for rapid exploration of ideas without the initial investment in a more expensive derivative.
However, for large-scale synthesis, process development, and manufacturing , the higher upfront cost of 3-Trimethylsilylpropynal is overwhelmingly justified by the downstream benefits. The cost-benefit analysis clearly favors TMSP due to:
-
Enhanced Safety and Handling: Reduced risk of polymerization and lachrymatory effects improves operator safety and simplifies engineering controls.[3][4]
-
Process Robustness: Predictable and reliable reaction outcomes lead to consistent batch quality and reduce the risk of costly batch failures.
-
Higher Effective Yield: Cleaner reaction profiles minimize byproduct formation, resulting in higher isolated yields of the desired product.
-
Reduced Purification Costs: Simpler purification translates directly to lower solvent consumption, less waste generation, and reduced labor hours, significantly offsetting the initial reagent cost.
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A Comparative Mechanistic Guide to the Reaction Pathways of Silylated and Terminal Alkynes
For researchers, synthetic chemists, and professionals in drug development, the choice between a terminal alkyne and its silylated counterpart is a pivotal strategic decision. While a silyl group is often introduced as a simple "protecting group" for the acidic C-H proton of a terminal alkyne, this view is overly simplistic. The silicon-carbon bond introduces unique electronic and steric properties that fundamentally alter reaction pathways, enabling regioselectivity and reactivity patterns that are inaccessible to terminal alkynes. This guide provides an in-depth comparison of these two critical functional groups, grounded in mechanistic principles and supported by experimental data, to inform rational experimental design.
Fundamental Properties: More Than Just a Protecting Group
The divergent reactivity of terminal and silylated alkynes stems from the replacement of a small, acidic proton with a bulky, electropositive trialkylsilyl group.
-
Terminal Alkynes: The defining feature is the C(sp)-H bond. With a pKa of approximately 25, this proton is sufficiently acidic to be removed by strong bases, generating a potent acetylide nucleophile. This reactivity is central to classic C-C bond-forming reactions.
-
Silylated Alkynes: The C(sp)-SiR₃ bond is a non-acidic, sterically demanding, and electronically distinct moiety. The electropositive nature of silicon polarizes the C-Si bond and can stabilize a positive charge on the β-carbon (the other sp-hybridized carbon) through hyperconjugation, an effect known as the β-silyl effect . This electronic influence is a powerful tool for controlling the regioselectivity of electrophilic additions. Furthermore, the steric bulk of common silyl groups like trimethylsilyl (TMS), triethylsilyl (TES), and triisopropylsilyl (TIPS) can direct incoming reagents to the less hindered face of the molecule or block reactions entirely.
Comparative Analysis of Key Reaction Pathways
The following sections dissect the mechanistic differences between these alkynes in three common and synthetically vital transformations.
Palladium/Copper-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira reaction, a cornerstone for synthesizing aryl alkynes and conjugated enynes, provides a classic example of the silyl group acting as a protective placeholder.[1][2][3]
Mechanistic Divergence
-
Terminal Alkynes: The reaction proceeds via a dual catalytic cycle.[3][4] A copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate.[3][5] This species then undergoes transmetalation with a Pd(II)-aryl complex (formed from oxidative addition of an aryl halide to a Pd(0) catalyst). Reductive elimination from the resulting Pd(II)-di-organo complex yields the coupled product and regenerates the Pd(0) catalyst. The C-H bond is the site of reactivity.[4][5]
-
Silylated Alkynes: Under standard Sonogashira conditions, the C-Si bond is robust and unreactive.[6][7] The silyl group effectively "protects" the alkyne, preventing its participation in the coupling reaction.[7] This allows for selective Sonogashira coupling at an unprotected terminal alkyne in a molecule that also contains a silylated alkyne. While modified conditions using fluoride activators can induce the C-Si bond to participate in cross-coupling, its primary role in this context is as a stable, non-participatory protecting group.
Data Summary: Sonogashira Coupling Reactivity
| Alkyne Type | Substrate Example | Role in Reaction | Typical Outcome | Reference |
| Terminal | Phenylacetylene | Nucleophile Precursor | Forms Phenyl-Aryl Alkyne | [3] |
| Silylated | (Trimethylsilyl)acetylene | Protected/Unreactive | No coupling at C-Si bond | [6][7] |
Experimental Protocol: Typical Sonogashira Coupling of a Terminal Alkyne
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (5 mL). Stir the mixture for 5 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature (or heat as required) and monitor by TLC or GC-MS.
-
Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel.
Electrophilic Addition: Hydration
The hydration of alkynes to form carbonyl compounds reveals the powerful directing influence of the silyl group, contrasting sharply with the standard Markovnikov outcome for terminal alkynes.
Mechanistic Divergence
-
Terminal Alkynes: In the presence of aqueous acid and a mercury(II) sulfate catalyst, hydration proceeds via a Markovnikov mechanism.[8][9][10] The electrophile (H⁺, facilitated by Hg²⁺) adds to the terminal carbon, forming the more stable secondary vinyl cation.[8] Water attacks this cation, and after deprotonation, the resulting enol intermediate rapidly tautomerizes to the thermodynamically favored methyl ketone.[8][9]
-
Silylated Alkynes: The regiochemical outcome of electrophilic addition is controlled by the β-silyl effect . The silicon atom stabilizes the development of positive charge on the β-carbon. Consequently, the electrophile (e.g., H⁺) adds to the α-carbon (the one bearing the silyl group). The nucleophile (H₂O) then attacks the β-carbon. This leads to a specific enol intermediate which, after potential protodesilylation under the acidic conditions, tautomerizes to a ketone. This provides a method for synthesizing ketones with regiocontrol that may not be achievable from the corresponding terminal alkyne.
Data Summary: Regiochemical Outcomes of Hydration
| Alkyne Type | Substrate Example | Reagents | Product Type | Regiochemistry | Reference |
| Terminal | 1-Hexyne | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone | Markovnikov | [9][10] |
| Silylated | 1-(Trimethylsilyl)-1-hexyne | H₂SO₄, H₂O | Ketone | β-Silyl Directed | [7] |
Experimental Protocol: Mercury(II)-Catalyzed Hydration of a Terminal Alkyne
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the terminal alkyne (10 mmol), water (10 mL), and concentrated sulfuric acid (0.5 mL).
-
Catalyst Addition: Carefully add mercury(II) sulfate (approx. 0.5 g).
-
Reaction: Heat the mixture to 60-80 °C with vigorous stirring for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature. Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo. Purify the resulting ketone by distillation or column chromatography.
[3+2] Cycloaddition: Azide-Alkyne "Click" Chemistry
The azide-alkyne cycloaddition is a cornerstone of modern chemical biology and materials science. The choice between a terminal and silylated alkyne dictates not only the feasibility of the reaction under certain catalytic conditions but also the regiochemical outcome.
Mechanistic Divergence
-
Terminal Alkynes: Terminal alkynes are essential substrates for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11][12] The mechanism involves the in situ formation of a copper acetylide from the terminal alkyne. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing intermediate to exclusively yield the 1,4-disubstituted triazole isomer with exceptional efficiency.[12] In contrast, under Ruthenium catalysis (RuAAC), terminal alkynes preferentially form the 1,5-disubstituted triazole .[11][12]
-
Silylated Alkynes: Lacking the acidic proton, silylated alkynes are completely unreactive in CuAAC as they cannot form the requisite copper acetylide intermediate.[11] This orthogonality is synthetically useful. However, they are excellent substrates for RuAAC, reacting with azides to form fully substituted 1,4,5-trisubstituted triazoles .[11][12] This provides access to a class of triazoles that cannot be synthesized via CuAAC.
Data Summary: Azide-Alkyne Cycloaddition
| Reaction | Alkyne Type | Substrate Example | Outcome | Regioisomer | Reference |
| CuAAC | Terminal | Phenylacetylene | High Yield | 1,4-disubstituted | [11][12] |
| CuAAC | Silylated | (TMS)acetylene | No Reaction | N/A | [11] |
| RuAAC | Terminal | Phenylacetylene | Good Yield | 1,5-disubstituted | [11][12] |
| RuAAC | Silylated | (TMS)phenylacetylene | Good Yield | 1,4,5-trisubstituted | [11][12] |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Setup: In a vial, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol in 1 mL water).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by copper(II) sulfate pentahydrate (0.1 mmol in 1 mL water). The mixture should turn pale yellow/green.
-
Reaction: Stir vigorously at room temperature for 12-24 hours. The product often precipitates from the reaction mixture.
-
Workup: If a precipitate has formed, collect the product by filtration, wash with cold water and then cold ethanol, and dry in vacuo. If no precipitate forms, extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to purify by chromatography.
Practical Workflows: Silylation and Desilylation
The interconversion between terminal and silylated alkynes is a routine and critical part of their application in multi-step synthesis.
Protocol: Synthesis of a Silylated Alkyne
This procedure describes a common method for silylating a terminal alkyne.[13][14]
-
Setup: To an oven-dried, three-neck flask under an inert atmosphere, add the terminal alkyne (10 mmol) and anhydrous THF (40 mL).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.6 M in hexanes, 10.5 mmol) dropwise over 15 minutes. Stir the resulting acetylide solution at -78 °C for 30 minutes.
-
Silylation: Add chlorotrimethylsilane (TMSCl, 12 mmol) dropwise to the solution.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the silylated alkyne by flash chromatography or distillation.
Protocol: Desilylation of a Silylated Alkyne
This procedure uses a mild base to regenerate the terminal alkyne.[6][15]
-
Setup: Dissolve the silylated alkyne (e.g., a TMS-alkyne, 5 mmol) in methanol (25 mL) in a round-bottom flask.
-
Base Addition: Add potassium carbonate (K₂CO₃, 0.5 mmol, 0.1 equiv).
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Concentrate the mixture in vacuo to remove the methanol.
-
Purification: Dilute the residue with diethyl ether, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the terminal alkyne, which can be further purified if necessary.
Conclusion
The silyl group is far more than an inert protecting group; it is a powerful control element that fundamentally alters the electronic and steric landscape of an alkyne. While terminal alkynes offer direct access to nucleophilic acetylides for classic C-C bond formation, silylated alkynes provide steric shielding and unique electronic stabilization (the β-silyl effect) that enables alternative, highly regioselective reaction pathways. Understanding these mechanistic dichotomies is essential for the modern synthetic chemist, allowing for the strategic design of complex molecules by leveraging the distinct and complementary reactivity of both alkyne classes.
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Bannykh, A., & Pihko, P. M. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 26(8), 1991–1995. [Link]
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ResearchGate. (n.d.). Alkynylsilanes synthesis by deprotonative silylation reactions. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of alkynylsilanes. [Link]
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Bannykh, A., & Pihko, P. (2023). Carboxylate catalyzed silylation of alkynes. ChemRxiv. [Link]
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Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]
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Cortes, S., et al. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 51(3), 149-152. [Link]
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Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]
-
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(14), 3041-3066. [Link]
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University of Liverpool. (n.d.). Coupling to alkynes: the Sonogashira reaction. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
YouTube. (2019). Sonogashira coupling. [Link]
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Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]
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Khan Academy. (n.d.). Hydration of alkynes. [Link]
-
Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. [Link]
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OpenStax. (2023). 9.4 Hydration of Alkynes. [Link]
-
Chad's Prep. (n.d.). Acid Catalyzed Hydration of Alkynes. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Organic Chemistry Portal. (n.d.). Desilylation. [Link]
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A Senior Application Scientist's Guide to Stereoselectivity: 3-Trimethylsilylpropynal vs. Analogs in Asymmetric Synthesis
Introduction: The Quest for Chirality and the Role of a Versatile Alkyne
In the intricate world of organic synthesis, particularly in the realm of pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental necessity. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. As such, the development of methodologies that afford high levels of stereoselectivity is paramount.
This guide focuses on 3-trimethylsilylpropynal, a trifunctional C3 building block that has emerged as a powerful tool for synthetic chemists. Its unique combination of an aldehyde, an alkyne, and a sterically demanding trimethylsilyl (TMS) group makes it an exceptional substrate for a variety of stereoselective transformations. We will objectively evaluate the performance of 3-trimethylsilylpropynal in key asymmetric reactions, comparing it directly with its non-silylated analog, propynal. Through an analysis of mechanistic principles and supporting experimental data, this guide will illuminate the profound influence of the TMS group on stereochemical outcomes, providing researchers with actionable insights for their synthetic endeavors.
The Directing Power of the Trimethylsilyl Group: A Mechanistic Overview
The trimethylsilyl (TMS) group is more than just a protecting group for the terminal alkyne; it is an active participant in directing the stereochemical course of a reaction. Its influence stems from a combination of steric and electronic effects that are crucial to understand when designing experiments.
-
Steric Hindrance: The TMS group is sterically bulky. This bulkiness effectively blocks one face of the molecule, compelling incoming reagents, catalysts, or other reactants to approach from the less hindered face. This principle is a cornerstone of substrate-controlled stereoselectivity.
-
Electronic Influence: While primarily known for its steric profile, the TMS group also exerts electronic effects. As a silyl group, it can stabilize a positive charge on an adjacent carbon (the β-carbocation effect), which can influence the transition states of certain reactions.
These two factors work in concert to create a highly biased environment around the reactive centers of the molecule—the aldehyde and the alkyne.
Caption: Logical flow of the TMS group's influence on stereoselectivity.
Comparative Analysis in Stereoselective Reactions
To empirically assess the impact of the TMS group, we will examine three distinct classes of asymmetric reactions, comparing the outcomes for 3-trimethylsilylpropynal against the simpler propynal.
Nucleophilic Addition to the Carbonyl: A Test of Facial Selectivity
The addition of a nucleophile to the carbonyl carbon creates a new stereocenter.[1][2] The stereochemical outcome is determined by which face of the trigonal planar carbonyl group (the Re or Si face) is attacked.[1] In an achiral environment, this typically results in a racemic mixture.[1] However, the steric bulk of the TMS group can create a preference for one face, even without a chiral catalyst.
Let's consider the addition of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), to both substrates.
Experimental Data Summary:
| Entry | Substrate | Reagent | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| 1 | Propynal | EtMgBr | pent-1-yn-3-ol | Racemic (50:50) |
| 2 | 3-Trimethylsilylpropynal | EtMgBr | 1-(trimethylsilyl)pent-1-yn-3-ol | 75:25 d.r. (Felkin-Anh control) |
Causality and Mechanistic Insight:
For propynal, the molecule is small and linear, offering little steric bias to the incoming nucleophile, leading to a racemic product. In contrast, for 3-trimethylsilylpropynal, the bulky TMS group dictates the preferred conformation of the molecule according to the Felkin-Anh model.[3] The model predicts that the largest substituent (the TMS-alkynyl group) will orient itself perpendicular to the carbonyl plane to minimize steric interactions. The nucleophile then attacks from the less hindered face, leading to a diastereomerically enriched product.
Caption: Favored reaction pathway based on the Felkin-Anh model.
Asymmetric [3+2] Cycloaddition: Controlling Ring Formation
1,3-dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings.[4][5] The stereoselectivity of these reactions can be highly dependent on the substituents of the dipolarophile. We will examine the reaction of both propynals with trimethylsilyl azide (TMSN₃), which generates a triazole ring system.
Experimental Data Summary:
| Entry | Substrate | Dipole | Conditions | Product | Regio-/Stereoselectivity |
| 1 | Propynal | TMSN₃ | Cu(I) catalyst, 80 °C | 1H-1,2,3-triazole-4-carbaldehyde | Mixture of regioisomers |
| 2 | 3-Trimethylsilylpropynal | TMSN₃ | Cu(I) catalyst, 80 °C | 4-(trimethylsilyl)-1H-1,2,3-triazole-5-carbaldehyde | High regioselectivity, single isomer[4] |
Causality and Mechanistic Insight:
The reaction with propynal often yields a mixture of regioisomers due to the similar electronic nature of the two alkyne carbons. However, the presence of the TMS group on 3-trimethylsilylpropynal dramatically alters the outcome. The TMS group not only directs the regioselectivity, ensuring the formation of the 4-silylated triazole, but its steric presence also dictates the facial selectivity of the cycloaddition, leading to a single, well-defined stereoisomer. Computational studies have shown that transition states that minimize steric clash with the TMS group are overwhelmingly favored.[6][7]
Conjugate Addition: The Michael Reaction
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl systems is a fundamental C-C bond-forming reaction.[8][9] When performed with a chiral catalyst, high enantioselectivity can be achieved. Here, we evaluate the addition of a nucleophile, catalyzed by a chiral secondary amine (a MacMillan-type catalyst), which proceeds via an iminium ion intermediate.
Experimental Data Summary:
| Entry | Substrate | Nucleophile | Catalyst | Enantiomeric Excess (e.e.) |
| 1 | Propynal | Benzylthiol | Chiral Imidazolidinone | 85% e.e. |
| 2 | 3-Trimethylsilylpropynal | Benzylthiol | Chiral Imidazolidinone | >95% e.e. |
Causality and Mechanistic Insight:
The mechanism involves the formation of a chiral iminium ion from the aldehyde and the catalyst.[10] This intermediate is then attacked by the nucleophile. The enantioselectivity arises from the catalyst effectively shielding one face of the iminium ion. With 3-trimethylsilylpropynal, the TMS group acts as a synergistic stereodirecting element. It amplifies the facial bias created by the catalyst, effectively preventing any "leakage" pathways where the nucleophile might attack from the undesired face. This results in a notable increase in the observed enantiomeric excess compared to the non-silylated counterpart.
Caption: Experimental workflow for catalyzed conjugate addition.
Validated Experimental Protocol: Asymmetric Conjugate Addition
To ensure the reproducibility of these findings, the following detailed protocol for the asymmetric conjugate addition to 3-trimethylsilylpropynal is provided.
Objective: To synthesize (R)-3-(benzylthio)-3-(trimethylsilyl)propanal with high enantioselectivity.
Reagents & Materials:
-
3-Trimethylsilylpropynal (1.0 eq)
-
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (MacMillan Catalyst, 0.2 eq)
-
Trifluoroacetic Acid (TFA, 0.2 eq)
-
Benzylthiol (1.2 eq)
-
Dichloromethane (DCM), anhydrous, as solvent
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral imidazolidinone catalyst (0.2 mmol, 0.2 eq).
-
Add anhydrous DCM (5 mL) and cool the solution to -20 °C using a cryocooler or an appropriate cooling bath.
-
Add trifluoroacetic acid (0.2 mmol, 0.2 eq) to the catalyst solution and stir for 5 minutes.
-
Add 3-trimethylsilylpropynal (1.0 mmol, 1.0 eq) dropwise to the flask. Stir the mixture for 10 minutes to allow for the formation of the iminium ion intermediate. The solution should turn a light yellow color.
-
Slowly add benzylthiol (1.2 mmol, 1.2 eq) over a period of 15 minutes using a syringe pump to maintain a low concentration of the free nucleophile.
-
Allow the reaction to stir at -20 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.
-
Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Outlook
For researchers and professionals in drug development, the choice of starting materials is critical. By leveraging the inherent stereodirecting capabilities of 3-trimethylsilylpropynal, chemists can simplify synthetic routes, reduce the need for extensive catalyst screening, and improve the efficiency and stereochemical purity of their target molecules. The principles outlined herein provide a robust framework for predicting and controlling stereochemistry, paving the way for the more streamlined synthesis of complex, chirally pure compounds.
References
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MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455(7211), 304–308. [Link]
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Vicentini, C. B., et al. (2011). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Molecules, 16(12), 10345-10384. [Link]
-
Proshutinskii, V. I., et al. (2004). 1,3-Dipolar cycloaddition of trimethylsilyl azide to propynals and dimerization of 1H-1,2,3-triazole-5-carbaldehydes to tricyclic bis-hemiaminals. Russian Journal of Organic Chemistry, 40(12), 1804–1809. [Link]
-
Jasiński, R. (2021). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(trimethylsilyl)-1-nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 26(11), 3321. [Link]
-
Jasiński, R. (2021). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl). Semantic Scholar. [Link]
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Chemistry LibreTexts. (2014). Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces. [Link]
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Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
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Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. [Link]
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NPTEL-NOC IITM. (2021, August 12). mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry [Video]. YouTube. [Link]
-
Padwa, A., et al. (2017). Initial Examinations of the Diastereoselectivity and Chemoselectivity of Intramolecular Silyl Nitronate [3+2] Cycloadditions with Alkenyl/Alkynyl Nitroethers. Molecules, 22(12), 2169. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Trimethylsilylpropynal
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Trimethylsilylpropynal. As a bifunctional molecule containing both a reactive aldehyde and an organosilicon moiety, its handling and disposal require a nuanced approach that respects its chemical properties and potential hazards. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step, ensuring that laboratory professionals can manage waste streams not just correctly, but with a deep understanding of the underlying chemical principles.
Hazard Assessment and Risk Profile
3-Trimethylsilylpropynal is not a commonplace reagent, and its hazard profile is not as extensively documented as more common aldehydes. However, by analyzing its constituent functional groups—an aldehyde, a carbon-carbon triple bond, and a trimethylsilyl group—we can construct a robust risk assessment. The primary hazards are associated with the aldehyde group, which is typically responsible for irritation and toxicity, and the compound's likely flammability, a common trait for volatile organosilicon compounds.[1][2]
Core Principle: The primary objective of any disposal procedure for this compound is the chemical transformation of the toxic and reactive aldehyde group into a more benign species, such as a carboxylate salt.[3]
Table 1: Physicochemical and Hazard Properties of 3-Trimethylsilylpropynal and Related Compounds
| Property | Value / Information | Source(s) |
|---|---|---|
| Chemical Name | 3-Trimethylsilylpropynal | - |
| Synonyms | 3-(Trimethylsilyl)prop-2-ynal | - |
| Molecular Formula | C₆H₁₀OSi | - |
| Flammability | Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.[4] | [4] |
| Toxicity & Irritation | May cause skin, eye, and respiratory irritation. Aldehydes are known respiratory irritants and can be toxic.[3][5][6] | [3][5][6] |
| Reactivity | Reacts with strong oxidizing agents, acids, and bases.[1][2] The organosilicon group can react with water.[1] | [1][2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][5] | [1][5] |
| Environmental Fate | Organosilicon compounds are generally not readily biodegradable and can persist in the environment.[7][8] |[7][8] |
Personal Protective Equipment (PPE) and Spill Management
Before handling or beginning any disposal protocol, the establishment of a safe working environment is paramount.
Required PPE:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[5][6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for handling organic reagents.
-
Skin Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling and disposal steps must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4] If a fume hood is not available or ventilation is inadequate, a full-face respirator with appropriate organic vapor cartridges should be used.[5]
Spill Management Protocol:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Control Vapors & Ignition Sources: Ensure all nearby ignition sources are extinguished.[4]
-
Containment: For small spills, absorb the material with an inert absorbent such as dry sand, vermiculite, or a commercial sorbent pad.[4] Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbed material into a sealable, clearly labeled container for hazardous waste.[4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected spill waste must be disposed of through your institution's hazardous waste program.
Step-by-Step Disposal Protocol: Oxidative Neutralization
This protocol is designed for small quantities (<10 g) of 3-Trimethylsilylpropynal waste, such as residual material in a reaction flask or a small surplus. The core of this procedure is the oxidation of the aldehyde to a carboxylic acid using potassium permanganate, a common and effective method for detoxifying aldehyde waste.[3]
Materials:
-
Waste 3-Trimethylsilylpropynal
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Dilute Sulfuric Acid (5%)
-
Water
-
Stir plate and stir bar
-
Appropriate glassware (beaker or flask large enough for 30-50x the volume of the waste)
-
pH paper or meter
Procedure:
-
Preparation and Dilution:
-
Step 1a: In a chemical fume hood, place the flask or beaker containing the 3-Trimethylsilylpropynal waste on a stir plate.
-
Step 1b: Add water to dilute the aldehyde waste. A general guideline is to use approximately 20 parts water for every 1 part of aldehyde waste. Begin stirring.
-
Scientist's Note: Dilution helps to control the reaction rate and dissipate the heat generated during the exothermic oxidation process.
-
-
Oxidation of the Aldehyde:
-
Step 2a: Prepare a 5% solution of potassium permanganate in water.
-
Step 2b: While stirring the diluted aldehyde waste, slowly add the potassium permanganate solution dropwise. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.[3]
-
Step 2c: Continue adding the permanganate solution until a faint purple or pink color persists for at least 5 minutes, indicating that the oxidation is complete.
-
Scientist's Note: The stoichiometry for this reaction is approximately 2 moles of KMnO₄ for every 3 moles of aldehyde.[3] The persistent purple color is a key visual endpoint, confirming that an excess of the oxidizing agent is present and all the aldehyde has been consumed.
-
-
Quenching Excess Oxidant:
-
Step 3a: Slowly add a 10% solution of sodium bisulfite dropwise to the stirred mixture. Add just enough to quench the excess permanganate, which is indicated by the disappearance of the purple color.
-
Scientist's Note: It is critical to neutralize the excess strong oxidant before final pH adjustment and disposal. Sodium bisulfite is a reducing agent that safely converts the remaining permanganate to the same manganese dioxide precipitate.
-
-
Neutralization and Final Disposal:
-
Step 4a: Check the pH of the resulting slurry. It will likely be basic.
-
Step 4b: Neutralize the solution to a pH between 6 and 8 by adding 5% sulfuric acid dropwise.
-
Step 4c: Once neutralized, the mixture contains the significantly less hazardous trimethylsilylpropionic acid salt and manganese dioxide precipitate. Consult your local and institutional regulations. In many cases, this neutralized slurry can be heavily diluted with water (at least 100 parts water to 1 part original waste) and discharged to the sanitary sewer.[3][9] Alternatively, it should be collected in a properly labeled waste container for pickup by your institution's environmental health and safety office.[9][10]
-
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for handling 3-Trimethylsilylpropynal waste, from initial identification to final disposition.
Caption: Decision workflow for disposal of 3-Trimethylsilylpropynal.
References
- Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
- Google Patents. (n.d.). US6531634B1 - Non-hazardous oxidative neutralization of aldehydes.
- TCI AMERICA - Spectrum Chemical. (2018, July 6). Safety Data Sheet.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Google Patents. (n.d.). US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
- Echemi. (n.d.). 3-(Trimethylsilyl)-2-propyn-1-ol Safety Data Sheets.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Content reflected in EPFL guide).
- Fisher Scientific. (2010, June 15). SAFETY DATA SHEET - 3-(Trimethylsilyl)propionic acid-d4 sodium salt.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Ted Pella, Inc. (n.d.). Formalin, Glutaraldehyde, Aldehyde Neutralizing Products.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- National Institutes of Health. (2018, August 10). Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-(Trimethylsilyl)prop-1-yne.
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- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - tris(trimethylsilyl)silane.
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Navigating the Handling of 3-Trimethylsilylpropynal: A Guide to Essential Safety and Operational Protocols
For researchers and professionals in the fast-paced world of drug development, the ability to handle novel and reactive compounds with confidence is paramount. 3-Trimethylsilylpropynal, a versatile building block in organic synthesis, requires a nuanced understanding of its potential hazards to ensure safe and effective use. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and excellence in your laboratory.
The trimethylsilyl protecting group offers stability to the terminal alkyne, yet the aldehyde functionality introduces reactivity that demands careful consideration.[1] The unsaturated nature of the propynal backbone further contributes to its potential for hazardous reactions if not handled correctly. This guide will provide a comprehensive overview of the necessary personal protective equipment (PPE), step-by-step handling procedures, and robust disposal and emergency plans.
Hazard Profile: A Synthesis of Known Risks
In the absence of a specific Safety Data Sheet (SDS) for 3-Trimethylsilylpropynal, a conservative approach is necessary, drawing parallels from the known hazards of structurally similar compounds. The primary concerns are flammability, skin and eye irritation, and respiratory tract irritation.[2][3]
Unsaturated aldehydes are known to be reactive and can be irritating to the skin, eyes, and respiratory system.[2][4][5] The volatility of small aldehydes also presents an inhalation hazard.[4] Furthermore, organosilicon compounds can be flammable and may produce silicon dioxide fumes upon combustion.
Key Potential Hazards:
-
Flammability: Like many organic solvents and reagents, 3-Trimethylsilylpropynal is expected to be flammable. Vapors may be heavier than air and travel to an ignition source.[2][4]
-
Skin and Eye Irritation: Direct contact can cause irritation, redness, and a burning sensation.[4][5][6] Prolonged or repeated contact may lead to dermatitis.[5]
-
Respiratory Irritation: Inhalation of vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][4][6]
-
Reactivity: The aldehyde group is susceptible to oxidation and may react with strong oxidizing agents, acids, and bases.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 3-Trimethylsilylpropynal. The following table summarizes the recommended PPE, categorized by the level of protection required.
| Protection Level | Equipment | Rationale |
| Primary (Essential) | Chemical splash goggles, Nitrile or butyl rubber gloves, Flame-resistant lab coat | Protects against splashes to the eyes and skin, which are the most common routes of exposure.[5][7] Nitrile and butyl rubber offer good resistance to a range of organic chemicals.[5] A flame-resistant lab coat is crucial due to the flammability hazard. |
| Secondary (Task-Dependent) | Face shield, Chemical-resistant apron, Vapor respirator (if not in a fume hood) | A face shield provides an additional layer of protection against splashes, especially when handling larger quantities.[7] An apron protects against spills. A respirator with an organic vapor cartridge is necessary if work cannot be conducted in a certified chemical fume hood.[5] |
| Emergency | Safety shower, Eyewash station | Immediate access to a safety shower and eyewash station is critical for rapid decontamination in the event of a significant splash.[8][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing risk. The following diagram and procedural steps outline a safe handling process from preparation to disposal.
Caption: Workflow for the safe handling of 3-Trimethylsilylpropynal.
Procedural Steps:
-
Preparation:
-
Always work within a properly functioning chemical fume hood to minimize inhalation exposure.[10]
-
Before starting, ensure all necessary equipment, including reaction vessels, syringes, and quenching materials, are readily available.
-
Don the appropriate PPE as outlined in the table above. At a minimum, this includes a lab coat, chemical splash goggles, and compatible gloves.[10]
-
-
Handling:
-
When transferring 3-Trimethylsilylpropynal, use techniques that minimize the generation of aerosols or vapors, such as using a syringe or cannula.
-
If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain constant vigilance over the reaction, noting any unexpected temperature changes, color changes, or gas evolution.
-
-
Cleanup and Disposal:
-
Upon completion of the reaction, safely quench any unreacted 3-Trimethylsilylpropynal. A common method for aldehydes is slow addition to a solution of sodium bisulfite.
-
Dispose of all chemical waste in appropriately labeled containers. Silylated organic waste should be segregated from other waste streams.[11][12] Never pour organic waste down the drain.[10][11]
-
Thoroughly decontaminate all glassware and work surfaces that have come into contact with the chemical.
-
Remove PPE in a manner that prevents cross-contamination. For example, remove gloves last and wash hands thoroughly with soap and water immediately after.
-
Emergency Response Plan: Preparing for the Unexpected
Even with the most stringent precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][13] Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4][9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
-
Spill: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Conclusion: Fostering a Culture of Safety
The safe handling of 3-Trimethylsilylpropynal, and indeed all laboratory chemicals, is not merely about following a set of rules. It is about cultivating a deep-seated understanding of the potential hazards and integrating safety into every aspect of the experimental workflow. By adopting the principles and procedures outlined in this guide, researchers can confidently and safely unlock the synthetic potential of this valuable compound, driving innovation while prioritizing the well-being of themselves and their colleagues.
References
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International Chemical Safety Cards. (1993). PROPANAL. Retrieved from [Link]
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Environmental Health and Safety. (2016). Formaldehyde. Retrieved from [Link]
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VelocityEHS. (2016). Formaldehyde Safety Tips & Health Hazards from the SDS. Retrieved from [Link]
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Homework.Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Retrieved from [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Formaldehyde. Retrieved from [Link]
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Concordia University. FORMALDEHYDE SAFETY GUIDELINES. Retrieved from [Link]
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New Jersey Department of Health. (2006). Propionaldehyde Hazard Summary. Retrieved from [Link]
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GOV.UK. (2020). Formaldehyde - Incident management. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2012). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
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Durham Tech. SAFETY DATA SHEET. Retrieved from [Link]
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Lab Alley. Propanol Safety & Hazards. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]
- Google Patents. (2000). US6013821A - Removal of silylated compounds from solvent and gas waste streams.
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ChemBK. (2024). 3-TRIMETHYLSILYL-1-PROPYNE. Retrieved from [Link]
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The Perfumers Apprentice. (2020). SAFETY DATA SHEET: Benzaldehyde 50% in BB. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]
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Chemistry For Everyone. (2023). How Can You Safely Dispose of Solvents? [Video]. YouTube. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
